PR antagonist 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[5-cyclopropyl-3-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 |
InChI Key |
LBMVEJSOQQOLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Progesterone Receptor Antagonist 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Progesterone (B1679170) Receptor (PR) Antagonist 1, a representative compound that modulates the activity of the progesterone receptor. This document delves into the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its antagonistic properties.
Introduction to Progesterone Receptor Signaling
The progesterone receptor (PR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, the agonist-bound PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators, leading to the modulation of gene transcription and subsequent physiological responses.
PR Antagonist 1: Mechanism of Antagonism
This compound exerts its effects by competitively inhibiting the actions of progesterone. The primary mechanism involves several key steps:
2.1. Competitive Binding to the Progesterone Receptor:
This compound binds to the ligand-binding domain (LBD) of the progesterone receptor with high affinity, directly competing with the endogenous agonist, progesterone.[2] This competitive binding is the initial and critical step in its antagonistic action.
2.2. Induction of a Transcriptionally Inactive Receptor Conformation:
Unlike progesterone, which induces a conformational change that promotes coactivator binding, this compound binding induces a distinct conformational change in the PR. This altered conformation is transcriptionally inactive.[3] This is a key feature of its antagonistic action, preventing the receptor from effectively initiating gene transcription even when bound to DNA.[4]
2.3. Modulation of Co-regulator Interaction:
The antagonist-induced conformation of the PR leads to a shift in the balance of co-regulator proteins that interact with the receptor. Specifically, it promotes the dissociation of coactivators and facilitates the recruitment of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[3][5] This recruitment of corepressors actively represses the transcription of progesterone-responsive genes.[6]
2.4. Altered DNA Binding and Dimerization:
Some PR antagonists, classified as Type I, impair the association of the PR with DNA.[4] Others, known as Type II antagonists (such as mifepristone), promote PR binding to DNA but in a non-productive conformation that fails to initiate transcription.[4] this compound is considered a Type II antagonist. These antagonists can also influence the formation of PR dimers.[7]
Quantitative Data on PR Antagonist Activity
The potency and selectivity of PR antagonists are determined through various in vitro assays. The following table summarizes key quantitative data for several well-characterized PR antagonists, providing a comparative perspective.
| Compound | Binding Affinity (Kd, nM) | Functional Antagonism (IC50, nM) | Receptor Selectivity |
| Mifepristone (RU486) | ~1 | 0.2 (PR) | Also binds to glucocorticoid receptor (IC50 = 2.6 nM) and androgen receptor (IC50 = 10 nM)[1][8] |
| Ulipristal Acetate (B1210297) | High affinity | Potent antagonist with partial agonist activity | Also binds to glucocorticoid and androgen receptors, but with weaker antagonism than mifepristone[2] |
| Vilaprisan | High affinity | 0.09 (PR-A), 0.095 (PR-B) | Highly selective for PR with negligible activity at other steroid receptors. |
| Onapristone | 11.6 (endometrium), 11.9 (myometrium) | Potent antagonist | Full PR antagonist[1] |
| Lonaprisan | - | 0.0036 (PR-A), 0.0025 (PR-B) | Potent antagonist[1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PR antagonism is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1. Progesterone Receptor Signaling Pathways.
Figure 2. Reporter Gene Assay Workflow.
Figure 3. Co-Immunoprecipitation (Co-IP) Workflow.
Detailed Experimental Protocols
5.1. Progesterone Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method to determine the binding affinity of this compound for the progesterone receptor.
-
Materials:
-
Purified recombinant human progesterone receptor.
-
Radiolabeled progesterone (e.g., [³H]-Progesterone).
-
This compound and unlabeled progesterone (for standard curve).
-
Binding buffer (e.g., Tris-HCl, pH 7.4, with 10% glycerol, 1 mM DTT).
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well glass fiber filters).
-
Vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound and unlabeled progesterone.
-
In a 96-well plate, add a constant concentration of radiolabeled progesterone and purified PR to each well.
-
Add the different concentrations of this compound or unlabeled progesterone to the wells. Include a control with no competitor.
-
Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.
-
Transfer the contents of each well to a filter plate and wash rapidly with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
5.2. Reporter Gene Assay for PR Antagonistic Activity
This protocol describes a cell-based assay to measure the ability of this compound to inhibit progesterone-induced gene transcription.[9]
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or a PR-positive breast cancer cell line).
-
Expression vector for the human progesterone receptor.
-
Reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Progesterone and this compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PR expression vector, the PRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.[9]
-
After 24 hours, replace the medium with fresh medium containing a constant concentration of progesterone and varying concentrations of this compound. Include controls with vehicle only and progesterone only.
-
Incubate the cells for another 24-48 hours.[9]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain relative luciferase units (RLU).
-
Plot the RLU against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[10]
-
5.3. Co-immunoprecipitation (Co-IP) for PR-Coregulator Interaction
This protocol is designed to investigate the interaction between the progesterone receptor and co-regulator proteins in the presence of this compound.[11]
-
Materials:
-
Cells expressing the progesterone receptor.
-
Progesterone and this compound.
-
Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS).
-
Antibody against the progesterone receptor.
-
Control IgG from the same species as the primary antibody.
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic).
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against specific coactivators and corepressors.
-
-
Procedure:
-
Culture and treat the cells with progesterone or this compound.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the progesterone receptor to form an immune complex.
-
Add Protein A/G beads to the lysate to capture the immune complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the PR and its interacting proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against specific coactivators and corepressors to determine which proteins interact with the PR in the presence of the antagonist.
-
Conclusion
The mechanism of action of this compound is a multi-faceted process initiated by competitive binding to the progesterone receptor. This binding event induces a unique receptor conformation that favors the recruitment of corepressors over coactivators, leading to the active repression of progesterone-responsive genes. The quantitative analysis of its binding affinity and functional antagonism, coupled with the elucidation of its impact on protein-protein interactions, provides a robust framework for understanding its pharmacological profile. The experimental protocols detailed herein are fundamental tools for the characterization of this and other progesterone receptor modulators, guiding further research and development in this critical area of pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamics and safety of the novel selective progesterone receptor modulator vilaprisan: a double-blind, randomized, placebo-controlled phase 1 trial in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Vilaprisan used for? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Mifepristone - Wikipedia [en.wikipedia.org]
- 9. eubopen.org [eubopen.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Progesterone Receptor Antagonist Structure-Activity Relationships: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of progesterone (B1679170) receptor (PR) antagonists. Progesterone, acting through its receptor, is a key regulator of female reproductive functions.[1] Antagonizing this signaling pathway has therapeutic applications in contraception, endometriosis, uterine fibroids, and certain cancers.[2][3] This document details the SAR of both steroidal and non-steroidal PR antagonists, provides methodologies for key experimental assays, and visualizes relevant biological and experimental workflows.
Progesterone Receptor Signaling Pathway
Progesterone exerts its biological effects primarily through intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[4] Upon binding to progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes. PR antagonists competitively bind to the PR, preventing the conformational changes necessary for receptor activation and subsequent gene transcription.[5]
Caption: Progesterone Receptor Signaling Pathway and Antagonism.
Structure-Activity Relationships of PR Antagonists
The development of PR antagonists has evolved from steroidal compounds, closely related to the natural ligand progesterone, to a diverse range of non-steroidal scaffolds. This evolution has been driven by the need to improve selectivity and reduce off-target effects, particularly at the glucocorticoid receptor (GR).[6]
Steroidal PR Antagonists
The archetypal steroidal PR antagonist is mifepristone (B1683876) (RU-486). The SAR of this class is heavily influenced by substitutions at the 11β and 17α positions of the steroid core.
-
11β-Position: The presence of a bulky aromatic substituent at the 11β-position is a hallmark of high-affinity PR antagonists.[7] This group is thought to sterically hinder the conformational change required for receptor activation.
-
Substituents on the 11β-phenyl ring: Electron-withdrawing or electron-donating groups can modulate activity and selectivity. For example, the 4-dimethylaminophenyl group of mifepristone contributes to its high affinity. Modifications to this group have led to the development of other PR modulators like ulipristal (B1683391) acetate (B1210297) and asoprisnil (B1665293).[8][9]
-
-
17α-Position: Substituents at this position also play a crucial role in determining the biological activity profile.
-
For instance, the propynyl (B12738560) group in mifepristone is important for its antagonist activity.
-
Table 1: SAR of Selected Steroidal PR Antagonists
| Compound | 11β-Substituent | 17α-Substituent | Key Activity Profile |
| Mifepristone | 4-(Dimethylamino)phenyl | 1-Propynyl | Potent PR antagonist with significant GR antagonist activity.[10] |
| Onapristone | 4-(Dimethylamino)phenyl | - | "Pure" PR antagonist with reduced GR affinity compared to mifepristone.[10] |
| Ulipristal Acetate | 4-(Dimethylamino)phenyl | Acetyl | Selective PR modulator (SPRM) with mixed agonist/antagonist properties.[9][11] |
| Asoprisnil | 4-Benzaldoxime | Methoxy and methoxymethyl | SPRM with partial agonist activity.[4][8] |
| Vilaprisan | 4-(Methylsulfonyl)phenyl | 1,1,2,2,2-Pentafluoroethyl | Highly potent and selective PR antagonist.[12][13] |
Non-Steroidal PR Antagonists
The quest for PR antagonists with improved selectivity over other steroid receptors has led to the discovery of several classes of non-steroidal compounds.[6]
-
Phenanthridinone Derivatives: This class of compounds has emerged as potent and selective PR antagonists. SAR studies have revealed that:
-
6-Aryl-1,3-dihydrobenzimidazol-2-ones: These compounds are another promising class of non-steroidal PR antagonists.
-
The nature of the 6-aryl moiety is critical for functional activity.[14]
-
Interestingly, replacing a phenyl group with a 5'-cyanopyrrol-2'-yl group in related oxindole (B195798) and benzoxazinone (B8607429) scaffolds switched the activity from antagonist to agonist, but this was not observed in the benzimidazolone series, which remained antagonists.[14]
-
-
Other Scaffolds: Research has also explored other non-steroidal scaffolds, including dihydropyridinones, pyrrolidine-based compounds, and phosphine-borane derivatives, as potential PR antagonists.[5][15][16][17]
Table 2: SAR of Selected Non-Steroidal PR Antagonists
| Scaffold | Key Structural Features for Antagonist Activity | Example Compound (if available) |
| Phenanthridinone | Substitutions at the 2, 4, and 8-positions. | Compound 46[3] |
| 6-Aryl-1,3-dihydrobenzimidazol-2-one | Nature of the 6-aryl moiety. | Compound 5[14] |
| Dihydropyridinone | Modifications to the dihydropyridinone core and its substituents. | - |
| Pyrrolidine-based | Specific substitutions on the pyrrolidine (B122466) ring. | - |
| Phosphine-borane derivatives | Triarylphosphine-borane framework with specific substitutions. | - |
Experimental Protocols
The characterization of PR antagonists relies on a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
Progesterone Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as rabbit uterus or cells overexpressing the human PR.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]R5020) and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Progesterone Receptor Binding Assay.
PR-Mediated Transactivation Assay
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the progesterone receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, CV-1) and co-transfect with two plasmids: one expressing the human progesterone receptor and another containing a luciferase reporter gene under the control of a progesterone-responsive promoter (PRE).
-
Compound Treatment: Treat the transfected cells with the test compound alone (to assess agonist activity) or in combination with a known PR agonist like progesterone (to assess antagonist activity).
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: For agonist activity, calculate the EC50 value (concentration for 50% maximal activation). For antagonist activity, calculate the IC50 value (concentration for 50% inhibition of agonist-induced activity).
References
- 1. What is Vilaprisan used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Series of Dihydropyridinone P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching agonistic, antagonistic, and mixed transcriptional responses to 11 beta-substituted progestins by mutation of the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, chemistry, and reproductive pharmacology of asoprisnil and related 11beta-benzaldoxime substituted selective progesterone receptor modulators (SPRMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Endocrine pharmacological characterization of progesterone antagonists and progesterone receptor modulators with respect to PR-agonistic and antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vilaprisan - Wikipedia [en.wikipedia.org]
- 14. SAR studies of 6-aryl-1,3-dihydrobenzimidazol-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Progesterone Receptor Antagonist 1: A Technical Overview of Binding Affinity and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of progesterone (B1679170) receptor (PR) antagonists, with a focus on the molecule designated as "PR antagonist 1." It includes a compilation of binding data for various PR antagonists, a detailed experimental protocol for determining binding affinity, and visual representations of key biological and experimental pathways to support drug discovery and development efforts.
Introduction to the Progesterone Receptor and its Antagonists
The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Activated by its cognate hormone, progesterone, the PR plays a pivotal role in the regulation of female reproductive tissues, including the menstrual cycle, pregnancy, and mammary gland development.[2] In humans, the PR exists primarily in two isoforms, PR-A and PR-B, which can mediate different physiological responses.[1]
Progesterone's effects are mediated through both classical and non-classical signaling pathways. The classical, or genomic, pathway involves progesterone binding to nuclear PRs, leading to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes to modulate transcription.[2][3] Non-classical pathways involve rapid, non-genomic actions initiated by membrane-associated PRs (mPRs) and Progesterone Receptor Membrane Components (PGRMCs), which can activate various intracellular signaling cascades, including protein kinases.[2][3][4]
Given the central role of PR signaling in various physiological and pathological processes, including endometriosis, uterine fibroids, and certain types of cancer, the development of PR antagonists is of significant therapeutic interest.[1] These molecules bind to the PR and block the actions of progesterone, thereby offering a mechanism to treat hormone-dependent conditions.
Quantitative Binding Affinity Data for Progesterone Receptor Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity. The table below summarizes the binding affinities of several known PR antagonists.
| Compound | Receptor Isoform(s) | Binding Affinity | Assay Type | Reference |
| Mifepristone (RU486) | PR (general) | IC₅₀: 0.2 nM | In vitro assay | [1] |
| Lonaprisan (ZK 230211) | PR-A | IC₅₀: 3.6 pM | Not Specified | [1] |
| PR-B | IC₅₀: 2.5 pM | Not Specified | ||
| PF-02413873 | PR (general) | Kᵢ: 2.6 nM | Not Specified | [5] |
| Onapristone | Human Endometrium PR | Kₔ: 11.6 nM | Saturation Analysis | [1] |
| Human Myometrium PR | Kₔ: 11.90 nM | Saturation Analysis | ||
| PF-3882845 | PR (general) | IC₅₀: 310 nM | Binding Assay | |
| PF 02367982 | PR (general) | IC₅₀: 47.3 nM | Not Specified | [6] |
| This compound (compound 8) | PR (general) | Data not publicly available | - | [1] |
Note: The lack of publicly available, peer-reviewed binding data for "this compound (compound 8)" prevents its inclusion in this comparative table. Researchers are advised to perform their own binding assays to determine its specific affinity.
Progesterone Receptor Signaling Pathways
To understand the mechanism of action of PR antagonists, it is essential to visualize the signaling pathways they modulate.
Caption: Classical and Non-Classical Progesterone Receptor Signaling Pathways.
Experimental Protocol: Fluorescence Polarization Competitive Binding Assay
Fluorescence Polarization (FP) is a robust, homogeneous method used to measure molecular binding events in solution, making it ideal for high-throughput screening of receptor ligands.[7][8] The principle relies on the difference in the rotational speed of a small fluorescently labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger receptor protein.
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., "this compound") for the Progesterone Receptor Ligand Binding Domain (PR-LBD).
Materials and Reagents
-
PR-LBD: Purified, recombinant human Progesterone Receptor Ligand Binding Domain (e.g., GST-tagged).
-
Fluorescent Tracer: A high-affinity fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or Red).
-
Assay Buffer: e.g., 50 mM Tris (pH 8.0), 500 mM KCl, 1 mM EDTA, 5 mM DTT, 50% glycerol.
-
Test Compound: "this compound" or other unlabeled ligands, serially diluted in DMSO and then assay buffer.
-
Control Ligand: A known PR ligand (e.g., progesterone) for standard curve generation.
-
Microplates: Low-volume, non-binding, black 384-well microplates.
-
Plate Reader: Equipped with appropriate filters for fluorescence polarization.
Experimental Workflow Diagram
Caption: Workflow for a Fluorescence Polarization Competitive Binding Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions for the test compound and the control ligand. Start with a high concentration in 100% DMSO and perform serial dilutions. Subsequently, dilute these into the assay buffer to achieve the final desired concentrations with a low final DMSO percentage (typically ≤1%).
-
Thaw the PR-LBD and fluorescent tracer on ice.
-
Prepare the "2X Assay Mix" by diluting the PR-LBD and tracer in assay buffer to twice their final desired concentrations. The optimal concentrations should be determined empirically, but a starting point is often a tracer concentration near its Kₔ and a receptor concentration that binds ~50-80% of the tracer.
-
-
Assay Plate Setup:
-
To a 384-well plate, add the serially diluted test compounds and control ligand to their respective wells.
-
Include controls for high polarization (tracer + PR-LBD, no competitor) and low polarization (tracer only, no PR-LBD).
-
Initiate the binding reaction by adding an equal volume of the "2X Assay Mix" to all wells.
-
-
Incubation:
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Incubate the plate at room temperature, protected from light, for a period sufficient to reach binding equilibrium (typically 1 to 4 hours). The optimal incubation time should be determined during assay development.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Ensure the instrument is set to the correct excitation and emission wavelengths for the chosen fluorophore and has been calibrated with the appropriate G-factor.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).
-
From the curve, determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer from the receptor.
-
If the Kₔ of the fluorescent tracer is known, the Kᵢ of the test compound can be calculated using the Cheng-Prusoff equation.
-
Conclusion
While "this compound" is commercially available as a selective modulator of the progesterone receptor, a definitive, publicly accessible value for its binding affinity remains elusive in the scientific literature. The comparative data provided for other well-established antagonists serve as a valuable reference for researchers in the field. The detailed fluorescence polarization assay protocol and workflow diagrams offered in this guide provide a robust framework for scientists to independently determine the binding affinity of "this compound" and other novel compounds, thereby facilitating the discovery and characterization of new therapeutics targeting the progesterone receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. bmglabtech.com [bmglabtech.com]
In-Depth Technical Guide: Discovery and Synthesis of the Nonsteroidal Progesterone Receptor Antagonist PF-02413873
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the potent and selective nonsteroidal progesterone (B1679170) receptor (PR) antagonist, 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile, also known as PF-02413873. This document details the quantitative bioactivity, experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction
Progesterone, acting through its receptors (PR-A and PR-B), is a key regulator of female reproductive functions and is implicated in the pathophysiology of various gynecological disorders, including endometriosis and uterine fibroids. The development of progesterone receptor antagonists offers a promising therapeutic strategy for these conditions. While steroidal antagonists like mifepristone (B1683876) (RU-486) have been developed, their clinical utility can be limited by cross-reactivity with other steroid receptors. This has driven the search for nonsteroidal PR antagonists with improved selectivity and pharmacological profiles. PF-02413873 emerged from a drug discovery program aimed at identifying potent and selective nonsteroidal PR antagonists.[1][2]
Quantitative Data Summary
The biological activity of PF-02413873 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Bioactivity of PF-02413873[1][3]
| Assay | Parameter | Value (nM) |
| Radioligand Binding Assay (MCF-7 cytosol) | Kᵢ | 2.6 |
| T47D Cell-Based Functional Assay | IC₅₀ | 14 |
| T47D Cell-Based Functional Assay | Kᵢ (derived) | 9.7 |
Table 2: In Vivo Efficacy of PF-02413873 on Endometrial Thickness[1][2]
| Species | Dose | Change in Endometrial Thickness |
| Cynomolgus Macaque | 5 mg/kg/day | 43% reduction |
| Cynomolgus Macaque | 20 mg/kg/day | 56% reduction |
| Human | 20 mg/day | Minor reduction |
| Human | 100 mg/day | Minor reduction |
| Human | 250 mg/day | Minor reduction |
| Human | >250 mg/day | Statistically significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PF-02413873 are provided below.
Synthesis of a Representative Pyrazole-Based PR Antagonist
A practical, chromatography-free synthesis has been developed for a potent pyrazole-based progesterone antagonist, providing a scalable process for manufacture. The key aspects of the synthesis include a telescoped chlorination-etherification sequence to prepare a diketone intermediate and the separation of pyrazole (B372694) regioisomers through the formation of their hydrogen sulfate (B86663) salts and selective crystallization, followed by oxidation.
Progesterone Receptor Radioligand Binding Assay
This assay is performed to determine the binding affinity of the test compound to the progesterone receptor.
Materials:
-
Human MCF-7 cell cytosol (as a source of PR)
-
Radioligand (e.g., [³H]-progesterone)
-
Test compound (PF-02413873)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the MCF-7 cytosol with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progesterone).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Kᵢ value using appropriate software.
T47D Cell-Based Functional Reporter Gene Assay
This cell-based assay is used to evaluate the antagonist activity of the test compound on PR-mediated gene transcription.
Materials:
-
T47D human breast cancer cells (endogenously express PR)
-
Cell culture medium and supplements
-
Progesterone (agonist)
-
Test compound (PF-02413873)
-
Reporter gene construct (e.g., linked to a progesterone-responsive element)
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferase)
-
Luminometer
Protocol:
-
Culture T47D cells in multi-well plates.
-
Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of progesterone (agonist).
-
Include control wells with vehicle, progesterone only, and test compound only.
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Determine the concentration-dependent inhibition of the progesterone-induced reporter gene expression by the test compound and calculate the IC₅₀ value.
In Vivo Assessment of Endometrial Thickness
This protocol is used to evaluate the in vivo efficacy of the PR antagonist in reducing endometrial thickness in a relevant animal model (e.g., cynomolgus macaque) and in human clinical trials.
Protocol (Clinical Trial):
-
Recruit healthy female volunteers with regular menstrual cycles.
-
Perform a baseline transvaginal ultrasound (TVU) to measure endometrial thickness at the beginning of the follicular phase.
-
Administer the test compound (PF-02413873) or placebo daily for a defined period (e.g., 14 days).
-
Perform follow-up TVU scans at specified intervals during the treatment period to measure changes in endometrial thickness.
-
Monitor for any changes in the menstrual cycle, including the mid-cycle luteinizing hormone (LH) surge and estradiol (B170435) levels.
-
Compare the changes in endometrial thickness between the treatment and placebo groups to assess the efficacy of the antagonist.[1][2]
Visualizations
Progesterone Receptor Signaling Pathway and Antagonist Action
The following diagram illustrates the classical progesterone receptor signaling pathway and the mechanism of action of a nonsteroidal antagonist like PF-02413873.
Caption: Progesterone receptor signaling and antagonist inhibition.
Drug Discovery and Development Workflow for a Nonsteroidal PR Antagonist
The following diagram outlines the typical workflow for the discovery and development of a novel nonsteroidal PR antagonist like PF-02413873.
Caption: Nonsteroidal PR antagonist discovery workflow.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of Progesterone Receptor Antagonists: A Technical Overview
This guide provides a detailed analysis of the selectivity of progesterone (B1679170) receptor (PR) antagonists, with a focus on their binding and functional activity at the PR compared to other steroid receptors, namely the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR). For the purpose of this technical review, we will examine two prominent PR antagonists: Mifepristone (RU-486) and Ulipristal Acetate (B1210297).
Introduction to Progesterone Receptor Antagonism
Progesterone, a key steroid hormone, exerts its effects by binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily. PR antagonists are compounds that bind to the PR but fail to elicit the normal transcriptional response, thereby inhibiting the actions of progesterone. The clinical and research utility of these antagonists is significantly influenced by their selectivity. High selectivity for the PR is desirable to minimize off-target effects that can arise from interactions with other structurally similar steroid receptors.
Comparative Selectivity Profiles
The selectivity of a PR antagonist is typically determined by comparing its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for the PR against its affinities for other steroid receptors.
Mifepristone (RU-486)
Mifepristone is a potent PR antagonist but also exhibits significant affinity for the glucocorticoid receptor (GR), to which it also acts as an antagonist. Its interaction with the androgen receptor (AR) is less pronounced, and it has a low affinity for the mineralocorticoid receptor (MR).
Ulipristal Acetate
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that demonstrates a more favorable selectivity profile than mifepristone. While it is a potent PR antagonist, it displays significantly lower affinity for the GR, thereby reducing the potential for glucocorticoid-related side effects. Its affinity for AR and MR is also low.
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinities of Mifepristone and Ulipristal Acetate for the human progesterone (hPR), glucocorticoid (hGR), androgen (hAR), and mineralocorticoid (hMR) receptors.
Table 1: Binding Affinity (Ki, nM) of Mifepristone for Steroid Receptors
| Compound | hPR | hGR | hAR | hMR |
| Mifepristone | 0.3 | 0.9 | 10 | >1000 |
Data compiled from various sources. Absolute values may vary between studies.
Table 2: Relative Binding Affinity (RBA) of Ulipristal Acetate for Steroid Receptors
| Compound | hPR | hGR | hAR | hMR |
| Ulipristal Acetate | 100% | 10% | <0.1% | <0.1% |
RBA is expressed relative to the compound's affinity for hPR. Data compiled from various sources.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.
Protocol Outline:
-
Receptor Preparation: A source of the target receptor is prepared, often from cell lysates or purified recombinant protein.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-progesterone for PR) and varying concentrations of the unlabeled test compound (e.g., Mifepristone).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the functional consequence of ligand binding to a receptor, i.e., its ability to activate or inhibit gene transcription.
Protocol Outline:
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the receptor of interest is used. These cells are co-transfected with two plasmids:
-
An expression vector containing the cDNA for the steroid receptor of interest (e.g., hPR).
-
A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with a known agonist for the receptor (e.g., progesterone) in the presence of varying concentrations of the test antagonist.
-
Cell Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced reporter gene expression. The results are typically expressed as IC50 values.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the generalized signaling pathway for steroid receptors and the workflow for a competitive binding assay.
Caption: Generalized steroid receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The selectivity of a progesterone receptor antagonist is a critical determinant of its therapeutic profile. While Mifepristone is a potent PR antagonist, its significant cross-reactivity with the glucocorticoid receptor is a notable liability. Ulipristal Acetate represents an advancement with a more selective profile, demonstrating a higher preference for the PR over other steroid receptors. The choice of a PR antagonist for clinical or research applications must consider this selectivity to achieve the desired therapeutic or experimental outcome while minimizing off-target effects. The experimental protocols outlined herein represent the standard methods for characterizing the selectivity of such compounds.
Pharmacological Profile of Vilaprisan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Vilaprisan (B611686) (BAY-1002670) is a potent, selective progesterone (B1679170) receptor modulator (SPRM) with strong antagonistic activity.[1][2] It has been investigated for the treatment of progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.[1][3] Unlike first-generation progesterone receptor (PR) antagonists like mifepristone, vilaprisan exhibits a highly selective pharmacological profile, with minimal affinity for other steroid receptors, making it an optimized candidate for long-term therapeutic use.[1][4] This document provides a detailed overview of its pharmacological properties, the experimental methods used for its characterization, and its mechanism of action.
Quantitative Pharmacological Data
The pharmacological activity of Vilaprisan has been characterized through a series of in vitro and in vivo studies. The data below summarizes its binding affinity, functional potency, and key human pharmacokinetic parameters.
Table 1: Receptor Binding and Functional Activity (In Vitro)
This table presents the in vitro antagonistic activity of Vilaprisan on various steroid hormone receptors. The data highlights its high potency and selectivity for the progesterone receptor isoforms (PR-A and PR-B) with significantly lower activity at the glucocorticoid receptor.
| Receptor Target | Assay Type | Parameter | Value (nmol/L) |
| Progesterone Receptor A (PR-A) | Transactivation Assay | IC₅₀ | 0.09 ± 0.0005[1] |
| Progesterone Receptor B (PR-B) | Transactivation Assay | IC₅₀ | 0.095 ± 0.001[1] |
| Glucocorticoid Receptor (GR) | Transactivation Assay | IC₅₀ | 957 ± 42[1] |
| Androgen Receptor (AR) | Transactivation Assay | IC₅₀ | >10,000[1] |
| Estrogen Receptor α (ERα) | Transactivation Assay | IC₅₀ | >10,000[1] |
| Estrogen Receptor β (ERβ) | Transactivation Assay | IC₅₀ | >10,000[1] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Pharmacokinetic Parameters (Human)
This table summarizes the key pharmacokinetic parameters of Vilaprisan in healthy women following oral administration. The data is based on a 2 mg therapeutic dose, which was selected for Phase III studies based on its efficacy in inducing amenorrhea.[1][3]
| Parameter | Description | Value (Unit) |
| Absorption | ||
| Tₘₐₓ | Time to reach maximum plasma concentration | ~1.5 hours[5] |
| Bioavailability | Absolute oral bioavailability | ~60%[2][6] |
| Distribution | ||
| Vd | Volume of Distribution at steady state | ~360 L[2][6] |
| Metabolism & Elimination | ||
| Cₘₐₓ (single dose) | Maximum plasma concentration after a single 2 mg dose | 12.5 (± 3.04) µg/L[5] |
| Cₘₐₓ (multiple doses) | Maximum plasma concentration at steady state (2 mg/day) | 23.3 (± 6.73) µg/L[5] |
| AUC (single dose) | Area under the curve after a single 2 mg dose | 91.3 (± 20.4) µg·h/L[5] |
| AUC (multiple doses) | Area under the curve at steady state (2 mg/day) | 276 (± 109) µg·h/L[5] |
| T½ | Terminal elimination half-life | ~44.5 (± 10.3) hours[5] |
| CL | Mean Clearance | ~7 L/h[2][6] |
| Excretion | Primary route of elimination | Feces (~74%)[2][6] |
Mechanism of Action & Signaling Pathways
Progesterone exerts its biological effects by binding to intracellular progesterone receptors (PR), which are ligand-activated transcription factors.[7] In its unbound state, PR is complexed with heat shock proteins (HSPs). Upon binding to an agonist like progesterone, the receptor undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the PR-agonist complex binds to Progesterone Response Elements (PREs) on the DNA and recruits coactivators, initiating the transcription of target genes.
Vilaprisan, as a PR antagonist, competitively binds to the progesterone receptor.[8] This binding prevents the receptor from adopting the specific conformational shape required for the recruitment of transcriptional coactivators. Instead, the Vilaprisan-PR complex preferentially recruits corepressors (such as NCoR and SMRT), which actively silence gene expression.[7][8] This prevents the downstream signaling cascade that would normally be initiated by progesterone.
Experimental Protocols
The characterization of Vilaprisan involves a suite of standardized assays to determine its binding affinity, selectivity, and functional activity. Below are the methodologies for key experiments.
Receptor Binding Affinity Assay (Competitive Binding)
Objective: To determine the affinity of Vilaprisan for the progesterone receptor relative to other steroid receptors. This is often achieved using a competitive binding assay format.
Methodology Principle (Fluorescence Polarization):
-
Reagents: A purified, recombinant human progesterone receptor ligand-binding domain (PR-LBD) is used alongside a fluorescently-tagged progesterone ligand (fluorescent tracer).[9]
-
Assay Setup: The assay is performed in microwell plates. A constant concentration of PR-LBD and the fluorescent tracer are added to each well.
-
Competition: Increasing concentrations of the unlabeled test compound (Vilaprisan) are added to the wells. Vilaprisan competes with the fluorescent tracer for binding to the PR-LBD.
-
Detection: The plate is read using an instrument that measures fluorescence polarization. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger PR-LBD, its rotation slows, leading to high polarization.
-
Data Analysis: As the concentration of Vilaprisan increases, it displaces the fluorescent tracer, causing a decrease in the polarization value. The concentration of Vilaprisan that causes a 50% reduction in the tracer binding (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki). The same protocol is repeated with other steroid receptor LBDs (e.g., GR, AR) to assess selectivity.
In Vitro Functional Assay (PR-Mediated Gene Expression)
Objective: To measure the functional antagonistic activity of Vilaprisan by quantifying its ability to inhibit progesterone-induced gene expression. The alkaline phosphatase (AP) assay in T47D human breast cancer cells is a classic model for this purpose.[10][11]
Methodology Principle (T47D Alkaline Phosphatase Assay):
-
Cell Culture: T47D cells, which endogenously express high levels of progesterone receptor, are cultured in appropriate media until they reach a desired confluency.[10]
-
Treatment: The cells are treated with a known concentration of a progesterone agonist (e.g., the synthetic progestin R5020) to induce the expression of alkaline phosphatase, a progesterone-responsive gene.[11]
-
Antagonist Co-treatment: To test for antagonistic activity, parallel sets of cells are co-treated with the progesterone agonist and increasing concentrations of Vilaprisan. Control groups include untreated cells and cells treated with only the agonist or only Vilaprisan.
-
Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (e.g., 48-72 hours).[11]
-
Lysis & Detection: After incubation, the cells are lysed, and the alkaline phosphatase activity in the cell lysate is measured. This is typically done by adding a substrate (like p-nitrophenyl phosphate, pNPP) that is converted by AP into a colored product, which can be quantified using a spectrophotometer.
-
Data Analysis: The ability of Vilaprisan to reduce the agonist-induced AP activity is measured. The IC₅₀ value is determined as the concentration of Vilaprisan that inhibits 50% of the maximum AP induction by the agonist. To confirm a pure antagonist profile, Vilaprisan is also tested alone to ensure it does not induce AP activity, confirming a lack of agonism.[1]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Pharmacokinetics of Vilaprisan: Bioavailability, Excretion, Biotransformation, and Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of the Selective Progesterone Receptor Modulator Vilaprisan in Chinese Healthy Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Pharmacokinetics of Vilaprisan: Bioavailability, Excretion, Biotransformation, and Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PR Antagonist Mifepristone on Progesterone Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the progesterone (B1679170) receptor (PR) antagonist, Mifepristone (B1683876) (also known as RU-486), on progesterone signaling pathways. Mifepristone is a potent competitive antagonist of the progesterone receptor, and this document details its mechanism of action, impact on genomic and non-genomic signaling, and its influence on the expression of progesterone-responsive genes. Quantitative data on its binding affinity, inhibitory concentrations, and in vivo efficacy are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key assays used to characterize PR antagonists are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular and cellular effects.
Introduction to Progesterone Signaling
Progesterone, a crucial steroid hormone, exerts its effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily. PR exists as two main isoforms, PR-A and PR-B, which can form homodimers and heterodimers, leading to differential regulation of target genes. Progesterone signaling is broadly categorized into two pathways:
-
Genomic Pathway: In the classical genomic pathway, progesterone binding to the cytoplasmic PR induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[1]
-
Non-Genomic Pathway: Progesterone can also elicit rapid, non-genomic effects by interacting with membrane-associated PRs (mPRs). This interaction activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to rapid cellular responses independent of gene transcription.
Mechanism of Action of Mifepristone
Mifepristone is a synthetic steroid that acts as a potent competitive antagonist at the progesterone receptor.[2] Its primary mechanism of action involves high-affinity binding to the PR, which prevents the binding of progesterone and the subsequent activation of the receptor.[3] This blockade disrupts both the genomic and non-genomic signaling pathways of progesterone.
Upon binding to the PR, mifepristone induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation promotes the recruitment of co-repressors instead of co-activators to the PR complex, leading to the active repression of progesterone-responsive genes.[2]
Quantitative Data on Mifepristone's Activity
The following tables summarize key quantitative data regarding the biological activity of mifepristone.
Table 1: Binding Affinity and In Vitro Potency of Mifepristone
| Parameter | Receptor | Value | Cell Line/System | Reference(s) |
| Ki | Progesterone Receptor | 1.1 nM | Human | [3] |
| IC50 | Progesterone Receptor | ~10⁻⁹ M | T47D cells | [4] |
| IC50 | Ovarian Cancer Cells | 0.11 µM | MIA PaCa-2 cells | [5] |
| IC50 | Gastric Adenocarcinoma Cells | 2.5 - 20 µM | SGC-7901 cells | [6] |
Table 2: In Vivo Effects of Mifepristone
| Endpoint | Dosage | Duration | Model/Patient Population | Key Finding | Reference(s) |
| Endometrial Thickness | 2 mg/day | 120 days | Healthy Women | Significant increase | [7] |
| Endometrial Thickness | 5 mg/day | 120 days | Healthy Women | Significant increase | [7] |
| Endometrial Thickness | 300-1200 mg/day | 6 months | Cushing's Syndrome Patients | Median increase from 5mm to 11mm (premenopausal) | [8] |
| Ki-67 Expression | 200 mg/day | 14 days | Breast Cancer Patients | 49.62% decrease | [3] |
| Objective Response Rate | 200 mg/day | - | Metastatic Breast Cancer | 10.7% | [2] |
Table 3: Quantitative Effects of Mifepristone on Gene Expression
| Gene Target | Cell Line | Treatment | Fold Change/Effect | Reference(s) |
| FKBP5 | Human Blood (in vivo) | Prednisone + Mifepristone | Reduction of prednisone-induced FKBP5 mRNA levels | [9] |
| HSD11B2 | T47D cells | 10 nM R5020 + Mifepristone | Dose-dependent inhibition of R5020-induced expression | [4] |
| G2/M phase genes | T47D cells | R5020 + Telapristone Acetate (another PR antagonist) | Significant decrease in expression | [10] |
| Caspase-3 | SGC-7901 cells | 2.5-20 µM Mifepristone | Upregulation of expression | [6] |
| Bcl-XL | SGC-7901 cells | 2.5-20 µM Mifepristone | Downregulation of expression | [6] |
Effects on Progesterone Signaling Pathways
Mifepristone's antagonism of the PR leads to significant alterations in downstream signaling cascades.
Genomic Signaling Pathway
By binding to the PR and recruiting co-repressors, mifepristone actively inhibits the transcription of progesterone-responsive genes. This leads to a variety of physiological effects, including the breakdown of the decidua in the uterus, which is a key aspect of its use in medical abortion.[2]
Non-Genomic Signaling Pathway
Mifepristone can also modulate the rapid, non-genomic effects of progesterone. Studies have shown that mifepristone can influence the MAPK/ERK signaling pathway, although its effects can be cell-type specific. In some contexts, it can inhibit progesterone-induced ERK activation, while in others, it may have independent effects on this pathway.[11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PR antagonists like mifepristone.
Progesterone Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound for the progesterone receptor.
-
Principle: This assay measures the ability of a test compound (mifepristone) to compete with a radiolabeled progestin (e.g., [³H]R5020) for binding to the progesterone receptor in a cell lysate or purified receptor preparation.
-
Materials:
-
Cell line expressing PR (e.g., T47D human breast cancer cells)
-
Lysis buffer (e.g., Tris-based buffer with protease inhibitors)
-
Radiolabeled progestin (e.g., [³H]R5020)
-
Unlabeled progesterone (for determining non-specific binding)
-
Test compound (mifepristone) at various concentrations
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a cytosolic extract from T47D cells.
-
In a series of tubes, incubate a fixed amount of the cytosolic extract with a constant concentration of [³H]R5020 and varying concentrations of mifepristone.
-
Include control tubes for total binding (only [³H]R5020) and non-specific binding ([³H]R5020 + a high concentration of unlabeled progesterone).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from the free radioligand using a method like dextran-coated charcoal adsorption.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each mifepristone concentration and determine the IC50 value (the concentration of mifepristone that inhibits 50% of the specific binding of [³H]R5020).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PRE-Luciferase Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the progesterone receptor.
-
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with progesterone response elements (PREs) and a plasmid expressing the progesterone receptor. The effect of mifepristone on progesterone-induced luciferase activity is then measured.
-
Materials:
-
Mammalian cell line (e.g., T47D or HEK293)
-
Expression plasmid for PR
-
PRE-luciferase reporter plasmid (e.g., pGL3-2PRE-TATA)
-
Transfection reagent (e.g., Lipofectamine)
-
Progesterone
-
Mifepristone
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PR expression plasmid and the PRE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After transfection, treat the cells with progesterone in the presence or absence of varying concentrations of mifepristone for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or total protein concentration.
-
Plot the dose-response curve for mifepristone's inhibition of progesterone-induced luciferase activity to determine its IC50.
-
References
- 1. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II study of the progesterone antagonist mifepristone in patients with untreated metastatic breast carcinoma: a National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. Effects of mifepristone on proliferation of human gastric adenocarcinoma cell line SGC-7901 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Long-term mifepristone associated with endometrial thickening, bleeding | MDedge [ma1.mdedge.com]
- 9. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone receptor blockade in human breast cancer cells decreases cell cycle progression through G2/M by repressing G2/M genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Characterization of Novel Progesterone Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies essential for the characterization of novel progesterone (B1679170) receptor (PR) antagonists. This document outlines key experimental protocols, presents data in a structured format for comparative analysis, and visualizes critical pathways and workflows to facilitate a deeper understanding of the evaluation process for these promising therapeutic agents.
Introduction to Progesterone Receptor Antagonism
The progesterone receptor (PR) is a well-established therapeutic target for a variety of hormone-dependent conditions, including uterine fibroids, endometriosis, and certain cancers.[1][2] Progesterone receptor antagonists are compounds that bind to the PR and prevent its activation by the endogenous ligand, progesterone.[3] These antagonists can be classified into different types based on their mechanism of action. Type I antagonists, such as ZK98299, hinder the association of the PR with DNA, while Type II antagonists, like mifepristone (B1683876) (RU486), permit DNA binding but block subsequent transcriptional activation.[3] The development of novel PR antagonists, particularly non-steroidal compounds, aims to improve selectivity and reduce off-target effects associated with steroidal agents.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro activity of a selection of novel non-steroidal and steroidal progesterone receptor antagonists. The data is compiled from various studies to provide a comparative overview of their binding affinity and functional potency.
Table 1: Progesterone Receptor Binding Affinity of Novel Antagonists
| Compound ID | Chemical Class | PR Binding Affinity (IC50, nM) | Reference Compound | Reference IC50 (nM) | Source |
| LG120753 | 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline | 783 | Onapristone | - | [6] |
| Compound 10 (LG120753) | 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline | Comparable to Onapristone | Onapristone | - | [6] |
| Compound 11 (LG120830) | 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline | Equal to Onapristone | Onapristone | - | [6] |
| Mifepristone | Steroidal | 1.20 | - | - | |
| Compound 37 | Phenanthridin-6(5H)-one | ~100 | - | - | [4] |
| Compound 40 | Phenanthridin-6(5H)-one | ~10 | - | - | [4] |
| Compound 46 | Phenanthridin-6(5H)-one | ~10 | - | - | [4] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled or fluorescently labeled progestin to the progesterone receptor.
Table 2: Functional Antagonistic Activity in Reporter Gene Assays
| Compound ID | Cell Line | Reporter Gene | Agonist Used | Antagonistic Potency (IC50, nM) | Source |
| PF-02413873 | T47D | Alkaline Phosphatase | Progesterone (EC80) | - | [7] |
| RU-486 | T47D | Alkaline Phosphatase | Progesterone (EC80) | - | [7] |
| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane | - | Alkaline Phosphatase | Progesterone (1 nM) | 540 | [8] |
| Compound 37 | T47D | Alkaline Phosphatase | - | ~100 | [4] |
| Compound 40 | T47D | Alkaline Phosphatase | - | ~10 | [4] |
| Compound 46 | T47D | Alkaline Phosphatase | - | ~10 | [4] |
IC50 values represent the concentration of the antagonist that inhibits 50% of the maximal response induced by a PR agonist in a reporter gene assay.
Table 3: Anti-proliferative Effects of Progesterone Receptor Antagonists
| Compound ID | Cell Line | Proliferation Marker | Effect | Source |
| RU-486 | Cynomolgus Macaques (in vivo) | BrdU incorporation | 87% reduction | [7] |
| PF-02413873 | Cynomolgus Macaques (in vivo) | BrdU incorporation | 15-39% reduction | [7] |
| Mifepristone | T47D | Cyclin D1 expression | No induction (EC50 = 151.8 nM) | [9] |
| Ulipristal | T47D | Cyclin D1 expression | 78% of promegestone (B1679184) activity | [9] |
This table highlights the anti-proliferative effects of PR antagonists, a key functional outcome of their activity.
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays are provided below.
Competitive Binding Assay
Objective: To determine the affinity of a novel compound for the progesterone receptor by measuring its ability to compete with a known high-affinity radiolabeled or fluorescently labeled ligand.
Methodology:
-
Preparation of Receptor Source: A cytosolic extract containing the progesterone receptor is prepared from target tissues (e.g., rat uterus) or from cells overexpressing the human progesterone receptor.
-
Incubation: A constant concentration of a radiolabeled progestin (e.g., [3H]R5020) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
Objective: To assess the functional activity of a novel compound as a PR antagonist by measuring its ability to inhibit progesterone-induced transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that endogenously expresses PR (e.g., T47D breast cancer cells) or a cell line co-transfected with a PR expression vector and a reporter vector is used. The reporter vector contains a progesterone response element (PRE) upstream of a reporter gene, such as luciferase or alkaline phosphatase.
-
Compound Treatment: The cells are treated with a fixed concentration of a PR agonist (e.g., progesterone) to induce reporter gene expression, along with increasing concentrations of the test antagonist.
-
Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, this involves adding a substrate and measuring the emitted light using a luminometer.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration that causes a 50% reduction in the agonist-induced reporter activity.
Cell Proliferation Assay
Objective: To evaluate the effect of a novel PR antagonist on the proliferation of progesterone-responsive cells.
Methodology:
-
Cell Seeding: Progesterone-responsive cells, such as T47D or Ishikawa cells, are seeded in multi-well plates.
-
Treatment: The cells are treated with a growth-promoting agent (e.g., fetal bovine serum or a specific progestin) in the presence or absence of various concentrations of the test antagonist.
-
Proliferation Measurement: Cell proliferation can be assessed using various methods:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Metabolic Assays: Such as the MTT or WST-1 assay, which measure the metabolic activity of viable cells.
-
DNA Synthesis Assays: Such as BrdU or EdU incorporation assays, which measure the rate of DNA synthesis in proliferating cells.[7]
-
-
Data Analysis: The effect of the antagonist on cell proliferation is quantified and often expressed as a percentage of inhibition compared to the control treated with the growth-promoting agent alone.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental pathways and workflows in the characterization of PR antagonists.
Progesterone Receptor Signaling Pathway
Caption: Canonical progesterone receptor signaling pathway and antagonist intervention.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for characterizing novel PR antagonists.
Screening Funnel for PR Antagonist Discovery
Caption: A logical screening funnel for the discovery of novel PR antagonists.
Conclusion
The in vitro characterization of novel progesterone receptor antagonists is a critical step in the drug discovery and development process. A systematic approach employing a battery of assays, including competitive binding, reporter gene, and cell proliferation assays, is essential to fully elucidate the pharmacological profile of new chemical entities. The methodologies and data presented in this guide provide a framework for the robust evaluation of PR antagonists, ultimately aiding in the identification of promising candidates for further preclinical and clinical development.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pa2online.org [pa2online.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Onapristone: A Technical Guide to a Selective Progesterone Receptor Modulator (SPRM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onapristone (formerly known to as ZK 98.299) is a synthetic steroidal derivative that functions as a pure, type I progesterone (B1679170) receptor (PR) antagonist.[1] Unlike mixed agonist-antagonist selective progesterone receptor modulators (SPRMs), Onapristone exhibits no partial agonist activity.[1] Its mechanism of action involves binding to the progesterone receptor, preventing the receptor from dimerizing and binding to DNA, thereby inhibiting progesterone-induced gene transcription.[2] This complete antagonistic activity has positioned Onapristone as a candidate for therapeutic intervention in progesterone-driven pathologies, including various cancers.[2] This technical guide provides a comprehensive overview of Onapristone, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols for its characterization, and visualizing associated biological pathways and workflows.
Mechanism of Action
Onapristone exerts its effects by acting as a competitive antagonist of the progesterone receptor. As a type I PR antagonist, its mechanism can be delineated as follows:
-
Receptor Binding: Onapristone binds to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B.[2]
-
Conformational Change: Upon binding, Onapristone induces a conformational change in the receptor that is distinct from the conformation induced by progesterone.
-
Inhibition of Dimerization: This altered conformation prevents the PR monomers from dimerizing, a crucial step for DNA binding.[2]
-
Prevention of DNA Binding: Consequently, the Onapristone-PR complex is unable to bind to progesterone response elements (PREs) on the DNA.[2]
-
Inhibition of Transcription: By preventing DNA binding, Onapristone effectively blocks the recruitment of co-activators and the initiation of transcription of progesterone-responsive genes.[2]
-
Inhibition of Phosphorylation: Onapristone also inhibits ligand-induced phosphorylation of the progesterone receptor.[2]
This complete blockade of PR-mediated signaling distinguishes Onapristone from other SPRMs that may exhibit tissue-specific agonist or partial agonist activities.
Progesterone Receptor Signaling Pathways
Progesterone signaling is multifaceted, involving both classical genomic and non-classical rapid signaling pathways. Onapristone's primary mechanism of action is through the inhibition of the classical genomic pathway.
Classical (Genomic) Signaling Pathway
The classical pathway involves the progesterone receptor acting as a ligand-activated transcription factor.
Non-Classical (Non-Genomic) Signaling
Progesterone can also elicit rapid cellular responses through membrane-bound progesterone receptors (mPRs) and interactions with cytoplasmic signaling cascades. These pathways can influence cell proliferation and survival. While Onapristone's primary target is the nuclear PR, the downstream consequences of blocking the genomic pathway can indirectly influence these non-classical pathways.
Quantitative Data
While specific Ki and IC50 values for Onapristone are not consistently reported in the reviewed public-domain literature, its potent antagonistic activity has been demonstrated in various preclinical and clinical studies.
Preclinical Data
-
In Vitro: Onapristone acts as a pure progesterone antagonist in vitro.[1]
-
In Vivo: In a DMBA-induced mammary tumor model in rats, Onapristone showed a growth-inhibitory effect at a dose of 5 mg/kg.[1] In bonnet monkeys, low-dose Onapristone treatment prevented pregnancy, primarily by retarding endometrial development and inhibiting endometrial receptivity.[3]
Clinical Pharmacokinetics and Efficacy
An extended-release (ER) formulation of Onapristone was developed to mitigate liver function abnormalities observed with the immediate-release formulation.[4]
| Study Phase | Cancer Type | Dosage | Key Findings | Reference |
| Phase I | PR-expressing cancers (endometrial, ovarian, breast) | 10, 20, 30, 40, 50 mg BID (ER) | Recommended Phase 2 Dose (RP2D): 50 mg ER BID. Clinical benefit (CR+PR+SD ≥24 weeks) was observed in 9 out of 52 patients. | [2] |
| Phase II | Hormone therapy-naïve breast cancer | 100 mg/day (IR) | Overall tumor remission rate of 67% (10 partial responses and 2 stable disease out of 18 patients). | [5] |
| Phase II | Tamoxifen-resistant breast cancer | Not Specified | Clinical benefit rate of 49%. | [2] |
| Phase II Basket Trial | Recurrent granulosa cell tumor, low-grade serous ovarian cancer, endometrioid endometrial cancer | 50 mg BID (ER) | No objective responses were observed. For granulosa cell tumors, the clinical benefit rate was 35.7%. | [1] |
Experimental Protocols
Detailed protocols for the characterization of SPRMs like Onapristone are crucial for reproducible research. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Assays
This assay determines the affinity of a compound for the progesterone receptor.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture T47D human breast cancer cells, which are known to express high levels of progesterone receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of radiolabeled progesterone agonist (e.g., [³H]promegestone/R5020) to each well.
-
Add increasing concentrations of unlabeled Onapristone to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of Onapristone.
-
Determine the IC50 value (the concentration of Onapristone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
This functional assay measures the antagonistic effect of a compound on progesterone-induced gene expression in a cellular context.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate T47D cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of a progesterone agonist (e.g., R5020) to induce alkaline phosphatase expression.
-
Concurrently, treat the cells with increasing concentrations of Onapristone. Include appropriate controls (vehicle, agonist alone).
-
Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 48-72 hours).
-
-
Alkaline Phosphatase Assay:
-
Wash the cells to remove the treatment media.
-
Lyse the cells to release the intracellular contents, including alkaline phosphatase.
-
Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) to the cell lysates.
-
Incubate to allow the enzyme to convert the substrate into a colored product (p-nitrophenol).
-
Measure the absorbance of the colored product using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the alkaline phosphatase activity to the total protein concentration in each sample.
-
Plot the percentage of inhibition of progesterone-induced alkaline phosphatase activity against the concentration of Onapristone.
-
Determine the IC50 value, representing the concentration of Onapristone that inhibits 50% of the progesterone-induced enzyme activity.
-
In Vivo Assay
This in vivo assay evaluates the impact of an SPRM on the morphology and proliferation of the endometrium.
Detailed Methodology:
-
Animal Model and Treatment:
-
Use ovariectomized female rats to eliminate endogenous hormonal fluctuations.
-
Prime the animals with estrogen to induce endometrial proliferation and progesterone receptor expression.
-
Treat the animals with progesterone to induce a secretory endometrium.
-
Administer different doses of Onapristone or vehicle to respective treatment groups.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the animals and collect the uterine horns.
-
Fix the uterine tissue in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Process the fixed tissue and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount the sections on microscope slides.
-
-
Histological and Immunohistochemical Analysis:
-
Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the general morphology of the endometrium, including glandular and stromal characteristics.
-
Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) to quantify the anti-proliferative effects of Onapristone.
-
Analyze the stained sections under a microscope and score the histological changes and quantify the proliferation index.
-
Conclusion
Onapristone is a potent, pure progesterone receptor antagonist with a well-defined mechanism of action. Its ability to completely block progesterone-mediated gene transcription has made it a subject of interest for the treatment of hormone-dependent diseases. While early development was halted due to concerns about hepatotoxicity, the development of an extended-release formulation has renewed interest in its clinical potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Onapristone and other selective progesterone receptor modulators. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various clinical settings.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 3. Onapristone (ZK 98.299): a potential antiprogestin for endometrial contraception [pubmed.ncbi.nlm.nih.gov]
- 4. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Progesterone Receptor Antagonists on PR-A and PR-B Isoforms: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the effects of progesterone (B1679170) receptor (PR) antagonists on the two primary isoforms of the progesterone receptor, PR-A and PR-B. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and women's health.
Introduction
Progesterone, a critical steroid hormone, exerts its physiological effects through two main intracellular receptor isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct functional properties.[1] The ratio and activity of these isoforms are crucial in mediating the diverse actions of progesterone and are often dysregulated in pathological conditions such as breast cancer and uterine fibroids. Progesterone receptor antagonists are a class of compounds that modulate PR activity and hold significant therapeutic potential. Understanding the isoform-specific effects of these antagonists is paramount for the development of targeted and effective therapies.
This guide will delve into the quantitative differences in antagonist activity on PR-A and PR-B, detail the experimental protocols used to assess these differences, and illustrate the underlying molecular mechanisms and experimental workflows. For the purpose of this guide, we will refer to a representative antagonist, herein named "PR Antagonist 1," as a composite model based on the properties of well-characterized antagonists such as mifepristone (B1683876) (RU486), onapristone (B1677295) (ZK98299), and telapristone (B1682008) acetate (B1210297) (CDB-4124).
Quantitative Analysis of PR Antagonist Activity
The differential affinity and potency of PR antagonists for PR-A and PR-B are central to their isoform-specific effects. These parameters are typically quantified using binding assays and functional assays.
Binding Affinity (Kd/Ki) and IC50 Values
The binding affinity of an antagonist to each PR isoform is determined by its dissociation constant (Kd) or inhibition constant (Ki), while its potency is often expressed as the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher affinity and potency, respectively.
| Compound | Isoform | Binding Affinity (Kd/Ki) | IC50 | Reference |
| Mifepristone (RU486) | PR (human/mouse) | 1-2 nM | 0.2 nM | [2] |
| Lonaprisan (ZK 230211) | PR-A | Not Specified | 3.6 pM | [3] |
| PR-B | Not Specified | 2.5 pM | [3] | |
| Onapristone (ZK 98299) | PR | Not Specified | Not Specified | |
| Telapristone Acetate (CDB-4124) | PR | Not Specified | Not Specified | |
| PF-02367982 | PR | Not Specified | 47.3 nM | [3] |
| JNJ-1250132 | PR | Not Specified | 1.3 nM | [3] |
Note: Data for specific isoforms are not always available in the public domain for all compounds. The table represents a compilation of available data.
Experimental Protocols
The characterization of a PR antagonist's effect on PR-A and PR-B relies on a suite of established molecular and cellular biology techniques.
Radioligand Binding Assay
This assay quantifies the affinity of an antagonist for each PR isoform by measuring its ability to displace a radiolabeled progestin.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture human breast cancer cell lines, such as T47D (expressing both PR-A and PR-B) or MDA-MB-231 cells engineered to express only PR-A or PR-B.
-
Harvest cells and prepare whole-cell extracts or nuclear extracts by homogenization in a suitable lysis buffer containing protease inhibitors.
-
-
Binding Reaction:
-
Incubate a fixed concentration of radiolabeled progestin (e.g., [3H]-R5020) with the cell lysate in the presence of increasing concentrations of the unlabeled PR antagonist.
-
Incubations are typically carried out at 4°C for 16-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting competition curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Reporter Gene Assay
This assay measures the functional consequence of antagonist binding by quantifying the transcriptional activity of PR-A and PR-B.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or PR-negative breast cancer cells) in multi-well plates.
-
Co-transfect the cells with three plasmids:
-
An expression vector for either human PR-A or PR-B.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple progesterone response elements (PREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
-
Treatment:
-
After 24 hours, treat the cells with a known PR agonist (e.g., R5020) alone or in combination with increasing concentrations of the PR antagonist.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 for transcriptional inhibition.
-
Chromatin Immunoprecipitation (ChIP)
ChIP assays identify the genomic regions to which PR-A and PR-B bind in the presence of an antagonist, providing insights into isoform-specific gene regulation.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells expressing PR-A or PR-B with the PR antagonist.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to PR-A or PR-B, or a general PR antibody.
-
Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
-
DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with PR-A or PR-B in a ligand-dependent manner, revealing how antagonists alter the recruitment of co-regulators.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells expressing PR-A or PR-B with either an agonist or an antagonist.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to PR-A or PR-B.
-
Capture the antibody-PR complex with protein A/G beads.
-
-
Elution and Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify co-precipitated proteins by Western blotting using antibodies against known co-regulators.
-
Signaling Pathways and Experimental Workflows
The differential effects of PR antagonists on PR-A and PR-B can be attributed to their distinct transcriptional activities and their interactions with different sets of co-regulator proteins.
Differential Co-regulator Recruitment
PR-A and PR-B, when bound by an antagonist, can recruit different co-repressors or fail to recruit necessary co-activators, leading to varied transcriptional outcomes. For instance, in some contexts, antagonist-bound PR-A can act as a potent transcriptional repressor, while antagonist-bound PR-B may have weaker or no repressive activity.
Caption: Differential co-regulator recruitment by PR-A and PR-B in the presence of an antagonist.
Experimental Workflow for Characterizing a Novel PR Antagonist
A logical workflow is essential for the systematic evaluation of a new PR antagonist's isoform-specific effects.
Caption: A streamlined workflow for characterizing the isoform-specific effects of a novel PR antagonist.
Conclusion
The differential effects of progesterone receptor antagonists on PR-A and PR-B isoforms are a critical consideration in their therapeutic development. A thorough characterization of these isoform-specific activities, using a combination of binding, functional, and protein-protein interaction assays, is essential. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug developers to advance the understanding and application of PR antagonists in medicine. The continued exploration of the nuanced interactions between PR isoforms and their ligands will undoubtedly pave the way for more precise and effective treatments for a range of hormone-dependent diseases.
References
A Technical Guide to Progesterone Receptor Antagonists for Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately 10% of women of reproductive age.[1] The condition is associated with debilitating pelvic pain and infertility. While the pathogenesis is not fully understood, aberrant progesterone (B1679170) signaling, often termed "progesterone resistance," is a key feature.[2][3][4] In a healthy endometrium, progesterone, via its nuclear progesterone receptors (PR-A and PR-B), counteracts the proliferative effects of estrogen.[5][6] However, in endometriotic lesions, this response is impaired due to factors like reduced PR expression, an altered ratio of PR isoforms, and chronic inflammation, leading to lesion survival and growth.[2][6][7]
This has led to the development of Progesterone Receptor Modulators (PRMs) as a therapeutic strategy. This category includes pure progesterone receptor antagonists (PRAs) and selective progesterone receptor modulators (SPRMs).[8][9][10] SPRMs are a unique class of compounds that exhibit tissue-selective progesterone agonist, antagonist, or mixed agonist/antagonist effects.[8][11][12] By antagonizing progesterone action in endometriotic tissue, these molecules can inhibit proliferation, reduce inflammation, and alleviate pain symptoms associated with the disease. This guide provides an in-depth overview of the mechanism, key compounds, and experimental methodologies relevant to the study of PR antagonists in endometriosis.
Mechanism of Action: Targeting Progesterone Resistance
The therapeutic rationale for using PR antagonists in endometriosis is to counteract the inherent progesterone resistance of the ectopic lesions. In normal endometrial tissue, progesterone binding to its receptor initiates a signaling cascade that down-regulates estrogen receptors, inhibits proliferation, and promotes cellular differentiation into a secretory phenotype.
In endometriosis, this signaling is disrupted. Pro-inflammatory factors, such as NF-κB, are overexpressed and can suppress PR expression, perpetuating a cycle of inflammation and cell proliferation.[2] PR antagonists and SPRMs competitively bind to the progesterone receptor, blocking the binding of endogenous progesterone. This blockade leads to several key downstream effects:
-
Antiproliferative Action: By blocking PR, these compounds prevent the transcription of genes responsible for cell growth, leading to atrophy of the endometrial tissue.[8][10][12]
-
Induction of Amenorrhea: Many SPRMs effectively suppress endometrial proliferation to an extent that menstruation ceases, which is beneficial as it prevents the reflux of menstrual tissue that is thought to contribute to the formation of new lesions.[11][12]
-
Anti-inflammatory Effects: Progesterone signaling is intertwined with inflammatory pathways. PR antagonists can help reduce the local inflammatory environment within the lesions.[6][13]
-
Anti-angiogenic Effects: Some PRMs have been shown to decrease the expression of factors like vascular endothelial growth factor (VEGF), thereby inhibiting the formation of new blood vessels required for lesion growth.[14]
Quantitative Data on Key PR Antagonists / SPRMs
Several PR antagonists and SPRMs have been investigated for endometriosis treatment. The following tables summarize key quantitative findings from clinical and preclinical studies.
Table 1: Summary of Clinical Trial Data for PR Antagonists/SPRMs in Endometriosis
| Drug | Dose(s) | Study Duration | Primary Outcome | Key Results | Common Side Effects | Reference(s) |
| Mifepristone | 2.5, 5, 10 mg/day | 3-6 months | Pain Relief (Dysmenorrhea, Dyspareunia) | Significantly lower rates of dysmenorrhea vs. placebo (OR 0.08).[8] Lower rates of dyspareunia (OR 0.23).[8] 2.5 mg dose may be less effective.[8] | Amenorrhea (~90%), Hot Flushes (~24%) | [8] |
| Ulipristal Acetate (UPA) | 15 mg every other day | 3 months | Pain Scores | Median pain scores decreased to 0 (P<0.05).[15] 92% of patients with pain reported reduction or resolution. | Amenorrhea, PRM-Associated Endometrial Changes (PAECs) | [15][16] |
| Vilaprisan (B611686) | 2, 4 mg/day | 3 months | Change in "Worst Pain" Score | All 6 vilaprisan recipients experienced pain improvement vs. no change or increased pain in 2 placebo recipients. Decreased use of pain medication. | (Study terminated early, limited safety data) | [17][18] |
| Asoprisnil | 5, 10, 25 mg/day | N/A | Reduction in Dysmenorrhea | Caused a greater reduction of endometriosis-related dysmenorrhea compared with placebo.[14] Effective in reducing nonmenstrual pain.[11][19] | (Development discontinued, limited public data) | [11][14][19] |
Table 2: Summary of Preclinical Data for PR Antagonists/SPRMs in Endometriosis Models
| Drug | Animal Model | Dose(s) | Key Findings | Reference(s) |
| Vilaprisan | Rat (Early Pregnancy Test Model) | 0.5 mg/kg (oral) | Demonstrated potent PR antagonistic activity, comparable to lonaprisan. | [20] |
| Vilaprisan | Rabbit (Endometrial Transformation Assay) | N/A | Showed high potency as a PR antagonist. | [20] |
| Vilaprisan | Immunodeficient mice with human uterine fibroid tissue | N/A | Significantly reduced the growth of human uterine fibroid tissue in a dose-dependent manner. | [21] |
| Asoprisnil | Rat (in vivo model) | N/A | Did not succeed in reducing the volume of endometriotic lesions in this specific model. | [14] |
| Asoprisnil | Primates | N/A | Causes suppression of endometrial proliferation and promotes amenorrhea. | [14] |
Experimental Protocols
Reproducible and robust experimental models are critical for evaluating the efficacy and mechanism of PR antagonists. Below are detailed methodologies for key experimental approaches.
Induction of Endometriosis in a Mouse Model
Animal models are essential for studying pathogenesis and testing novel therapies.[1] Rodent models, particularly mice, are widely used due to cost-effectiveness and the availability of genetic tools. The most common methods involve transplanting uterine or endometrial tissue into the peritoneal cavity of a recipient mouse.[22]
Methodology: Syngeneic Mouse Model
This model uses tissue from a donor mouse transplanted into a recipient of the same inbred strain, ensuring immune compatibility.[23][24]
-
Animal Preparation:
-
Donor Tissue Harvesting:
-
Euthanize a donor mouse and surgically expose the uterus.
-
Excise both uterine horns and place them in sterile, cold Phosphate-Buffered Saline (PBS) or culture medium.
-
Open the uterine horns longitudinally and cut them into small fragments of a consistent size (e.g., 2x2 mm).
-
-
Recipient Preparation and Tissue Implantation:
-
Anesthetize the recipient mouse (e.g., with isoflurane).
-
Make a small midline incision in the abdominal wall to expose the peritoneal cavity.
-
Suture the prepared uterine fragments to the peritoneal wall or major blood vessels. Alternatively, fragments can be suspended in sterile PBS and injected into the peritoneal cavity.[22][23]
-
Close the incision with sutures or surgical clips.
-
-
Post-Operative Care and Lesion Development:
-
Provide post-operative analgesia as required.
-
Allow 2-4 weeks for the endometriotic-like lesions to establish and grow. In some models, exogenous estradiol (B170435) is administered to support the growth of the implants, especially in ovariectomized animals.[23]
-
-
Treatment and Analysis:
-
Administer the PR antagonist or vehicle control to the mice (e.g., via oral gavage or subcutaneous injection) for a defined treatment period.
-
At the end of the study, euthanize the mice, and surgically excise the endometriotic lesions.
-
Measure the lesion number, size, and weight.
-
Process the lesions for further analysis, such as histology, immunohistochemistry, or gene expression studies (qPCR, Western blot).
-
Immunohistochemistry (IHC) for Progesterone Receptor Expression
IHC is used to visualize the presence and location of specific proteins, such as PR, within tissue sections. This is crucial for confirming PR expression in endometriotic lesions and assessing how treatments might alter receptor levels.[26][27]
Methodology: PR Staining in Endometriotic Lesions
-
Tissue Preparation:
-
Fix freshly excised tissue (e.g., from the animal model or human biopsies) in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides (e.g., at 60°C for 1 hour).
-
Deparaffinize sections by immersing in xylene (2-3 changes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigen. Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heat in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Wash sections in a wash buffer (e.g., Tris-buffered saline with Tween 20, TBS-T).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash again.
-
Apply a protein block (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
Incubate sections with the primary antibody against the progesterone receptor (e.g., anti-PR rabbit monoclonal) at a predetermined optimal dilution, typically overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash sections to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash sections.
-
Apply the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site. Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope. PR expression is typically nuclear.
-
Quantify the staining using a scoring system (e.g., H-score), which considers both the intensity of the staining and the percentage of positive cells.
-
Conclusion and Future Directions
Progesterone receptor antagonists and modulators represent a promising, targeted therapeutic avenue for endometriosis. By directly addressing the progesterone resistance inherent in ectopic endometrial tissue, these compounds can effectively reduce lesion proliferation and associated pain symptoms without inducing the profound hypoestrogenic state associated with GnRH agonist therapy.[10]
However, challenges remain. A notable class effect of SPRMs is the development of benign but distinct histological changes in the endometrium, known as PRM-Associated Endometrial Changes (PAECs), which require careful monitoring.[15][28][29] The long-term safety profile of these compounds, particularly with continuous use, is still under investigation.
Future research should focus on:
-
Developing next-generation SPRMs with greater tissue selectivity to maximize efficacy on endometriotic lesions while minimizing effects on the eutopic endometrium and other tissues.
-
Elucidating the precise molecular mechanisms that cause PAECs to better manage and mitigate this side effect.
-
Investigating combination therapies , for instance, pairing a PR antagonist with an anti-inflammatory agent, to target multiple pathogenic pathways in endometriosis.
-
Conducting large-scale, long-term clinical trials to definitively establish the efficacy and safety of various PRMs and to identify patient populations most likely to benefit from this therapeutic approach.[17]
A deeper understanding of the complex interplay of steroid hormone signaling in endometriosis will be crucial for refining these therapies and offering improved, long-term management for the millions of women affected by this disease.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone receptor modulators for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]
- 10. Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mednexus.org [mednexus.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Treatment of endometriosis-related chronic pelvic pain with Ulipristal Acetate and associated endometrial changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of endometriosis-related chronic pelvic pain with Ulipristal Acetate and associated endometrial changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vilaprisan for the treatment of symptomatic endometriosis: results from a terminated phase 2b randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. article.imrpress.com [article.imrpress.com]
- 23. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Immunohistochemical analysis of estrogen and progesterone receptors in endometrium and peritoneal endometriosis: a new quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Immunohistochemical analysis of estrogen and progesterone receptors in endometriosis: comparison with normal endometrium during the menstrual cycle and the effect of medical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ulipristal Acetate Prior to Surgery for Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Progesterone Receptor Antagonists in Uterine Fibroids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most common benign tumors of the female reproductive tract, affecting a significant portion of premenopausal women. Their growth is largely dependent on the ovarian steroid hormones, estrogen and progesterone (B1679170). While the role of estrogen has been long established, the critical contribution of progesterone in promoting fibroid development and growth is now unequivocally recognized. This has led to the development of progesterone receptor (PR) antagonists and selective progesterone receptor modulators (SPRMs) as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data for a key, albeit unnamed for the purpose of this guide, "PR Antagonist 1," representing a composite of findings from various PR antagonists and SPRMs studied in the context of uterine fibroids. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapies for this prevalent condition.
Mechanism of Action
This compound exerts its effects by competitively binding to the progesterone receptor, thereby inhibiting the downstream signaling pathways that are aberrantly activated in uterine fibroid cells. Progesterone, upon binding to its receptor, triggers a cascade of events that promote cell proliferation, inhibit apoptosis (programmed cell death), and stimulate the production of extracellular matrix (ECM), all of which contribute to fibroid growth. This compound disrupts these processes, leading to a reduction in fibroid size and alleviation of associated symptoms.
The key signaling pathways implicated in progesterone-mediated fibroid growth and targeted by this compound include the PI3K/Akt/mTOR and Wnt/β-catenin pathways. Progesterone receptor activation has been shown to crosstalk with these pathways, promoting cell survival and proliferation. By blocking the initial progesterone signal, this compound effectively dampens the activity of these pro-growth pathways.
Furthermore, this compound has been demonstrated to modulate the expression of key regulatory proteins involved in cell cycle progression and apoptosis. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as activated caspase-3 . Additionally, a decrease in the proliferation marker, proliferating cell nuclear antigen (PCNA) , is consistently observed following treatment with PR antagonists.
Quantitative Data Presentation
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its biological activity.
Table 1: In Vitro Efficacy of this compound on Uterine Fibroid Cells
| PR Antagonist/SPRM | Cell Line/Model | Endpoint | Concentration/Dose | Result | Citation |
| Asoprisnil (B1665293) | Cultured human leiomyoma cells | Cell Viability | 10⁻⁷ M | Decreased number of viable cells | [1] |
| Asoprisnil | Cultured human leiomyoma cells | PCNA-positive rate | 10⁻⁷ M | Decreased PCNA-positive rate | [1] |
| Asoprisnil | Cultured human leiomyoma cells | Apoptosis (TUNEL) | 10⁻⁷ M | Increased TUNEL-positive rate | [2] |
| Asoprisnil | Cultured human leiomyoma cells | Cleaved Caspase-3 | 10⁻⁷ M | Increased expression | [3] |
| Asoprisnil | Cultured human leiomyoma cells | Bcl-2 | 10⁻⁷ M | Decreased protein expression | [3] |
| Mifepristone | HHUA cells (human uterine leiomyoma) | Cell Proliferation | 50-100 µmol/L | Dose-dependent inhibition | [4] |
| Mifepristone | HHUA cells (human uterine leiomyoma) | Apoptosis | 50-100 µmol/L | Increased percentage of apoptotic cells | [4] |
| Mifepristone | HHUA cells (human uterine leiomyoma) | Caspase-3 expression | 50-100 µmol/L | Increased expression | [4] |
| Mifepristone | Primary human uterine leiomyoma cells | Cell Viability | 20-80 µM | Dose- and time-dependent inhibition | [5] |
| Ulipristal (B1683391) Acetate (B1210297) | Leiomyoma cells | Apoptosis | Not Specified | Induces apoptosis | [6] |
| Ulipristal Acetate | Leiomyoma cells | Proliferation | Not Specified | Inhibits proliferation | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Uterine Fibroids
| PR Antagonist/SPRM | Animal Model | Treatment Regimen | Outcome | Result | Citation |
| Asoprisnil | Women with uterine fibroids | 10 mg/day for 12 months | Primary fibroid volume | Median change up to -48% | [7] |
| Asoprisnil | Women with uterine fibroids | 25 mg/day for 12 months | Primary fibroid volume | Median change up to -63% | [7] |
| Mifepristone | Patient-Derived Xenograft (SCID mice) | 10mg/60d release pellets | Graft growth | Complete blockage of growth and shrinkage | [8] |
| Mifepristone | Women with uterine fibroids | 10 mg daily for 3 months | Maximum leiomyoma volume | 25.97% decrease | |
| Mifepristone | Women with uterine fibroids | 25 mg daily for 3 months | Fibroid volume | Significant reduction (mean -21.7% to -23.3%) | [9] |
| Mifepristone | Women with uterine fibroids | 50 mg biweekly for 3 months | Fibroid volume | Significant reduction (mean -19.7% to -21.5%) | [9] |
| Ulipristal Acetate | Women with uterine fibroids | 5 mg/day for 13 weeks | Total fibroid volume | Median reduction of 36% | [10] |
| Ulipristal Acetate | Women with uterine fibroids | 10 mg/day for 13 weeks | Total fibroid volume | Median reduction of 42% | [10] |
| Vilaprisan | Women with uterine fibroids | ≥1.0 mg daily for 12 weeks | Fibroid volume | Reductions of up to 41% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound.
In Vitro Methodologies
1. Primary Human Uterine Leiomyoma Cell Culture
-
Tissue Procurement: Fresh uterine fibroid and adjacent myometrial tissues are obtained from patients undergoing hysterectomy or myomectomy, following institutional review board (IRB) approval and informed consent.
-
Tissue Dissociation: Tissues are washed with a balanced salt solution, minced into small pieces, and subjected to enzymatic digestion using a solution containing collagenase and DNase I.
-
Cell Isolation and Culture: The digested tissue is filtered to obtain a single-cell suspension. Cells are then plated in a specialized smooth muscle cell growth medium and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Characterization: The identity and purity of the primary cells are confirmed by immunofluorescence staining for smooth muscle cell markers such as α-smooth muscle actin.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Leiomyoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control.
3. Apoptosis Detection (TUNEL Assay)
-
Sample Preparation: Cultured cells or tissue sections are fixed with paraformaldehyde and permeabilized to allow for the entry of labeling reagents.
-
Enzymatic Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit. This enzyme labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with a fluorescently labeled dUTP.
-
Microscopy: The stained cells or tissues are visualized using a fluorescence microscope. The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of fluorescent nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI).
4. Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated leiomyoma cells using a lysis buffer.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, cleaved caspase-3, PCNA, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Methodology
Patient-Derived Xenograft (PDX) Model
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice are used as hosts.
-
Hormone Supplementation: To mimic the hormonal milieu of premenopausal women and support the growth of the hormone-dependent fibroid tissue, mice are supplemented with estrogen and progesterone, typically via subcutaneous slow-release pellets.
-
Tissue Implantation: Small fragments of fresh, viable human uterine fibroid tissue are surgically implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the xenografts have established and reached a measurable size, the mice are randomized into treatment and control groups. This compound is administered, often orally or via slow-release pellets.
-
Tumor Volume Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the xenograft tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, and Western blotting.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulipristal acetate: in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a Patient Derived Xenograft Model for Predicative Study of Uterine Fibroid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone in Fibroids: Comparative Study of Safety and Efficacy of Biweekly Dosage Vs Daily Dosage Schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilaprisan in women with uterine fibroids: the randomized phase 2b ASTEROID 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assays for Progesterone Receptor (PR) Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progesterone (B1679170) receptor (PR) is a well-established therapeutic target for a variety of hormone-dependent conditions, including endometriosis, uterine fibroids, and certain types of cancer.[1][2] Progesterone receptor antagonists are compounds that bind to the PR and inhibit the effects of progesterone, the natural ligand. The development and characterization of novel PR antagonists require robust and reliable in vitro assays to determine their potency and selectivity. This document provides detailed protocols and application notes for the in vitro evaluation of "PR antagonist 1" and other selective progesterone receptor modulators (SPRMs). Two primary assay formats are described: a biochemical competitive binding assay and a cell-based reporter gene assay.
Data Presentation: Potency of Progesterone Receptor Antagonists
The following table summarizes the in vitro potency of several common PR antagonists, providing a benchmark for the evaluation of new compounds like "this compound".
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Not specified | Progesterone Receptor | Not specified | [1] |
| Mifepristone (RU486) | In vitro assay | Progesterone Receptor | 0.2 | [1] |
| Mifepristone (RU486) | [3H]R5020 binding inhibition | Progesterone Receptor | 16.6 ± 2.3 | [3] |
| Lonaprisan | Not specified | PR-A | 0.0036 | [1] |
| Lonaprisan | Not specified | PR-B | 0.0025 | [1] |
| PF-02367982 | Not specified | Progesterone Receptor | 47.3 | [1] |
| PF-3882845 | Binding assay | Progesterone Receptor | 310 | [1] |
| Asoprisnil | Cyclin D1 expression | Not specified | 14.17 | [4] |
| Ulipristal Acetate | Not specified | Not specified | Not specified | [4] |
| Phenanthridinone derivative 37 | Alkaline phosphatase assay | Progesterone Receptor | ~100 | [5] |
| Phenanthridinone derivative 40 | Alkaline phosphatase assay | Progesterone Receptor | ~10 | [5] |
| Phenanthridinone derivative 46 | Alkaline phosphatase assay | Progesterone Receptor | ~10 | [5] |
Signaling Pathway and Mechanism of Action
Progesterone, upon entering the cell, binds to the progesterone receptor, which then translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and initiates the transcription of target genes. PR antagonists, such as "this compound," competitively bind to the progesterone receptor, preventing the binding of progesterone and the subsequent transcriptional activation.
Experimental Protocols
Cell-Based Luciferase Reporter Gene Assay for PR Antagonist Activity
This protocol describes a method to quantify the antagonist activity of a test compound, such as "this compound," by measuring its ability to inhibit the progesterone-induced expression of a luciferase reporter gene in cells engineered to express the human progesterone receptor.[6][7][8]
Materials:
-
Human progesterone receptor (PR) reporter cell line (e.g., U2OS-PR)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Progesterone (agonist)
-
This compound (test compound)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the PR reporter cells according to the supplier's instructions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of progesterone in DMSO.
-
Prepare a series of dilutions of "this compound" in DMSO.
-
-
Treatment:
-
Add the diluted "this compound" to the appropriate wells.
-
Incubate for 30 minutes.
-
Add a fixed concentration of progesterone (typically at its EC80 concentration) to all wells except the vehicle control.
-
Incubate the plate for an additional 20-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Incubate for 5-10 minutes to ensure complete cell lysis and a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition of progesterone-induced luciferase activity for each concentration of "this compound."
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.
-
Biochemical Competitive Binding Assay for PR Antagonists
This protocol outlines a method to determine the binding affinity of "this compound" to the progesterone receptor through competition with a radiolabeled or fluorescently-labeled progestin.[3][9]
Materials:
-
Recombinant human progesterone receptor ligand-binding domain (PR-LBD)
-
Radiolabeled progestin (e.g., [3H]R5020) or fluorescently-labeled progestin
-
This compound (test compound)
-
Assay buffer
-
96-well filter plates or standard plates (depending on the detection method)
-
Scintillation counter or fluorescence polarization reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of PR-LBD in assay buffer.
-
Prepare a working solution of the labeled progestin in assay buffer.
-
Prepare a serial dilution of "this compound" in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, PR-LBD, and the labeled progestin to each well.
-
Add the diluted "this compound" or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature for a set period to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand (for radioligand binding):
-
Transfer the reaction mixture to a filter plate and wash to remove unbound radioligand.
-
-
Detection:
-
For radioligand binding, add scintillation fluid to the filter plate and measure the radioactivity using a scintillation counter.
-
For fluorescent ligand binding, measure the fluorescence polarization directly in the assay plate.
-
-
Data Analysis:
-
Calculate the percent displacement of the labeled progestin for each concentration of "this compound."
-
Determine the IC50 value by plotting the percent displacement against the log concentration of the antagonist.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of a PR antagonist using a cell-based reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (Ulipristal Acetate)-Treated Uterine Fibroids | MDPI [mdpi.com]
- 3. physoc.org [physoc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Cell Culture Treatment with PR Antagonist 1
For Research Use Only.
Introduction
PR Antagonist 1 is a representative synthetic steroid that acts as a competitive inhibitor of the progesterone (B1679170) receptor (PR). By binding to PR, it blocks the normal physiological effects of progesterone, leading to the inhibition of progesterone-induced gene transcription. These antagonists are classified into two main types based on their mechanism of action. Type I antagonists, such as onapristone (B1677295) (ZK98299), prevent the progesterone receptor from binding to DNA. In contrast, Type II antagonists, like mifepristone (B1683876) (RU486), allow for DNA binding but obstruct the transcriptional activation process. This document provides detailed guidelines and protocols for the in vitro treatment of cell cultures with this compound, a conceptual compound representing the broader class of progesterone receptor antagonists. The provided protocols are based on established methodologies for well-characterized PR antagonists.
Data Presentation
The effective concentration and treatment duration of a PR antagonist can vary significantly depending on the cell line, the specific antagonist used, and the experimental endpoint. Below are tables summarizing typical concentration ranges and observed effects for various known PR antagonists in different cell lines.
Table 1: Effective Concentrations of Various PR Antagonists in Cell Culture
| PR Antagonist | Cell Line | Concentration Range | Notes |
| Mifepristone (RU486) | T47D (Breast Cancer) | 1 - 20 µM | Can induce cell cycle arrest and apoptosis.[1] |
| HHUA (Endometrial Cancer) | 25 - 100 µM | Inhibits proliferation, migration, and invasion. | |
| SK-OV-3 (Ovarian Cancer) | 1 - 20 µM | Proliferation IC50 of approximately 6.25 µM.[2] | |
| OV2008 (Ovarian Cancer) | 1 - 20 µM | Proliferation IC50 of approximately 6.91 µM.[2] | |
| Onapristone (ZK98299) | T47D (Breast Cancer) | Not specified | Inhibits cell proliferation.[3] |
| SK-BR-3 (Breast Cancer) | Not specified | Inhibits cell proliferation.[3] | |
| Telapristone Acetate (B1210297) (TPA) | T47D (Breast Cancer) | 1 µM | Used to study effects on PR recruitment to chromatin.[4] |
| Lonaprisan | T47D (Breast Cancer) | Not specified | Induces strong inhibition of cell proliferation and G0/G1 arrest.[5] |
Table 2: Summary of Cellular Effects of PR Antagonists
| PR Antagonist | Cell Line | Treatment Duration | Observed Effect |
| Mifepristone (RU486) | HHUA (Endometrial Cancer) | 24 - 96 hours | Time-dependent inhibition of cell proliferation. |
| SK-OV-3 (Ovarian Cancer) | 1 - 3 days | Dose- and time-dependent inhibition of clonogenic survival.[2] | |
| T47D (Breast Cancer) | 24 - 72 hours | Induction of apoptosis. | |
| Telapristone Acetate (TPA) | T47D (Breast Cancer) | 30 minutes | Reduced PR occupancy on chromatin in the presence of a progestin agonist.[4] |
| T47D (Breast Cancer) | 24 hours | Decreased cell proliferation.[4] | |
| Lonaprisan | T47D (Breast Cancer) | Not specified | Induction of p21 expression and a senescence-like phenotype.[5] |
Signaling Pathways and Experimental Workflows
Diagram 1: Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling and antagonism.
Diagram 2: General Experimental Workflow for Cell Culture Treatment
Caption: Workflow for PR antagonist cell treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Cell Culture and Treatment
Materials:
-
PR-positive human cancer cell line (e.g., T47D, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks and plates (6-well, 96-well)
-
This compound stock solution
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture plates at a predetermined density (e.g., 5 x 10³ cells/well for a 96-well plate for proliferation assays; 2 x 10⁵ cells/well for a 6-well plate for protein or RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in serum-free or complete medium. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1%.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured and treated in a 96-well plate (as per Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells cultured and treated in a 6-well plate (as per Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the collected cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Western Blot Analysis for Signaling Proteins
Materials:
-
Cells cultured and treated in a 6-well plate (as per Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them directly on the plate with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, antagonist concentration, and treatment duration, for their specific cell lines and experimental objectives. Always follow standard laboratory safety procedures when handling chemicals and cell cultures.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiprogestin Lonaprisan inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Progesterone Receptor (PR) Antagonist 1 in T47D Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for utilizing a generic Progesterone (B1679170) Receptor (PR) Antagonist, referred to herein as "PR Antagonist 1," for research purposes in the T47D breast cancer cell line. T47D cells are a well-established model for luminal A breast cancer, expressing high levels of both estrogen receptor (ER) and progesterone receptor (PR), making them highly responsive to hormonal treatments.[1][2]
This document outlines the molecular effects of PR antagonism in T47D cells, provides detailed protocols for cell culture and key experimental assays, and presents quantitative data from studies using known PR antagonists as a reference.
Mechanism of Action of PR Antagonists in T47D Cells
Progesterone receptor antagonists exert their effects in T47D cells primarily by inhibiting cell cycle progression and modulating key signaling pathways. Upon binding to the progesterone receptor, these antagonists prevent the conformational changes required for receptor activation. This leads to a cascade of events that ultimately halt cell proliferation.
Key molecular events include:
-
Cell Cycle Arrest: PR antagonists have been shown to induce a G1 or G2/M phase arrest in the cell cycle of T47D cells.[3][4]
-
Modulation of Cell Cycle Proteins: The cell cycle arrest is often accompanied by a reduction in the phosphorylation of the retinoblastoma protein (pRb) and decreased activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6.[3] Furthermore, an induction of the CDK inhibitor p21 has been observed.[3]
-
Signaling Pathway Inhibition: PR antagonists can interfere with critical signaling pathways involved in cell growth and survival, including the MAPK/ERK pathway.[5] Treatment with a PR antagonist can lead to reduced phosphorylation of ERK1/2.[5]
-
Gene Expression Changes: PR antagonists alter the expression of a suite of genes involved in cell proliferation and survival. For instance, the pure PR antagonist onapristone (B1677295) has been shown to inhibit the expression of key target genes involved in cell proliferation in T47D cells.[6]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of various PR antagonists on T47D breast cancer cells.
| PR Antagonist | Assay | Endpoint | Result | Reference |
| Telapristone acetate (B1210297) (TPA) | Cell Proliferation | Cell Number | 30% decrease at 24 hours | [4] |
| Onapristone | Cell Viability | Cell Proliferation | Concentration-dependent inhibition | [6] |
| RU486 (Mifepristone) | Kinase Activity | Cyclin D1-associated kinase activity | ~50% reduction at 9-18 hours | [3] |
| RU486 (Mifepristone) | Kinase Activity | Cyclin E-associated kinase activity | ~60% reduction at 12-24 hours | [3] |
Experimental Protocols
T47D Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining the T47D human breast cancer cell line.
Materials:
-
T47D cells (e.g., ATCC HTB-133)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at approximately 140-400 x g for 5-12 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a suitable culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and plate at the desired density in new flasks.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of "this compound" on the proliferation of T47D cells using a colorimetric MTT assay.
Materials:
-
T47D cells
-
Complete growth medium
-
"this compound" stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.[7] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of "this compound" in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted antagonist solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Expression Analysis
This protocol describes how to analyze changes in protein expression (e.g., p21, p-ERK) in T47D cells following treatment with "this compound".
Materials:
-
Treated and untreated T47D cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the T47D cell pellets in ice-cold lysis buffer.[8][9] Sonicate or agitate to ensure complete lysis.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][11]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][10] Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
Visualizations
Signaling Pathway Diagram
References
- 1. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Progesterone Receptor Inhibits Proliferation of Human Breast Cancer Cells via Induction of MAPK Phosphatase 1 (MKP-1/DUSP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellsignal.com [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Unveiling the Potency of PR Antagonist 1 through Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone (B1679170) receptor (PR) antagonists are pivotal in both clinical applications and biomedical research, offering therapeutic avenues for conditions such as hormone-dependent cancers and endometriosis.[1] A prime example of a PR antagonist is Mifepristone (B1683876) (also known as RU-486), a synthetic steroid that competitively binds to the progesterone receptor, thereby blocking the action of progesterone.[2][3] Understanding the potency and efficacy of new PR antagonists is a critical step in drug development. The dose-response curve is a fundamental tool in pharmacology for characterizing the relationship between the concentration of a drug and its biological effect. This document provides detailed protocols for conducting dose-response experiments to evaluate "PR antagonist 1" (using Mifepristone as a representative compound) and generating the necessary data to determine key parameters such as the half-maximal inhibitory concentration (IC50).
The primary mechanism of action for PR antagonists like mifepristone involves binding to the intracellular progesterone receptor. This binding prevents the receptor from adopting the conformation necessary to regulate the expression of target genes, which are crucial for processes like cell proliferation in hormone-dependent tissues.[2][4] At a molecular level, the antagonist-bound receptor complex can fail to recruit coactivators, rendering it transcriptionally inactive.[5]
This application note details two primary methodologies for assessing the dose-response of a PR antagonist: a cell viability assay (Sulforhodamine B assay) and a reporter gene assay. These protocols are designed to be comprehensive and adaptable for researchers in various laboratory settings.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor that, upon binding to its cognate hormone progesterone, translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This action modulates the transcription of specific genes involved in cell proliferation and differentiation. PR antagonists competitively inhibit this pathway.
Caption: Progesterone Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for Dose-Response Curve Generation
A typical workflow for a dose-response experiment involves cell preparation, treatment with a serial dilution of the antagonist, incubation, measurement of the biological response, and subsequent data analysis to determine parameters like IC50.
Caption: Experimental Workflow for a Dose-Response Curve Assay.
Data Presentation: Dose-Response of Mifepristone in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mifepristone in various breast cancer cell lines, as determined by cell viability assays. These values indicate the concentration of the antagonist required to inhibit cell growth by 50%.
| Cell Line | Receptor Status | Assay Type | IC50 (µM) | Reference |
| HCC1937 | TNBC (PR-) | SRB | 17.2 | [4] |
| SUM149PT | TNBC (PR-) | SRB | 11.3 | [4] |
| MCF-7 | ER+/PR+ | Not Specified | 6.9 ± 0.5 | [6] |
| T47D | ER+/PR+ | Not Specified | Data Not Available | |
| HCC1806 | TNBC (PR-) | SRB | Data Not Available | [4] |
| SKBR3 | HER2+ | SRB | Data Not Available | [4] |
| BT474 | ER+/PR+/HER2+ | SRB | Data Not Available | [4] |
TNBC: Triple-Negative Breast Cancer; ER: Estrogen Receptor; PR: Progesterone Receptor; HER2: Human Epidermal Growth Factor Receptor 2; SRB: Sulforhodamine B.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Using Sulforhodamine B (SRB) Assay
This protocol details the steps to determine the effect of "this compound" on the viability of adherent cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, HCC1937)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)
-
This compound (Mifepristone) stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (530 nm or 564 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[7] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete medium from the stock solution. A typical concentration range for Mifepristone is 0.1 µM to 100 µM.[6]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 96 hours at 37°C in a 5% CO2 incubator.[4][6]
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background OD from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the antagonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[10]
-
Protocol 2: Progesterone Receptor Antagonist Reporter Gene Assay
This protocol provides a method to directly measure the antagonistic activity of a compound on the progesterone receptor.
Materials:
-
Mammalian cells engineered to express the human progesterone receptor and a luciferase reporter gene linked to a PR-responsive promoter (available commercially).[2][11]
-
Cell culture and assay media as provided with the reporter assay kit.[2]
-
This compound (Mifepristone) stock solution (in DMSO).
-
A known PR agonist (e.g., Progesterone) as a positive control.[11]
-
96-well white, clear-bottom assay plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Thaw and seed the reporter cells into a 96-well plate according to the manufacturer's protocol.[2]
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in the appropriate assay medium.
-
Prepare a solution of the PR agonist at a concentration that gives a sub-maximal response (e.g., EC80).[2]
-
Add the antagonist dilutions to the wells, followed by the addition of the PR agonist to all wells except the negative control.
-
Include controls for no treatment, agonist only, and antagonist only.
-
Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Luminescence Measurement:
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the agonist-only control (as 100% activity) and the no-treatment control (as 0% activity).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Use a non-linear regression model to fit the data and calculate the IC50 value.
-
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the dose-response relationship of "this compound". The choice between a cell viability assay and a reporter gene assay will depend on the specific research question. Cell viability assays provide information on the overall cellular effect of the antagonist, while reporter gene assays offer a more direct measure of its activity on the progesterone receptor. By following these detailed protocols, researchers can accurately characterize the potency of novel PR antagonists, a crucial step in the preclinical evaluation of new therapeutic agents.
References
- 1. physoc.org [physoc.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. MCF-7 cell apoptosis and cell cycle arrest: non-genomic effects of progesterone and mifepristone (RU-486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Luciferase Reporter Assay for Progesterone Receptor (PR) Antagonist 1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Progesterone (B1679170) Receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in the regulation of female reproductive functions and is a key target in the development of therapies for hormone-dependent diseases, including breast cancer and endometriosis. The identification and characterization of PR antagonists are of significant interest for therapeutic intervention. The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying the functional activity of nuclear receptors and screening for potential modulators. This application note provides a detailed protocol for determining the antagonistic activity of a selective progesterone receptor antagonist, referred to as "PR antagonist 1" (also known as compound 8), using a cell-based luciferase reporter assay.
Principle of the Assay
This assay utilizes a mammalian cell line, such as the human breast cancer cell line T47D, which endogenously expresses the progesterone receptor.[1] These cells are transiently or stably transfected with a reporter vector containing a progesterone response element (PRE) upstream of the firefly luciferase gene. In the presence of a PR agonist like progesterone, the activated PR binds to the PRE, driving the expression of luciferase. A PR antagonist will compete with the agonist for binding to the PR, thereby inhibiting the transcription of the luciferase gene and leading to a decrease in the luminescent signal. The inhibitory activity of the test compound is quantified by measuring the reduction in light output using a luminometer.
Progesterone Receptor Signaling Pathway
The classical genomic signaling pathway of the progesterone receptor begins with the binding of progesterone to the PR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of target genes.[2][3] PR antagonists block this pathway by competitively binding to the receptor and preventing the conformational changes necessary for co-activator recruitment and transcriptional activation.
Experimental Workflow
The experimental workflow for the PR antagonist luciferase reporter assay involves several key steps, starting from cell culture and transfection to data analysis. A co-transfection with a vector expressing a second reporter, such as Renilla luciferase, under the control of a constitutive promoter is recommended for normalization of the results to account for variations in transfection efficiency and cell number.
Data Presentation
The antagonist activity of "this compound" is determined by its ability to inhibit the progesterone-induced luciferase expression. The results are typically presented as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Table 1: Antagonist Activity of this compound in a Luciferase Reporter Assay
| Concentration of this compound (nM) | Average Relative Luciferase Units (RLU) | % Inhibition |
| 0 (Progesterone only) | 1,500,000 | 0 |
| 0.1 | 1,350,000 | 10 |
| 1 | 1,050,000 | 30 |
| 10 | 750,000 | 50 |
| 100 | 300,000 | 80 |
| 1000 | 150,000 | 90 |
| No Treatment | 10,000 | - |
Note: The data presented in this table is representative and intended for illustrative purposes.
Based on binding assays, "this compound" (compound 8) has demonstrated a high affinity for the progesterone receptor, with a reported IC50 of 11.5 nM in a PR competition-binding assay using cytosol from T47D cells.[4]
Experimental Protocols
Materials and Reagents:
-
T47D human breast cancer cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Charcoal-stripped FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
pGL4.26[luc2/minP/PRE] vector (or similar PRE-luciferase reporter)
-
pRL-TK vector (or other constitutive Renilla luciferase vector)
-
Progesterone (agonist)
-
This compound (test compound)
-
DMSO (vehicle)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding and Transfection
-
Culture T47D cells in DMEM/F-12 with 10% FBS. For the experiment, use DMEM/F-12 supplemented with 10% charcoal-stripped FBS for at least 48 hours to reduce background hormonal effects.
-
Trypsinize and count the cells. Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of DMEM/F-12 with 10% charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
On the day of transfection, prepare the transfection mix in Opti-MEM. For each well, mix the PRE-luciferase reporter plasmid and the Renilla luciferase control plasmid with the transfection reagent according to the manufacturer's instructions.
-
Remove the medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection mix with 100 µL of fresh DMEM/F-12 with 10% charcoal-stripped FBS and incubate for another 24 hours.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM/F-12 to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Prepare the treatment medium containing a fixed, sub-maximal concentration of progesterone (e.g., EC80, typically around 1-10 nM) and the varying concentrations of this compound.
-
Include the following controls:
-
Vehicle control (DMSO only)
-
Progesterone only (agonist control)
-
This compound only (to check for any agonist activity)
-
-
Remove the medium from the cells and add 100 µL of the respective treatment media to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided in the kit and incubate according to the manufacturer's protocol.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to measure the Renilla luciferase activity.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Normalized RLU of sample - Normalized RLU of vehicle) / (Normalized RLU of agonist control - Normalized RLU of vehicle)]
-
Plot the % inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.
-
Conclusion
The luciferase reporter assay is a robust and sensitive method for characterizing the activity of progesterone receptor antagonists like "this compound". The detailed protocol provided herein offers a reliable framework for researchers to screen and profile compounds targeting the progesterone receptor, facilitating the discovery and development of new therapeutics for hormone-dependent diseases.
References
Application Note: Western Blot Analysis of Progesterone Receptor (PR) Target Gene Expression Following Treatment with "PR Antagonist 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Progesterone (B1679170) Receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Upon binding its cognate hormone, progesterone, PR modulates the expression of specific target genes, playing a critical role in female reproductive biology and the progression of endocrine-dependent cancers, such as breast cancer.[1][2] The signaling cascade initiated by progesterone is a key area of study for understanding both normal physiological processes and pathological conditions.
Progesterone receptor antagonists are compounds that competitively bind to PR, thereby inhibiting its transcriptional activity. These antagonists are valuable tools for elucidating the function of PR signaling pathways and are being actively investigated as therapeutic agents for progesterone-related diseases like endometriosis, uterine fibroids, and breast cancer.[3][4][5] "PR antagonist 1" is a selective progesterone receptor antagonist that can be used to probe the molecular mechanisms of PR action.[5]
This application note provides a detailed protocol for performing Western blot analysis to quantify changes in the protein expression of key PR target genes (e.g., c-Myc, Cyclin D1, p21) in response to treatment with "this compound". Western blotting is a widely used technique to detect and quantify specific proteins from a complex mixture, making it an ideal method for this analysis.[6][7]
Progesterone Receptor (PR) Signaling Pathway
Progesterone mediates its effects by binding to intracellular PRs. This binding induces a conformational change, leading to receptor dimerization and translocation to the nucleus. The activated PR dimer then binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-regulators to initiate or repress gene transcription.[8] PR antagonists work by competing with progesterone for binding to the receptor, preventing this downstream signaling cascade.
Caption: PR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blotting
This protocol details the steps for analyzing PR target gene expression in a relevant cell line, such as the ER+/PR+ human breast cancer cell line T-47D, after treatment.[9][10]
I. Materials and Reagents
-
Cell Line: T-47D (or other appropriate PR-positive cell line).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Hormone-depleted medium: Phenol red-free RPMI-1640 with 10% charcoal-stripped FBS.
-
Reagents: Progesterone (or synthetic agonist R5020), "this compound", DMSO (vehicle).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[6]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: Tris base, Glycine, Methanol.[11]
-
Membranes: Nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]
-
Primary Antibodies: Rabbit anti-c-Myc, Rabbit anti-Cyclin D1, Mouse anti-p21, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
III. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture T-47D cells in standard medium until 70-80% confluent.
-
Two days prior to treatment, switch cells to hormone-depleted medium to reduce basal PR activity.
-
Treat cells with the following for the desired time (e.g., 24 hours):
-
Vehicle Control (e.g., 0.1% DMSO)
-
Progesterone (e.g., 10 nM)
-
"this compound" (concentration determined by dose-response experiment, e.g., 1 µM)
-
Progesterone (10 nM) + "this compound" (1 µM)
-
-
-
Protein Lysate Preparation: [12]
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to the plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store it at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[11] This ensures equal loading of protein for each sample.
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis): [13]
-
Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer: [7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting: [13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band (β-actin) to correct for loading differences.
-
Repeat the immunoblotting process for other target proteins (Cyclin D1, p21).
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized to facilitate comparison between treatment groups. The results can be presented as the mean fold change in protein expression relative to the vehicle control group from at least three independent experiments.
Table 1: Relative Protein Expression of PR Target Genes after Treatment
| Treatment Group | c-Myc Expression (Fold Change ± SD) | Cyclin D1 Expression (Fold Change ± SD) | p21 Expression (Fold Change ± SD) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| Progesterone (10 nM) | 2.45 ± 0.21 | 2.89 ± 0.25 | 0.45 ± 0.08 |
| This compound (1 µM) | 0.95 ± 0.11 | 1.05 ± 0.13 | 1.10 ± 0.18 |
| Progesterone + this compound | 1.15 ± 0.14 | 1.21 ± 0.16 | 0.91 ± 0.13 |
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Conclusion
This application note provides a comprehensive framework for using Western blot analysis to investigate the effects of "this compound" on the expression of progesterone receptor target genes. By following this detailed protocol, researchers can obtain reliable, quantitative data on how PR antagonists modulate specific protein levels, offering critical insights into their mechanism of action and therapeutic potential.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ER and PR signaling nodes during mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptor antagonists reverse stem cell expansion and the paracrine effectors of progesterone action in the mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. academic.oup.com [academic.oup.com]
- 9. cellsignal.com [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 12. cellsignal.com [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes & Protocols: Administration of Progesterone Receptor (PR) Antagonists in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Progesterone (B1679170) receptor (PR) signaling plays a critical role in the development and progression of various cancers, particularly hormone-dependent malignancies like breast and endometrial cancer.[1][2] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different roles in cancer cell proliferation and survival.[1] Targeting PR with antagonists is a promising therapeutic strategy. Mouse xenograft models, including both cell line-derived and patient-derived xenografts (PDX), are crucial preclinical tools for evaluating the in vivo efficacy of PR antagonists.[3][4] These models allow for the assessment of a compound's anti-tumor activity, mechanism of action, and potential as a cancer therapeutic.[3] This document provides a comprehensive overview and detailed protocols for the administration of PR antagonists in mouse xenograft studies. While the term "PR antagonist 1" is used by some suppliers for a selective antagonist, this document will focus on well-characterized antagonists such as mifepristone (B1683876), onapristone, and telapristone (B1682008) acetate, which have been evaluated in preclinical xenograft models.[5][6][7][8]
Data Presentation: Efficacy of PR Antagonists in Xenograft Models
The following tables summarize quantitative data from studies utilizing various PR antagonists in mouse xenograft models.
Table 1: Summary of In Vivo Efficacy of Various PR Antagonists
| PR Antagonist | Cancer Type | Xenograft Model | Treatment Details | Key Findings | Reference |
| Ulipristal Acetate (UPA) | Breast Cancer | Patient-Derived (HBCx-34) | 42-day treatment | 30% reduction in tumor weight; 40% retardation in tumor growth.[3] | [3] |
| APR19 | Breast Cancer | Patient-Derived (HBCx-34) | 42-day treatment | 30% reduction in tumor weight; 1.5-fold increase in necrotic areas.[3] | [3] |
| Mifepristone (RU486) | Hepatocellular Carcinoma | Cell Line-Derived (Huh7) | 9 administrations over 12 days | Significant reduction in tumor volume and weight (152.9 mg vs. 688.8 mg in control).[9] | [9] |
| Mifepristone (RU486) | Glioblastoma | Cell Line-Derived | Concomitant with radiation | Slower tumor growth rate compared to radiation alone.[10][11] | [10][11] |
| Onapristone | Breast Cancer | Patient-Derived (BC1117, high PR) | Monotherapy | Decreased tumor growth.[12] | [12] |
| Onapristone | Gastrointestinal Cancers | Cell Line-Derived (RD19, PAN-1) | Not specified | Inhibited estrogen-stimulated tumor growth.[13] | [13] |
| Telapristone Acetate (TPA) | Mammary Carcinogenesis (Rat Model) | DMBA/MPA-induced | Not specified | Decreased tumor incidence and burden.[5] | [5] |
Signaling Pathways & Experimental Workflow
Progesterone Receptor Signaling Pathway
Progesterone (P4) binding to its receptor (PR) initiates both classical and non-classical signaling cascades that promote tumor growth.[14] Classical signaling involves PR acting as a ligand-activated transcription factor in the nucleus. Non-classical signaling involves rapid, membrane-associated PR actions that activate kinase pathways like MAPK and PI3K/Akt.[14][15] PR antagonists block these pathways, inhibiting proliferation and inducing apoptosis.
Caption: Progesterone Receptor (PR) Signaling Pathways and Antagonist Action.
General Experimental Workflow for a Xenograft Study
The workflow for testing a PR antagonist involves establishing the tumor model, randomizing animals into treatment groups, administering the compound, and monitoring tumor growth and other endpoints.
Caption: General experimental workflow for a mouse xenograft study.
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol is a general guideline and should be optimized for specific cell lines.[16]
Materials:
-
Cancer cell line (e.g., T47D, Huh7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (or similar)
-
6-8 week old female immunodeficient mice (e.g., athymic Nude, NSG)
-
Syringes (1 mL) and needles (e.g., 23G-27G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count.[16]
-
Cell Suspension: Centrifuge the required number of cells (e.g., 1-10 x 10⁶ cells per mouse) and resuspend the pellet in a cold, sterile solution. A common choice is a 1:1 mixture of serum-free medium/PBS and Matrigel®.[16][17] Keep the suspension on ice to prevent the Matrigel from solidifying.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.[16]
-
Injection: Using a 1 mL syringe with an appropriate needle, draw up the cell suspension (typically 100-200 µL per mouse). Inject the cells subcutaneously into the flank of the mouse.[16]
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for recovery from anesthesia. Check the injection site for any adverse reactions.
Protocol 2: Drug Preparation and Administration
Materials:
-
PR antagonist compound (e.g., Mifepristone, Onapristone)
-
Vehicle solution (e.g., corn oil, PBS with 0.5% Tween 80, carboxymethylcellulose)
-
Gavage needles (for oral administration)
-
Syringes and needles (for injection routes)
Procedure:
-
Preparation of Dosing Solution: Prepare the PR antagonist solution or suspension in the appropriate vehicle. The specific vehicle will depend on the solubility and formulation of the antagonist. Sonication may be required to achieve a uniform suspension.
-
Route of Administration: The route depends on the compound's properties and the study design. Common routes include:
-
Oral Gavage (PO): Administer the solution directly into the stomach using a gavage needle.
-
Intraperitoneal (IP): Inject the solution into the peritoneal cavity.[17]
-
Subcutaneous (SC): Inject the solution under the skin, away from the tumor site.
-
-
Dosing and Schedule: The dose and frequency will be determined by preliminary toxicology and efficacy studies. Dosing can range from daily to weekly. For example, in one study, patients received 200 mg/day of mifepristone orally.[18]
Protocol 3: Tumor Monitoring and Endpoint Analysis
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[10]
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of the mice at each tumor measurement session as an indicator of overall health and treatment toxicity.
-
Randomization: When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the mice into control (vehicle) and treatment groups.[10] This ensures an even distribution of tumor sizes at the start of treatment.
-
Study Termination: The study can be terminated based on several criteria:
-
Tumors in the control group reach a maximum ethical size (e.g., 1500-2000 mm³).
-
A predetermined treatment duration is completed (e.g., 28-42 days).[3]
-
Signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh each tumor.
-
Histology/Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for paraffin (B1166041) embedding. Sections can be stained with H&E or with antibodies against markers of proliferation (Ki-67, PCNA), apoptosis (cleaved PARP, active caspase-3), or other relevant proteins.[3][9]
-
Molecular Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein (Western blot) or RNA (qRT-PCR, RNA-seq) analysis.[3][10]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-Tumoral Effects of Anti-Progestins in a Patient-Derived Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progesterone receptor antagonism inhibits progestogen-related carcinogenesis and suppresses tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Mifepristone improves chemo-radiation response in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mifepristone improves chemo-radiation response in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The effect of onapristone, a progesterone antagonist, on the growth of human gastrointestinal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. BiTE® Xenograft Protocol [protocols.io]
- 18. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Progesterone Receptor in Tissues Treated with PR Antagonist 1
Introduction
Progesterone (B1679170) Receptor (PR), a member of the nuclear receptor superfamily, is a crucial mediator of progesterone signaling, playing a key role in reproductive tissues and in the progression of certain cancers, such as breast cancer.[1] The receptor functions as a ligand-activated transcription factor that regulates the expression of target genes upon binding progesterone.[1][2] PR antagonists are compounds that bind to the progesterone receptor, preventing progesterone from binding and thereby inhibiting its biological effects. "PR antagonist 1" represents such a compound, and its efficacy is often evaluated by assessing its impact on PR expression, localization, and downstream signaling pathways within target tissues.
Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution, localization, and abundance of specific proteins within the context of tissue architecture.[3][4][5] This method is invaluable for studying the effects of therapeutic agents like "this compound". By performing IHC for the progesterone receptor, researchers can observe changes in PR protein levels and its subcellular localization (nuclear vs. cytoplasmic) in response to antagonist treatment, providing critical insights into the drug's mechanism of action and efficacy.
Principle of the Assay
This protocol details the immunohistochemical staining of Progesterone Receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with "this compound". The procedure involves a series of steps beginning with tissue preparation and antigen retrieval to unmask the target epitope.[3][4] A primary antibody specifically targeting the Progesterone Receptor is applied, followed by a secondary antibody conjugated to an enzyme.[6] A chromogenic substrate is then added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.[6] The intensity and localization of the staining can provide semi-quantitative information about the effect of "this compound" on the target protein.
Experimental Protocols
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Control tissues (untreated and vehicle-treated)
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized (DI) water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)[5][7]
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Endogenous Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)[7][8]
-
Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS)[8][9]
-
Primary Antibody: Anti-Progesterone Receptor antibody (validated for IHC)
-
Secondary Antibody: HRP-conjugated goat anti-mouse/rabbit IgG (species depending on primary antibody)
-
DAB (3,3'-Diaminobenzidine) Chromogen Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium (aqueous or permanent)
-
Coverslips
-
Humidified staining chamber
-
Light microscope
2. Step-by-Step Methodology
2.1 Deparaffinization and Rehydration [7][10]
-
Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides thoroughly in deionized water for 5 minutes.
-
Heat-Induced Epitope Retrieval (HIER) is recommended for Progesterone Receptor.
-
Pre-heat the Antigen Retrieval Solution (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.
-
Immerse the slides in the pre-heated solution and incubate for 20-30 minutes.
-
Remove the container from the heat source and allow the slides to cool to room temperature (approximately 20-30 minutes) while still immersed in the buffer.
-
Rinse the slides with Wash Buffer (PBS-T) for 3 changes of 5 minutes each.
2.3 Immunostaining Procedure
-
Endogenous Peroxidase Blocking : To quench endogenous peroxidase activity, incubate the slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature.[8][11]
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Blocking Non-Specific Binding : Apply Blocking Buffer (e.g., 5% Normal Goat Serum) to cover the tissue section and incubate for 30-60 minutes at room temperature in a humidified chamber.[9] This step is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Gently tap off the excess blocking buffer (do not rinse). Apply the primary anti-Progesterone Receptor antibody, diluted to its optimal concentration in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[4][5]
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each) to remove unbound primary antibody.
-
Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
2.4 Detection and Visualization
-
Chromogen Development : Prepare the DAB substrate solution immediately before use. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the reaction closely under a microscope to prevent overstaining.[11]
-
Stop the reaction by immersing the slides in deionized water.
2.5 Counterstaining, Dehydration, and Mounting
-
Counterstaining : Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.
-
Rinse gently in running tap water until the water runs clear.
-
Bluing : Dip slides briefly in a bluing reagent (e.g., 0.1% sodium bicarbonate or commercial bluing solution) to turn the nuclei blue, then rinse with water.
-
Dehydration : Dehydrate the sections by immersing them in increasing concentrations of ethanol:
-
70% Ethanol: 1 minute.
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
-
Clearing : Immerse in two changes of xylene for 3 minutes each.
-
Mounting : Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
2.6 Controls
-
Positive Control : A tissue known to express Progesterone Receptor (e.g., normal breast or endometrial tissue) should be included in each run to verify the protocol and reagent performance.[6][12]
-
Negative Control : A slide where the primary antibody is omitted or replaced with an isotype control antibody. This helps to identify non-specific staining from the secondary antibody or other reagents.[12]
-
Experimental Controls : Tissues from untreated and vehicle-treated subjects should be processed in parallel with tissues treated with "this compound" to accurately assess the antagonist's effect.
Data Presentation
Quantitative and semi-quantitative data from the IHC protocol should be clearly organized.
Table 1: Summary of Key IHC Protocol Parameters
| Step | Reagent/Parameter | Concentration/Setting | Incubation Time | Incubation Temperature |
| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 20-30 minutes | 95-100°C |
| Peroxidase Block | Hydrogen Peroxide | 3% in Methanol | 10-15 minutes | Room Temperature |
| Blocking | Normal Goat Serum | 5-10% in PBS | 30-60 minutes | Room Temperature |
| Primary Antibody | Anti-Progesterone Receptor | Empirically Determined (e.g., 1:100 - 1:500) | Overnight | 4°C |
| Secondary Antibody | HRP-conjugated anti-IgG | Manufacturer's Recommendation | 30-60 minutes | Room Temperature |
| Substrate | DAB Chromogen | Per Kit Instructions | 2-10 minutes | Room Temperature |
| Counterstain | Hematoxylin | N/A | 30-60 seconds | Room Temperature |
Visualization
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling and antagonist inhibition.
IHC Experimental Workflow
Caption: Step-by-step workflow for immunohistochemistry.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 3. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
- 6. biocare.net [biocare.net]
- 7. abcepta.com [abcepta.com]
- 8. Validation of a new Custom Polyclonal Progesterone Receptor Antibody for Immunohistochemistry in the Female Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qedbio.com [qedbio.com]
- 10. rockland.com [rockland.com]
- 11. benchchem.com [benchchem.com]
- 12. abacusdx.com [abacusdx.com]
Application Notes and Protocols for PR Antagonist 1 in Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone (B1679170) Receptor (PR) antagonists are a class of compounds that competitively bind to and block the activation of the progesterone receptor, a key driver in the proliferation and survival of many hormone-dependent cancers, particularly breast and endometrial cancers. By inhibiting the transcriptional activity of PR, these antagonists can induce cell cycle arrest, promote apoptosis, and ultimately suppress tumor growth. This document provides a detailed overview of "PR Antagonist 1," a representative progesterone receptor antagonist, and its application in cancer research. For the purpose of these notes, "this compound" will be exemplified by well-characterized PR antagonists such as Mifepristone (B1683876) (RU486), Onapristone (B1677295), and Telapristone Acetate (B1210297).
These compounds are invaluable tools for elucidating the role of progesterone signaling in tumorigenesis and for the preclinical evaluation of new therapeutic strategies. The following sections detail the mechanisms of action, present key quantitative data, and provide comprehensive protocols for experimental studies.
Mechanism of Action
Progesterone Receptor antagonists can be broadly classified into two types based on their mechanism of action:
-
Type I Antagonists (e.g., Onapristone): These antagonists prevent the PR from binding to DNA. Upon binding the antagonist, the receptor undergoes a conformational change that is incompatible with its dimerization and subsequent interaction with progesterone response elements (PREs) on the DNA. This effectively blocks the transcription of progesterone-responsive genes.[1][2][3]
-
Type II Antagonists (e.g., Mifepristone): In contrast, Type II antagonists promote the binding of the PR to DNA. However, the receptor-antagonist complex fails to recruit the necessary co-activators required for transcriptional initiation. Instead, it can recruit co-repressors, leading to a non-productive interaction with the DNA and silencing of target genes.[4][5]
Both types of antagonists ultimately lead to the inhibition of progesterone-driven gene expression, resulting in anti-proliferative and pro-apoptotic effects in PR-positive cancer cells.
Figure 1: Mechanisms of Progesterone Action and PR Antagonism.
Data Presentation
In Vitro Efficacy of PR Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative PR antagonists in various hormone-dependent cancer cell lines.
| Cell Line | Cancer Type | PR Antagonist | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer (ER+/PR+) | Mifepristone | ~10 - 20 | [6] |
| T47D | Breast Cancer (ER+/PR+) | Telapristone Acetate | Not specified | [7] |
| HCC1937 | Breast Cancer (TNBC) | Mifepristone | 17.2 | [8] |
| SUM149PT | Breast Cancer (TNBC) | Mifepristone | 11.3 | [8] |
| HEC-1-A | Endometrial Cancer | Mifepristone | ~40.7 (16 µg/ml) | [9] |
| Ishikawa | Endometrial Cancer | Mifepristone | ~48.3 (19 µg/ml) | [9] |
| SK-BR-3 | Breast Cancer (ER+/PR+) | Onapristone | Not specified | [10] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
In Vivo Efficacy of PR Antagonists
The table below presents data from preclinical animal models evaluating the anti-tumor activity of PR antagonists.
| Animal Model | Cancer Type | PR Antagonist | Dosing Regimen | Outcome | Reference |
| Nude Mice (MCF-7 Xenograft) | Breast Cancer | Mifepristone | 50 mg/kg/day | Slower tumor growth velocity compared to control.[2] | [2] |
| Rats (MNU-induced) | Breast Cancer | Telapristone Acetate | 30 mg (84-day release pellet) | Decreased tumor incidence (35% vs. 85%), increased tumor latency (87 vs. 66 days), reduced tumor burden. | [1] |
| Nude Mice (Huh7 Xenograft) | Liver Cancer | Mifepristone | Administered 9 times over 12 days | Significantly smaller tumor volume and reduced tumor weight (152.9 mg vs. 688.8 mg). | [9] |
| Patients (Primary Breast Cancer) | Breast Cancer | Onapristone | 100 mg/day | 56% partial response, 11% stable disease.[11] | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of hormone-dependent cancer cell lines (e.g., T47D, MCF-7).
Materials:
-
PR-positive breast cancer cell line (e.g., T47D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (e.g., Mifepristone), dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the antagonist-containing medium. Include vehicle control wells (DMSO concentration matched to the highest antagonist dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro cell viability (MTT) assay.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol details the investigation of this compound's effect on key cell cycle regulatory proteins.
Materials:
-
PR-positive breast cancer cells (e.g., T47D, MCF-7)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0, 1, 10, 20 µM) for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Figure 3: this compound-mediated cell cycle arrest.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
PR-positive breast cancer cells (e.g., MCF-7)
-
Matrigel or Cultrex BME
-
This compound formulation for in vivo administration (e.g., in corn oil for oral gavage)
-
Estrogen pellets (for ER+ cell lines like MCF-7)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank. For ER+ models, implant a slow-release estrogen pellet subcutaneously.
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., daily oral gavage) or vehicle control for a predetermined period (e.g., 21-28 days).
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).
-
Data Analysis: Plot tumor growth curves and compare the final tumor weights between the treatment and control groups to assess efficacy.
Conclusion
This compound represents a critical class of molecules for the study and potential treatment of hormone-dependent cancers. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of these compounds. Careful selection of experimental models and adherence to detailed protocols are essential for generating robust and reproducible data that can advance our understanding of progesterone signaling in cancer and inform the development of novel endocrine therapies.
References
- 1. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basket study of oral progesterone antagonist onapristone extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scivisionpub.com [scivisionpub.com]
- 6. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Viability Following Treatment with PR Antagonist 1
Introduction
Progesterone (B1679170) receptors (PRs) are ligand-activated transcription factors that play a critical role in regulating cell proliferation, differentiation, and survival in hormone-responsive tissues.[1][2][3] The effects of progesterone are mediated by two main isoforms, PR-A and PR-B, which can have different functions.[3][4] In certain pathologies, such as hormone-dependent cancers (e.g., breast and uterine cancers), the progesterone signaling pathway is often dysregulated, contributing to tumor growth.[5][6] Progesterone receptor antagonists are compounds that bind to PRs and block the actions of progesterone, making them valuable tools for research and potential therapeutic agents.[1][5]
"PR Antagonist 1" represents a selective progesterone receptor modulator (SPRM) or a pure antagonist designed to inhibit PR-mediated signaling. These antagonists typically function by competing with progesterone for binding to the receptor's ligand-binding domain.[1] Upon binding, the antagonist induces a conformational change in the receptor that prevents the recruitment of coactivators and instead promotes the recruitment of corepressors, thereby repressing the transcription of progesterone-responsive genes.[1][4] This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, ultimately reducing cell viability.[6][7]
These application notes provide a comprehensive protocol for evaluating the effect of "this compound" on the viability of cultured cells using a standard colorimetric assay.
Mechanism of Action: Progesterone Receptor Antagonism
Progesterone, a steroid hormone, diffuses across the cell membrane and binds to its intracellular progesterone receptors (PRs), which are typically complexed with heat shock proteins (HSPs).[8] Ligand binding causes the dissociation of HSPs, receptor dimerization, and translocation into the nucleus. The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell proliferation and survival.[3][8]
"this compound" disrupts this pathway. By binding to the PR, it prevents the conformational changes necessary for the recruitment of transcriptional coactivators. Instead, it facilitates the binding of corepressor complexes, which actively silence gene expression, leading to an anti-proliferative effect.[1][4]
Figure 1: Progesterone receptor signaling and antagonist inhibition.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure changes in cell viability upon treatment with "this compound". Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[9]
Materials and Reagents
-
Target cell line (e.g., T47D, MCF-7, or other PR-positive cells)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
"this compound" stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well (in 100 µL of medium) into a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in the appropriate cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of "this compound" or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log concentration of "this compound" to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Figure 2: Experimental workflow for the cell viability assay.
Data Presentation
The results of the cell viability assay should be tabulated to clearly present the dose-dependent effect of "this compound". The data can be used to compare the sensitivity of different cell lines to the antagonist.
Table 1: Effect of this compound on the Viability of PR-Positive Cancer Cell Lines
| Concentration (µM) | T47D Cell Viability (%) (Mean ± SD) | MCF-7 Cell Viability (%) (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 4.5 | 100 ± 5.1 |
| 0.01 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 0.1 | 85.7 ± 5.2 | 92.4 ± 3.7 |
| 1 | 62.1 ± 4.1 | 75.3 ± 4.2 |
| 10 | 25.4 ± 3.5 | 48.6 ± 3.9 |
| 100 | 8.9 ± 2.1 | 15.2 ± 2.8 |
| IC₅₀ (µM) | 2.8 | 9.5 |
Note: Data are representative and should be generated from at least three independent experiments. Studies have shown that various PR antagonists can inhibit the proliferation of T47D cells and other models of hormone-dependent cancers.[7][10][11]
Expected Results and Interpretation
Treatment with "this compound" is expected to cause a dose-dependent decrease in the viability of PR-positive cells. The IC₅₀ value serves as a key metric for the compound's potency. A lower IC₅₀ value indicates higher potency. The degree of response can vary between cell lines, potentially due to differences in the expression levels of PR-A and PR-B isoforms, or the presence of other signaling pathways that influence cell survival.[4] For example, some PR antagonists have been shown to be more effective at inhibiting the growth of T47D spheroids compared to other antagonists like mifepristone.[7][11] The results from this assay provide crucial information for drug development professionals on the anti-proliferative efficacy of "this compound" and help guide further preclinical studies.
References
- 1. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Progesterone Antagonists | Semantic Scholar [semanticscholar.org]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone receptor antagonist provides palliative effects for uterine leiomyoma through a Bcl-2/Beclin1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone receptor antagonism inhibits progestogen-related carcinogenesis and suppresses tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Agonist and antagonist-induced qualitative and quantitative alterations of progesterone receptor from breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols: Progesterone Receptor (PR) Antagonist 1 for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone (B1679170) Receptor (PR) antagonists are a class of compounds that block the action of progesterone by binding to its receptors. While their primary applications have been in reproductive health, emerging evidence highlights their potential as anti-cancer agents. This document provides detailed application notes and protocols for "PR antagonist 1," a representative progesterone receptor antagonist, focusing on its ability to induce apoptosis in cancer cells. The information is compiled from various studies on well-characterized PR antagonists such as mifepristone (B1683876) and onapristone, which serve as functional examples for the purpose of this document.
PR antagonists can induce apoptosis through various mechanisms, including the modulation of key apoptotic and cell cycle regulatory proteins. Their effects have been observed in a range of cancers, including those of the breast, endometrium, and ovaries, as well as in non-reproductive cancers.[1] The efficacy of these antagonists can be influenced by the progesterone receptor status of the cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of representative PR antagonists on cancer cell lines.
Table 1: In Vitro Efficacy of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Result | Reference |
| HHUA | Endometrial Carcinoma | Apoptosis Rate | 25 µmol/L | Significantly increased vs. control | [2] |
| HHUA | Endometrial Carcinoma | Apoptosis Rate | 50 µmol/L | Significantly increased vs. control | [2] |
| HHUA | Endometrial Carcinoma | Apoptosis Rate | 100 µmol/L | Significantly increased vs. control | [2] |
| DU-145 | Prostate Cancer | Apoptosis Rate (24h) | 10 µmol/L | 15.3% | [3] |
| DU-145 | Prostate Cancer | Apoptosis Rate (48h) | 10 µmol/L | 30.4% | [3] |
| PC-3 | Prostate Cancer | Apoptosis Rate (24h) | 10 µmol/L | 22.2% | [3] |
| PC-3 | Prostate Cancer | Apoptosis Rate (48h) | 10 µmol/L | 32.0% | [3] |
| HepG2 | Hepatocellular Carcinoma | Early Apoptosis | 10 µg/mL | 43.0 ± 1.28% | [1] |
| Huh7 | Hepatocellular Carcinoma | Early Apoptosis | 10 µg/mL | 27.4 ± 1.91% | [1] |
| J7 | Hepatocellular Carcinoma | Early Apoptosis | 10 µg/mL | 22.7 ± 2.48% | [1] |
| HCC1937 | Triple-Negative Breast Cancer | IC50 (FZU-00,003) | - | 4.3 µM | [4] |
| SUM149PT | Triple-Negative Breast Cancer | IC50 (FZU-00,003) | - | 2.6 µM | [4] |
Table 2: Clinical Trial Data for Onapristone in Advanced Cancers
| Trial Phase | Cancer Type(s) | Treatment Regimen | Clinical Benefit Rate (CBR) | Overall Response Rate (ORR) | Reference |
| Phase 1 | Endometrial, Ovarian, Breast | Onapristone ER (10-50 mg BID) | 17% | - | [5] |
| Phase 2 | Metastatic Breast Cancer | Onapristone | 67% | 56% | [6] |
| Phase 2 | Metastatic Breast Cancer (Tamoxifen-resistant) | Onapristone | 49% | 10% | [6] |
Signaling Pathways and Mechanisms of Action
PR antagonists induce apoptosis through complex signaling pathways. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins and their interaction with Beclin-1, a key autophagy protein. By altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, PR antagonists can trigger the intrinsic apoptotic pathway. Additionally, they have been shown to influence other signaling cascades such as the FAK/PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of "this compound" on cancer cells.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the antagonist).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits cell growth by 50%).
-
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for apoptosis detection by flow cytometry.
Western Blotting
This protocol is for the detection of changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
"this compound" represents a promising class of therapeutic agents for cancer treatment. The protocols and data presented here provide a framework for researchers to investigate the apoptotic effects of these compounds in various cancer models. The ability of PR antagonists to induce apoptosis, often in a dose-dependent manner, and their potential for combination therapies, warrants further investigation in both preclinical and clinical settings. Careful consideration of the cancer type and its progesterone receptor status is crucial for optimizing the therapeutic application of these antagonists.
References
- 1. Mifepristone inhibits hepatoma growth by enhancing the GR-HSP60-survivin interaction to facilitate survivin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. [Induction of apoptosis by mifepristone in androgen-independent prostate cancer cell lines in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 6. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. apexbt.com [apexbt.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of Mifepristone (PR Antagonist 1) via Transfection Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing transfection-based experiments for the characterization of "PR antagonist 1," with a specific focus on the well-documented progesterone (B1679170) receptor (PR) antagonist, Mifepristone (B1683876) (RU486). The following sections detail the mechanism of action, experimental protocols, and expected quantitative outcomes.
Introduction to Mifepristone (RU486)
Mifepristone is a synthetic steroid that acts as a potent antagonist to the progesterone receptor (PR)[1][2]. It binds with high affinity to both PR-A and PR-B isoforms, inducing a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription[3][4]. This blockade of progesterone-mediated signaling makes it a valuable tool for studying the physiological roles of progesterone and for the development of therapeutics targeting progesterone-dependent conditions[1]. At higher concentrations, Mifepristone can also exhibit antagonist activity at the glucocorticoid receptor (GR)[5].
Progesterone Receptor Signaling Pathway
Progesterone, upon binding to its intracellular receptor, induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The activated PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and initiating the transcription of target genes. Mifepristone competitively binds to the PR, preventing these downstream events[6][7].
Caption: Progesterone Receptor Signaling Pathway and Antagonism by Mifepristone.
Quantitative Data Summary
The following tables summarize the quantitative effects of Mifepristone on cell proliferation and gene expression, providing a baseline for expected experimental outcomes.
Table 1: Antiproliferative Activity of Mifepristone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-OV-3 | Ovarian | 6.25 | [8] |
| OV2008 | Ovarian | 6.91 | [8] |
| T47D | Breast | Varies (agonist/antagonist effects reported) | [9] |
| HCC1937 | Triple-Negative Breast | 17.2 | [10] |
| SUM149PT | Triple-Negative Breast | 11.3 | [10] |
Table 2: Effect of Mifepristone on Progesterone-Regulated Gene Expression
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| p21 | T-47D | Antiprogestin | Increased | [11] |
| Cyclin D1 | T-47D | Antiprogestin | Decreased | [11] |
| Progesterone Receptor (pgr) | Zebrafish | Mifepristone | Down-regulated | [12][13] |
| Androgen Receptor (ar) | Zebrafish | Mifepristone | Down-regulated | [12][13] |
| Glucocorticoid Receptor (gr) | Zebrafish | Mifepristone | Down-regulated | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Mifepristone are provided below.
Experimental Workflow
The general workflow for studying the effects of a PR antagonist involves cell culture, transfection with appropriate reporter plasmids, treatment with the antagonist, and subsequent analysis of the cellular response.
Caption: General Experimental Workflow for Studying PR Antagonist Effects.
Protocol 1: Cell Culture and Transfection of T47D Cells
T47D cells are a human breast cancer cell line that endogenously expresses the progesterone receptor, making them a suitable model for these studies.
Materials:
-
T47D cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
PRE-luciferase reporter plasmid and a control Renilla luciferase plasmid
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed T47D cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the PRE-luciferase and Renilla plasmids and the transfection reagent in serum-free medium.
-
Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Recovery: After incubation, replace the transfection medium with fresh, complete growth medium and incubate for 24-48 hours before proceeding with the treatment.
Protocol 2: Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of the progesterone receptor in response to treatment with progesterone and/or Mifepristone[14][15].
Materials:
-
Transfected T47D cells in a 96-well plate
-
Progesterone
-
Mifepristone (RU486)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Treatment: Treat the transfected cells with varying concentrations of Mifepristone in the presence or absence of a fixed concentration of progesterone (e.g., 10 nM). Include appropriate vehicle controls. Incubate for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis
Western blotting is used to detect changes in the protein expression of PR target genes following Mifepristone treatment.
Materials:
-
Treated T47D cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is a sensitive method to quantify changes in the mRNA expression levels of PR target genes[16][17].
Materials:
-
Treated T47D cells
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., CDKN1A (p21), CCND1 (Cyclin D1)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA according to the manufacturer's protocols[18].
-
qPCR Reaction: Set up the qPCR reactions using the cDNA template, primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression[19].
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of the progesterone receptor antagonist, Mifepristone. By employing these transfection-based assays, researchers can effectively characterize the molecular mechanisms of PR antagonists and assess their potential as therapeutic agents. Careful optimization of experimental conditions and appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone (RU486), Progesterone and Glucocorticoid receptor antagonist (CAS 84371-65-3) | Abcam [abcam.com]
- 3. droracle.ai [droracle.ai]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Growth stimulation of T47D human breast cancer cells by the anti-progestin RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of low concentrations of the antiprogestin mifepristone (RU486) in adults and embryos of zebrafish (Danio rerio): 2. Gene expression analysis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Luciferase Assay System Protocol [promega.kr]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
Application Notes and Protocols for High-Throughput Screening of Novel Progesterone Receptor (PR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progesterone (B1679170) receptor (PR) is a well-established therapeutic target for a variety of conditions, including hormone-dependent cancers, endometriosis, and uterine fibroids. Identifying novel PR antagonists is a critical step in the development of new and improved treatments. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large compound libraries to identify potential drug candidates that modulate PR activity.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of novel PR antagonists. The included methodologies cover primary screening to identify potential hits, secondary screening for confirmation and characterization, and counter-screening to eliminate false positives.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor that, upon binding to its cognate hormone progesterone, translocates to the nucleus and regulates the expression of target genes.[1][2] This is known as the classical or genomic signaling pathway. In addition to this pathway, PR can also mediate rapid, non-genomic effects by interacting with and activating intracellular signaling cascades, such as the c-Src and MAPK pathways.[3][4] PR antagonists function by binding to the receptor and preventing the conformational changes necessary for its activation and subsequent downstream signaling.
Caption: Progesterone Receptor (PR) Signaling Pathways.
High-Throughput Screening Workflow
The HTS workflow for identifying novel PR antagonists typically involves a multi-step process that begins with a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, and counter-screening to eliminate non-specific compounds.
Caption: High-Throughput Screening Workflow for PR Antagonists.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical HTS campaign for PR antagonists.
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) | Z'-Factor (Primary Screen) | Cell Viability (EC50, µM) |
| Compound A | 85 | 0.25 | 0.78 | > 100 |
| Compound B | 92 | 0.11 | 0.78 | 75 |
| Compound C | 78 | 1.5 | 0.78 | > 100 |
| Compound D | 65 | 5.2 | 0.78 | > 100 |
| Compound E | 95 | 0.08 | 0.78 | 5.0 |
Experimental Protocols
Primary Screening: PR Antagonist Luciferase Reporter Assay
This cell-based assay is designed to identify compounds that inhibit the transcriptional activity of the progesterone receptor.[5][6]
Materials:
-
Human cell line stably expressing the full-length human progesterone receptor and a luciferase reporter gene under the control of a PR-responsive promoter (e.g., T47D-Luc).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
Progesterone (agonist).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 384-well microplates.
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in an appropriate buffer or medium.
-
Using an automated liquid handler, add 20 nL of the test compounds to the cell plates.
-
For antagonist mode, add the compounds 30 minutes before the agonist.
-
-
Agonist Addition:
-
Prepare a solution of progesterone at a concentration that elicits an 80% maximal response (EC80).
-
Add 5 µL of the progesterone solution to each well, except for the negative control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Secondary Screening: Fluorescence Polarization (FP) Binding Assay
This biochemical assay confirms the direct binding of hit compounds to the progesterone receptor ligand-binding domain (LBD).[7][8][9]
Materials:
-
Recombinant human PR-LBD.
-
Fluorescently labeled progesterone analog (tracer).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well microplates.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of PR-LBD, fluorescent tracer, and test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add:
-
5 µL of test compound dilution.
-
5 µL of PR-LBD solution.
-
5 µL of fluorescent tracer solution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Counter-Screen: Cell Viability Assay
This assay is crucial for identifying and eliminating cytotoxic compounds that may interfere with the primary assay results.[10][11][12] An ATP-based luminescent assay is a common choice for HTS.
Materials:
-
The same cell line used in the primary screen.
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
White, opaque 384-well microplates.
Protocol:
-
Cell Seeding:
-
Seed cells in 384-well plates as described for the primary screen.
-
-
Compound Addition:
-
Add the test compounds to the cell plates at the same concentrations used in the primary screen.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the primary assay.
-
-
Viability Assay:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Conclusion
The successful implementation of this HTS workflow, combining a cell-based primary screen with a biochemical secondary screen and a cytotoxicity counter-screen, will enable the efficient and reliable identification of novel and specific progesterone receptor antagonists. These identified compounds can then be further characterized in downstream preclinical studies to assess their therapeutic potential.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. marinbio.com [marinbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-throughput cell death assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"PR antagonist 1" solubility issues in DMSO
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "PR antagonist 1" in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at my desired concentration. What should I do first?
A1: First, verify the quality of your DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[1] We recommend using a fresh, unopened bottle of anhydrous, high-purity DMSO. If you are still experiencing issues, gentle warming of the solution to 37°C and vortexing or sonication for 10-15 minutes can help facilitate dissolution.[1]
Q2: I've tried fresh DMSO, warming, and sonication, but my this compound still won't fully dissolve. What are my next steps?
A2: If the initial steps fail, you may be exceeding the solubility limit of this compound in DMSO. Consider preparing a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[2] It is also possible to use alternative solvents such as ethanol (B145695) or dimethylformamide (DMF), but you must first verify their compatibility with your downstream experimental setup.[1][3]
Q3: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] To mitigate this, pre-warm your cell culture medium to 37°C and add the DMSO stock solution dropwise while gently vortexing the medium to ensure rapid dispersion.[5] It is also crucial to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[4] Performing serial dilutions of your stock in DMSO before the final dilution into the aqueous medium can also help.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
A4: To determine the maximum soluble concentration in your cell culture medium, you can perform a simple solubility test. Prepare a serial dilution of your this compound in the medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect the wells for any signs of precipitation or cloudiness at various time points.[4] The highest concentration that remains clear is the maximum working soluble concentration for your experiment.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible particles or cloudiness in DMSO stock solution | The compound's concentration exceeds its solubility limit in DMSO. | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).[2] |
| The DMSO is not of high purity or is hydrated. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] | |
| Insufficient mixing or energy to break the crystal lattice. | Gently warm the solution to 37°C and sonicate in a water bath for 10-15 minutes.[1] | |
| Precipitation upon addition to aqueous media | "Solvent shock" from rapid dilution of DMSO stock into an aqueous buffer. | Pre-warm the aqueous medium to 37°C and add the DMSO stock dropwise while gently vortexing.[5] |
| The final concentration of the antagonist is above its aqueous solubility limit. | Decrease the final working concentration of the antagonist. | |
| High final DMSO concentration. | Keep the final DMSO concentration below 0.5% (ideally <0.1%).[4] | |
| Delayed precipitation in cell culture incubator | Changes in media pH or temperature over time. | Ensure the incubator is properly calibrated for temperature and CO2 levels. |
| Interaction with media components (e.g., salts, proteins). | If possible, test the solubility in a different basal media formulation.[4] |
Quantitative Data: Solubility of Progesterone Receptor Antagonists
Since specific solubility data for "this compound" is limited, the following table includes data for the well-characterized PR antagonist, Mifepristone, which can serve as a useful reference.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 10 mM | As per supplier information. |
| Mifepristone | DMSO | ~100 mM (42.96 mg/mL) | |
| Mifepristone | DMSO | ~20 mg/mL | [3] |
| Mifepristone | Ethanol | ~50 mM (21.48 mg/mL) | Requires gentle warming. |
| Mifepristone | Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Mifepristone | DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[1]
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell Culture Applications
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO to a lower concentration (e.g., 1 mM).
-
To prepare your final working solution, add a small volume of the intermediate DMSO stock to the pre-warmed cell culture medium while gently vortexing.[4] For example, to make a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution.
-
Ensure the final DMSO concentration in your working solution is below 0.5%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: Optimizing "PR Antagonist 1" Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of progesterone (B1679170) receptor (PR) antagonists for in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a progesterone receptor (PR) antagonist and how does it work?
A progesterone receptor (PR) antagonist is a substance that binds to the progesterone receptor but blocks the effects of progesterone. Progesterone is a steroid hormone that exerts its effects by binding to intracellular PRs (PR-A and PR-B isoforms). Upon hormone binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. PR antagonists prevent this process. Some PR antagonists, like onapristone, are considered "pure" or Type I antagonists that prevent the PR complex from binding to DNA. Others may have mixed agonist/antagonist activities and are sometimes referred to as selective progesterone receptor modulators (SPRMs).
Q2: I'm starting a new project. What is a typical starting concentration range for a PR antagonist in an in vitro study?
A common starting point for an in vitro assay is a wide concentration range, for instance from 100 µM down to 1 nM, often using 2- or 3-fold serial dilutions. This broad range helps to identify the window of biological activity. For specific PR antagonists, the effective concentration can vary widely depending on the compound, the cell line, and the specific biological endpoint being measured. For example, mifepristone (B1683876) has been shown to reduce proliferation of certain cancer cells at a concentration of 20 µM. It is always recommended to consult the literature for concentrations used in similar cell types or assays.
Q3: How do I determine the optimal concentration of a PR antagonist for my experiment?
Determining the optimal concentration is a critical first step and involves finding a balance between achieving a measurable biological response and avoiding non-specific effects or cytotoxicity. A standard approach involves performing a dose-response experiment where cells are treated with a range of antagonist concentrations. The goal is to find the lowest concentration that produces the desired effect without causing undue stress to the cells. This is often achieved by first assessing cytotoxicity over a broad concentration range and then investigating the desired functional effect within the non-toxic range.
Q4: What is an IC50 value and how is it determined for a PR antagonist?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function by 50%. For a PR antagonist, the IC50 can be determined by constructing a dose-response curve where you measure the inhibition of an agonist-induced activity. You would stimulate cells with a concentration of progesterone or a synthetic progestin (like R5020) that gives a submaximal response (e.g., EC80) and then treat with various concentrations of the PR antagonist. The IC50 is the concentration of the antagonist that reduces the agonist's effect by 50%.
Q5: What should I consider when choosing a solvent for my PR antagonist?
The choice of solvent is crucial as it can affect the solubility and stability of the compound, and potentially have its own effects on the cells. Common solvents for lipophilic compounds like many PR antagonists are dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is essential to check the manufacturer's data sheet for solubility information. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1% for DMSO) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of solvent used for the highest drug concentration.
Q6: What is the optimal duration for treating cells with a PR antagonist?
The optimal treatment time depends on the biological process being investigated. For rapid, non-genomic signaling events, such as the activation of MAPK pathways, shorter incubation times may be sufficient. For effects that depend on changes in gene transcription and protein synthesis, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the ideal duration to observe the desired effect.
Troubleshooting Guide
Problem: I am not observing any effect of the PR antagonist in my assay.
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the integrity of your PR antagonist stock. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a reliable stock solution.
-
-
Possible Cause 2: Inappropriate Concentration Range.
-
Solution: You may be using a concentration that is too low. Test a broader range of concentrations, extending to higher levels, while monitoring for cytotoxicity.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Confirm that your cell line expresses progesterone receptors at a sufficient level. You can do this via Western blot, qPCR, or immunocytochemistry. Cell passage number can also affect receptor expression.
-
-
Possible Cause 4: Insufficient Agonist Stimulation (for functional antagonist assays).
-
Solution: Ensure you are using an appropriate concentration of the progesterone agonist (e.g., progesterone, R5020) to stimulate the pathway. The agonist concentration should be at or near the EC80 to provide a sufficient window to observe inhibition.
-
Problem: I am observing high levels of cell death (cytotoxicity) even at low concentrations of the PR antagonist.
-
Possible Cause 1: Intrinsic Compound Toxicity.
-
Solution: The compound itself may be cytotoxic to your specific cell line. Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range. Your experiments should be conducted at concentrations below the toxic threshold.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is non-toxic (e.g., <0.1% for DMSO). Always include a vehicle-only control to assess solvent toxicity.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: At higher concentrations, some drugs can have off-target effects that may lead to cytotoxicity. Try to use the lowest effective concentration to minimize these effects. Some PR antagonists are known to interact with other steroid receptors, such as the glucocorticoid receptor (GR), which could contribute to off-target effects.
-
Problem: My results are not reproducible; I see high variability between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistency in cell passage number, seeding density, and growth phase. Over-confluent or sparsely seeded cells can respond differently to treatment.
-
-
Possible Cause 2: Reagent Preparation.
-
Solution: Prepare fresh dilutions of the antagonist and any agonists for each experiment. Ensure accurate pipetting and thorough mixing of solutions.
-
-
Possible Cause 3: Assay Timing.
-
Solution: Adhere strictly to optimized incubation times for both antagonist and agonist treatments. Deviations can significantly alter the results.
-
Data Presentation
Table 1: In Vitro Activity of Common Progesterone Receptor Antagonists
| Compound | Receptor Binding IC50 (nM) | Functional Activity / Effective Concentration | Cell Line / System | Reference |
| Mifepristone (RU486) | PR: 0.2, GR: 2.6 | 20 µM reduced migration and proliferation | Oral cancer cells | |
| 0.002 - 20 µM tested for effects on embryo development | Mouse embryos in vitro | |||
| Ulipristal Acetate (CDB-2914) | Selective for PR | 0.1 - 5 µM stimulates autophagy | Leiomyoma cells | |
| 200 ng/ml (~420 nM) tested for effects on embryo implantation | Human endometrial co-culture | |||
| Onapristone | Pure PR antagonist | 5 mg/kg (in vivo) showed growth-inhibitory effects | DMBA-induced rat mammary tumors | |
| Telapristone Acetate (CDB-4124) | Potent antiprogestin activity | Inhibited cell proliferation and induced apoptosis | T47D breast cancer cells | |
| Lonaprisan (ZK 230211) | PR-A: 0.0036, PR-B: 0.0025 | Exhibits antitumor efficacy | DMBA-induced rat mammary tumors |
Note: IC50 and effective concentrations are highly dependent on the specific assay conditions and cell type used.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of the PR antagonist in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different antagonist concentrations. Include wells for vehicle control (solvent only) and untreated control.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the antagonist concentration.
Protocol 2: Generating a Dose-Response Curve and Calculating the IC50 Value
This protocol is for a functional assay to measure the inhibitory effect of
"PR antagonist 1" degradation and stability in cell culture media
Welcome to the technical support center for "PR antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule designed to block the activity of the progesterone (B1679170) receptor (PR). The progesterone receptor is a protein within cells that, when activated by the hormone progesterone, regulates gene expression involved in processes like cell proliferation and development.[1][2] By binding to the progesterone receptor, this compound prevents progesterone from activating it, thereby inhibiting these downstream effects.[3][4] This mechanism is being explored for therapeutic applications in conditions like hormone-sensitive cancers, endometriosis, and uterine fibroids.[3]
Q2: My cells are not responding to this compound as expected. What could be the issue?
A2: A diminished or absent cellular response can stem from several factors. The most common issue is the loss of active compound in the culture medium over the course of the experiment.[5][6] This can be due to chemical instability at 37°C and physiological pH, enzymatic degradation by components in serum, or the compound precipitating out of solution.[6] It is also possible the cells are metabolizing the antagonist into an inactive form. Verifying the concentration and integrity of the compound in the media throughout the experiment is a critical first step.
Q3: What components in my cell culture media could be degrading this compound?
A3: Standard cell culture conditions (37°C, pH ~7.4) can promote the hydrolysis of susceptible chemical bonds.[6] Furthermore, components within serum supplements, such as Fetal Bovine Serum (FBS), contain enzymes like esterases that can metabolize small molecules.[6] Some media components, such as certain amino acids or reducing agents, can also degrade over time, altering the chemical environment and potentially affecting the stability of your compound.[7][8][9]
Q4: How can I tell if this compound is precipitating in my cell culture media?
A4: Visual inspection is the first step. Look for cloudiness, crystals, or a film in the media after adding the compound. This is often more apparent after incubation. For a more quantitative assessment, you can centrifuge a sample of the media and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine if the concentration of the soluble compound has decreased.
Q5: Is it necessary to use a specific type of plasticware for my experiments with this compound?
A5: While standard tissue culture-treated plastics are generally acceptable, highly lipophilic or "sticky" compounds can adsorb to the surface of plates, tubes, and pipette tips. This nonspecific binding can reduce the effective concentration of this compound available to the cells. If you suspect this is an issue, consider using low-retention plasticware.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time | 1. Compound Degradation: The antagonist is chemically or enzymatically unstable in the media.[6] 2. Cellular Metabolism: Cells are inactivating the compound. | 1. Perform a stability study. Incubate this compound in complete media (with and without cells) and measure its concentration at different time points (e.g., 0, 4, 8, 24, 48 hours) using HPLC-MS. 2. If degradation is confirmed, consider replenishing the media with fresh compound at regular intervals during the experiment. 3. If possible, analyze cell lysates and supernatant for metabolites of this compound. |
| High variability between replicate wells | 1. Incomplete Solubilization: The compound did not fully dissolve in the stock solution or when diluted in media. 2. Precipitation: The compound is precipitating out of solution after addition to the media. 3. Inconsistent Cell Seeding: Uneven cell density across the plate.[10] | 1. Ensure the DMSO stock is fully dissolved. Briefly vortex and visually inspect before use. 2. Prepare working solutions by adding the stock to media dropwise while vortexing to avoid localized high concentrations that can cause precipitation. 3. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution before placing it in the incubator. |
| Cell toxicity observed at all concentrations | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 2. Compound is Cytotoxic: this compound itself is toxic to the cell line. 3. Toxic Degradant: A breakdown product of the antagonist is toxic.[5] | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%, but should be empirically determined).[5] Run a vehicle control (media + solvent) to confirm. 2. Perform a dose-response curve starting from very low (pM or nM) concentrations to determine the toxicity threshold. 3. Analyze the media for degradation products using LC-MS and test the cytotoxicity of any identified degradants, if possible.[6] |
| Assay signal interference | 1. Autofluorescence: The compound fluoresces at the assay's excitation/emission wavelengths.[11] 2. Color Interference: The compound is colored and interferes with absorbance readings.[11] | 1. Read the plate with wells containing only media and the compound at various concentrations to check for background signal. 2. If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).[12] |
Stability Data Summary
The following tables present hypothetical stability data for this compound under various common cell culture conditions.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % Remaining (with 10% FBS) | % Remaining (serum-free) |
| 0 | 100% | 100% |
| 4 | 91% | 98% |
| 8 | 82% | 96% |
| 24 | 55% | 91% |
| 48 | 28% | 84% |
Table 2: Effect of Temperature on this compound (10 µM) Stability in Complete Media
| Time (Hours) | % Remaining (at 37°C) | % Remaining (at Room Temp, ~22°C) | % Remaining (at 4°C) |
| 0 | 100% | 100% | 100% |
| 24 | 55% | 88% | 99% |
| 48 | 28% | 75% | 98% |
| 72 | 15% | 64% | 97% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via HPLC-MS
This protocol determines the rate of degradation of this compound in your specific experimental conditions.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
HPLC-MS system with a C18 column[13]
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Setup:
-
Prepare two sets of sterile tubes. One set containing 1 mL of complete medium and the other containing 1 mL of serum-free medium.
-
Spike each tube with the this compound stock solution to a final concentration of 10 µM. Mix thoroughly by gentle inversion.
-
-
Time Point 0: Immediately remove a 100 µL aliquot from one tube of each set. This is your T=0 sample. Store at -80°C until analysis.
-
Incubation: Place the remaining tubes in a cell culture incubator at 37°C, 5% CO₂.
-
Time Course Sampling: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove a 100 µL aliquot from the corresponding tubes. Store immediately at -80°C.
-
Sample Processing: Before analysis, thaw all samples. Add 200 µL of ice-cold acetonitrile (B52724) to each 100 µL sample to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
HPLC-MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples to quantify the peak area of the parent this compound.[13][14]
-
Data Analysis: Normalize the peak area at each time point to the T=0 sample to determine the percentage of this compound remaining.
Visualizations
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 4. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Off-Target Effects of PR Antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of "PR antagonist 1," a selective non-steroidal progesterone (B1679170) receptor (PR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its potential off-target effects?
A1: "this compound" (also referred to as compound 8) is a selective, non-steroidal antagonist of the progesterone receptor (PR).[1] While designed for high selectivity, like many small molecule inhibitors, it has the potential to interact with other structurally related proteins, leading to off-target effects. The most common off-target concerns for non-steroidal PR antagonists include cross-reactivity with other steroid hormone receptors, such as the glucocorticoid receptor (GR) and the androgen receptor (AR), due to similarities in their ligand-binding domains.[2][3][4][5] Off-target binding to various kinases and G-protein coupled receptors (GPCRs) is also a possibility that should be considered.
Q2: What are the common experimental signs of off-target effects?
A2: Researchers might suspect off-target effects if they observe:
-
Inconsistent or unexpected biological responses that do not align with known PR signaling pathways.
-
Cellular toxicity or reduced cell viability at concentrations where the on-target effect is not yet saturated.[6]
-
Activation or inhibition of signaling pathways known to be independent of PR.
-
Discrepancies between in vitro binding affinity and cellular potency (IC50).
Q3: How can I predict potential off-target effects of this compound?
A3: In silico (computational) methods can be a valuable first step in predicting potential off-target interactions. These approaches involve screening the chemical structure of "this compound" against databases of known protein structures to identify potential binding partners. While predictive, these findings should always be validated experimentally.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating off-target effects of "this compound" during your experiments.
Issue 1: Unexpected Phenotype or Cellular Response
Question: I am observing a cellular phenotype (e.g., changes in cell proliferation, morphology, or gene expression) that is not consistent with the known function of the progesterone receptor in my model system. How can I determine if this is an off-target effect?
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Corrective Actions:
-
Confirm On-Target PR Engagement: First, verify that "this compound" is engaging the progesterone receptor in your experimental system at the concentrations used. This can be done using a cellular thermal shift assay (CETSA) or a target engagement biomarker assay.
-
Perform a Rescue Experiment: To confirm that the observed effect is independent of PR, try to "rescue" the phenotype by overexpressing PR or by co-administering a high concentration of the natural ligand, progesterone. If the phenotype persists, it is likely an off-target effect.
-
Investigate Alternative Signaling Pathways: Based on the observed phenotype, hypothesize which signaling pathways might be involved. For example, if you observe unexpected changes in inflammatory responses, you might investigate NF-κB or MAPK signaling pathways using techniques like Western blotting for key phosphorylated proteins or reporter gene assays.
-
Broad-Spectrum Off-Target Screening: If the phenotype is not easily attributable to a specific pathway, consider a broader screening approach. This could involve commercial services that offer selectivity profiling against a panel of kinases or GPCRs.
-
Hypothesize and Validate: Based on the screening results, identify a potential off-target. You can then validate this by using a known selective inhibitor for the hypothesized off-target to see if it phenocopies the effect of "this compound."
Issue 2: High Cytotoxicity Observed
Question: My experiments show significant cell death at concentrations of "this compound" where I expect to see specific PR antagonism. How can I differentiate between on-target and off-target cytotoxicity?
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-steroidal progesterone receptor specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to prevent "PR antagonist 1" precipitation in aqueous solutions
Technical Support Center: PR Antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of "this compound" in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer. Why is this happening and what should I do?
A1: This is a common issue for hydrophobic small molecules like this compound.[1][2] The phenomenon, known as "antisolvent precipitation," occurs because the compound is highly soluble in an organic solvent like DMSO but poorly soluble in water.[3] When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes rapidly, causing the compound to "crash out" of the solution.[2][3]
Here are the primary steps to troubleshoot this issue:
-
Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay to stay below its aqueous solubility limit.[1][3]
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly to the buffer. Instead, perform a serial dilution of the DMSO stock in your pre-warmed (e.g., 37°C) aqueous buffer.[2] Adding the compound dropwise while gently vortexing can also help.[2]
-
Adjust the pH: Since this compound is a weak base, its solubility is pH-dependent. Lowering the pH of the buffer can increase its solubility.[1][3] However, you must ensure the new pH is compatible with your experimental system.[3]
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent into your final buffer can improve solubility.[3][4]
Q2: I'm observing precipitation in my cell culture media during a long-term incubation (e.g., 24-48 hours). What could be the cause?
A2: Time-dependent precipitation can be influenced by several factors within the complex environment of cell culture media.[3]
-
Binding to Serum Proteins: this compound might bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes.[3] Consider reducing the FBS percentage if your experiment allows.[3]
-
Metabolic Conversion: Cells may metabolize this compound into a less soluble form over time.
-
Exceeding Equilibrium Solubility: Even if the initial concentration is below the kinetic solubility limit, it might be above the thermodynamic (equilibrium) solubility, leading to precipitation over extended periods.[5][6]
Q3: What are the recommended solvents and storage conditions for this compound?
A3:
-
Primary Solvent: Use 100% anhydrous DMSO for creating high-concentration stock solutions (e.g., 10-50 mM).[2]
-
Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C for short-term storage and -80°C for long-term storage to avoid repeated freeze-thaw cycles.[7] Aqueous working solutions should be prepared fresh for each experiment and used immediately.[7]
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution
This guide provides a systematic approach to resolving immediate precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit.[2] | Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.[1][2] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to precipitation.[2][3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer.[2] Add the compound solution dropwise while gently mixing.[2] |
| Low Temperature of Buffer/Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.[2] Brief sonication after dilution can also help redissolve small amounts of precipitate.[3] |
| Incorrect pH of Buffer | This compound is a weak base, and its solubility is significantly higher at a lower pH. | Lower the pH of your aqueous buffer (e.g., from 7.4 to 6.5). However, first, confirm that the lower pH is compatible with your cells or assay components.[3] |
Data Presentation
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer System | pH | Kinetic Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 5 | Significant precipitation above 5 µM |
| Phosphate-Buffered Saline (PBS) | 6.5 | ~ 25 | Clear solution up to 20 µM |
| MES Buffer | 6.0 | ~ 50 | Clear solution up to 45 µM |
Data is based on a standard nephelometric assay with a 2-hour incubation at 25°C. The final DMSO concentration was 1%.
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Kinetic Solubility (µM) |
| None | 0% | ~ 5 |
| Ethanol | 5% | ~ 15 |
| PEG400 | 5% | ~ 30 |
| PEG400 | 10% | ~ 60 |
Ensure co-solvent concentrations are compatible with your experimental system, as they can be toxic to cells at higher concentrations.[2][3]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[5][8]
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Serial Dilution in DMSO: Perform a serial 2-fold dilution of the 10 mM stock solution in DMSO in a 96-well plate.[1]
-
Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of your desired pre-warmed aqueous buffer.[3] This results in a 1:100 dilution and a final DMSO concentration of 1%.[3]
-
Incubation: Seal the plate and shake it at room temperature for 2 hours.[3]
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength of 600-650 nm.[2][3] An increase in signal compared to the buffer-only control indicates precipitation.[2]
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity.[1]
Mandatory Visualization
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified PR signaling pathway and antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Inconsistent Results with "PR antagonist 1"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results and batch-to-batch variability while working with "PR antagonist 1".
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of "this compound" with a new batch. What are the potential causes?
A1: A shift in the IC50 value is a common indicator of batch-to-batch variability. Several factors could contribute to this inconsistency:
-
Purity and Impurity Profile: The purity of the new batch may differ from the previous one. Even small amounts of impurities with agonistic or antagonistic activity can significantly alter the measured potency.
-
Compound Stability: "this compound" may have degraded during shipping or storage. Improper storage conditions (e.g., temperature, light exposure) can lead to the formation of less active or inactive byproducts.
-
Solvent and Formulation: Inconsistencies in the solvent used to dissolve the compound or the final formulation can affect its solubility and bioavailability in your assay.
-
Experimental Conditions: Variations in your experimental setup, such as cell passage number, reagent concentrations, or incubation times, can contribute to shifts in potency.[1]
Q2: Can the ratio of Progesterone (B1679170) Receptor (PR) isoforms (PR-A and PR-B) in our cell line affect the activity of "this compound"?
A2: Yes, the relative expression of PR-A and PR-B can significantly influence the observed activity of a PR antagonist. PR-B is generally a stronger transcriptional activator than PR-A.[2] Some antagonists may exhibit differential activity towards the two isoforms. A change in the PR-A to PR-B ratio in your cells, which can occur with increasing passage number, could lead to altered responsiveness to "this compound".
Q3: Our in vivo experiments with a new batch of "this compound" show reduced efficacy. How should we investigate this?
A3: Reduced in vivo efficacy with a new batch warrants a systematic investigation. Beyond the points mentioned in Q1, consider the following for in vivo studies:
-
Pharmacokinetics and Bioavailability: Differences in the physical properties of the new batch (e.g., crystal form, particle size) could alter its absorption, distribution, metabolism, and excretion (ADME) profile, leading to lower exposure at the target tissue.
-
Vehicle and Formulation: Ensure the vehicle used for dosing is identical and that the compound is completely solubilized and stable in the formulation.
-
Animal Model Variability: Factors such as the age, weight, and health status of the animals can influence the outcome. Ensure that the control and treatment groups are properly randomized.
Troubleshooting Guides
Inconsistent In Vitro Potency (e.g., IC50 shift)
If you observe a significant difference in the in vitro potency of "this compound" between batches, follow this troubleshooting workflow:
Unexpected Phenotype in Cell-Based Assays
An unexpected cellular phenotype could be due to off-target effects of the antagonist or impurities in the new batch.
| Question | Possible Cause | Recommended Action |
| Are you observing unexpected changes in cell morphology or viability? | An impurity in the new batch may have cytotoxic or other off-target effects. | 1. Review the impurity profile on the Certificate of Analysis (CoA).2. Test the effect of the vehicle control and the antagonist at a range of concentrations on cell viability using an MTT or similar assay. |
| Is the antagonist affecting the expression of genes not typically regulated by PR? | The new batch may have altered selectivity for other nuclear receptors (e.g., glucocorticoid, androgen receptors). | 1. Perform a literature search for known off-target effects of your class of PR antagonist.2. Test the activity of the new batch in reporter assays for other relevant nuclear receptors. |
Data Presentation
Batch-to-batch variability can manifest as significant differences in key quantitative parameters. Below is a hypothetical example of data from three different batches of "this compound" tested in a competitive binding assay.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Purity (by HPLC) | 99.5% | 98.1% | 99.6% |
| Major Impurity | 0.2% | 1.1% (unidentified) | 0.15% |
| IC50 (nM) | 10.2 | 25.8 | 9.8 |
| Maximum Inhibition | 98% | 85% | 99% |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Progesterone Receptor Competitive Binding Assay
Objective: To determine the IC50 value of "this compound" by measuring its ability to compete with a labeled progestin for binding to the progesterone receptor.
Methodology:
-
Prepare Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, and other components suitable for maintaining receptor stability.
-
Prepare PR-LBD: Use a purified recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Prepare Labeled Ligand: Use a fluorescently or radioactively labeled progestin (e.g., fluorescently tagged progesterone).
-
Serial Dilution of "this compound": Prepare a dilution series of the antagonist from different batches in the assay buffer.
-
Assay Setup: In a 96-well plate, add the PR-LBD, the labeled ligand at a constant concentration, and the serially diluted antagonist. Include controls for no antagonist (maximum binding) and excess unlabeled progesterone (non-specific binding).
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
Detection: Measure the signal (fluorescence or radioactivity) in each well using a plate reader.
-
Data Analysis: Plot the signal as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: PR-Mediated Reporter Gene Assay
Objective: To assess the functional antagonistic activity of "this compound" by measuring its effect on progesterone-induced gene expression.
Methodology:
-
Cell Culture: Culture a cell line that endogenously expresses PR (e.g., T47D) or has been transfected with a PR expression vector.
-
Transfection: Co-transfect the cells with a reporter plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a fixed concentration of progesterone (agonist) in the presence of increasing concentrations of "this compound" from different batches. Include controls for vehicle, progesterone alone, and antagonist alone.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of both the primary (e.g., firefly luciferase) and control (e.g., Renilla luciferase) reporters using a dual-luciferase assay system.
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity. Plot the normalized activity against the antagonist concentration to determine the IC50 value.
Mandatory Visualizations
Progesterone Receptor Signaling Pathway
Logical Relationship for Troubleshooting
References
Technical Support Center: Progesterone Receptor (PR) Antagonists Exhibiting Partial Agonist Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering partial agonist activity with PR antagonists in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Q1: My PR antagonist is showing unexpected partial agonist activity. What are the potential causes?
A1: The observation of partial agonist activity from a compound expected to be a pure antagonist can be influenced by several factors related to the experimental system:
-
Cell Line-Specific Factors: The cellular context plays a crucial role. The relative expression levels of progesterone (B1679170) receptor (PR) isoforms (PR-A and PR-B), as well as the abundance and ratio of co-activators (e.g., SRC-1) and co-repressors (e.g., NCoR, SMRT), can determine the overall response to a PR ligand.[1][2] For instance, a higher ratio of co-activators to co-repressors may favor an agonist response.
-
Receptor Concentration: The concentration of the progesterone receptor itself can influence the degree of partial agonism. Studies with the glucocorticoid receptor, a related nuclear receptor, have shown that the partial agonist activity of mifepristone (B1683876) (RU486) increases with higher receptor expression levels.[3]
-
Promoter Context: The specific gene promoter being studied can dictate the response. A PR antagonist may act as an agonist on one gene promoter while acting as an antagonist on another within the same cell.
-
Ligand Concentration: The concentration of the antagonist used is critical. At certain concentrations, a partial agonist may exhibit more pronounced agonistic effects. It is essential to perform a full dose-response curve to characterize the compound's activity profile.
-
Cross-talk with other Signaling Pathways: Activation of other signaling pathways, such as the cAMP pathway, can sometimes switch a PR antagonist into a partial agonist.[4]
Q2: The degree of partial agonism I observe is inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Changes in cell state can alter the expression of PR and its co-regulators.
-
Control for Receptor Expression Levels: If using transient transfection, monitor transfection efficiency and the expression level of the PR construct. For stable cell lines, periodically verify the expression level of the receptor.
-
Precise Ligand Handling: Prepare fresh dilutions of your antagonist for each experiment from a validated stock solution. Ensure accurate pipetting and final concentrations in the assay.
-
Thorough Washing Steps: In cell-based assays, ensure complete removal of previous media and treatments to avoid confounding effects.
-
Use of Appropriate Controls: Always include a full agonist (e.g., progesterone) as a positive control and a vehicle control. A "pure" antagonist, if available, can also serve as a useful negative control for agonist activity.
Q3: I am not observing any partial agonist activity with a known SPRM (Selective Progesterone Receptor Modulator). What could be wrong?
A3: Several factors could lead to the absence of expected partial agonist activity:
-
Cell Line Choice: The chosen cell line may lack the necessary co-factors or PR isoform ratio required to mediate the partial agonist effect of the specific SPRM. For example, the partial agonism of some SPRMs is more prominent in cells expressing higher levels of PR-B.[1]
-
Reporter Gene Construct: The promoter in your reporter construct may not be responsive to the partial agonist activity of the compound.
-
Assay Sensitivity: The dynamic range of your assay might be insufficient to detect a weak partial agonist effect. Optimize your assay for sensitivity (e.g., by adjusting reporter plasmid concentration, incubation time, or cell number).
-
Antagonist Concentration Range: You may be using a concentration range that is too high, where the antagonistic effects dominate and mask any partial agonism. A wider range of concentrations, especially lower ones, should be tested.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for a PR antagonist showing partial agonist activity?
A1: The dual activity of Selective Progesterone Receptor Modulators (SPRMs) arises from the unique conformation they induce in the progesterone receptor upon binding. Unlike a full agonist that promotes a conformation favoring the recruitment of co-activators, or a pure antagonist that favors co-repressor binding, an SPRM induces an intermediate receptor conformation. This intermediate state can lead to a mixed population of receptor-coregulator complexes, resulting in a partial or mixed agonist/antagonist response. The balance between co-activator and co-repressor recruitment is a key determinant of the final cellular outcome and is highly dependent on the cellular and promoter context.[1][2][5]
Q2: How do PR isoforms (PR-A and PR-B) influence the activity of SPRMs?
A2: PR-A and PR-B are functionally distinct. PR-B is generally a stronger transcriptional activator than PR-A, which can even act as a repressor of PR-B activity. The partial agonist activity of some SPRMs is more pronounced when mediated by PR-B. Therefore, the relative ratio of PR-A to PR-B in a given cell type is a critical factor in determining the overall response to an SPRM.[1]
Q3: What is the role of post-translational modifications of the PR in partial agonism?
A3: Post-translational modifications, particularly phosphorylation, can significantly impact PR activity. For example, the partial agonist activity of mifepristone (RU486) can be potentiated by the co-regulator JDP-2, and this effect requires the phosphorylation of serine 400 on the PR.[4][6] This highlights how the interplay between ligands, co-regulators, and post-translational modifications can fine-tune the receptor's response.
Data Presentation
Table 1: In Vitro Activity of Selected PR Antagonists with Partial Agonist Activity
| Compound | Cell Line | Assay | Endpoint | EC50 (nM) | % Maximal Activation (vs. Progesterone/Promegestone) | IC50 (nM) | Reference |
| Asoprisnil | T47D | Gene Expression | Cyclin D1 | 14.17 | 69.05% (vs. Promegestone) | - | [7] |
| Ulipristal Acetate (B1210297) | Ishikawa | Cell Viability | - | - | - | Dose-dependent decrease | [8][9][10] |
Note: This table is intended to be illustrative. The specific values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Reporter Gene Assay to Quantify Partial Agonist and Antagonist Activity
This protocol is designed to measure the ability of a test compound to act as a partial agonist and to antagonize the effects of a full agonist on a progesterone-responsive reporter gene.
Materials:
-
Mammalian cell line expressing the progesterone receptor (e.g., T47D, Ishikawa, or a transfected cell line like HEK293 or CHO).
-
Progesterone-responsive reporter plasmid (e.g., containing a PRE-luciferase construct).
-
Control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase plasmid).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (PR antagonist), Progesterone (full agonist), and vehicle (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment:
-
Agonist Mode: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compound (to measure partial agonist activity) or progesterone (as a positive control). Include a vehicle control.
-
Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of progesterone (e.g., EC80) in the presence of increasing concentrations of the test compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity: Plot the normalized luciferase activity against the log of the test compound concentration. Determine the EC50 and the maximal activation relative to the progesterone response.
-
For antagonist activity: Plot the normalized luciferase activity against the log of the test compound concentration in the presence of progesterone. Determine the IC50.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess PR-Coregulator Interaction
This protocol is used to determine if a PR antagonist promotes the interaction of the PR with co-activators or co-repressors.
Materials:
-
Cells expressing endogenous or exogenous PR.
-
Test compound (PR antagonist), Progesterone (agonist control), and vehicle.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Antibody against the progesterone receptor.
-
Antibodies against a co-activator (e.g., SRC-1) and a co-repressor (e.g., NCoR).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with the test compound, progesterone, or vehicle for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-PR antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the PR, the co-activator of interest, and the co-repressor of interest.
Visualizations
Caption: Signaling pathway of a PR antagonist exhibiting partial agonism.
Caption: Troubleshooting workflow for unexpected partial agonist activity.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 3. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial Agonist Activity of the Progesterone Receptor Antagonist RU486 Mediated by an Amino-Terminal Domain Coactivator and Phosphorylation of Serine400 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partial agonist activity of the progesterone receptor antagonist RU486 mediated by an amino-terminal domain coactivator and phosphorylation of serine400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ulipristal acetate simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ulipristal acetate simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Fulvestrant in Cancer Cell Lines
Welcome to the technical support center for researchers investigating resistance to the selective estrogen receptor degrader (SERD), fulvestrant (B1683766). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to fulvestrant in ER-positive breast cancer cell lines?
A1: The most common mechanism of acquired resistance to fulvestrant is the development of mutations in the estrogen receptor gene (ESR1). These mutations, often in the ligand-binding domain, lead to ligand-independent activation of the estrogen receptor (ER). Other mechanisms include the activation of alternative signaling pathways (such as PI3K/AKT/mTOR and EGFR/MAPK), epigenetic modifications, and alterations in the cell cycle machinery.[1][2]
Q2: Which specific ESR1 mutations are most frequently associated with fulvestrant resistance?
A2: Activating mutations in ESR1 are a significant cause of resistance.[3] Specific mutations, such as those at position F404, can arise in tumors that already have pre-existing activating ESR1 mutations, leading to strong resistance to fulvestrant.[3][4][5] The Y537S mutation is another well-documented variant that confers resistance.[6]
Q3: My fulvestrant-resistant cell line shows continued proliferation. What molecular pathways might be activated?
A3: Fulvestrant-resistant cells can bypass ER signaling by activating alternative growth factor receptor pathways. This can include upregulation of the EGFR/HER2 signaling axis and its downstream pathways, such as MEK/ERK1/2 and PI3K/AKT.[7] Additionally, some resistant cells exhibit increased expression of Cyclin E2, which promotes cell cycle progression.[1][8]
Q4: Is autophagy a relevant mechanism in fulvestrant resistance?
A4: Yes, autophagy can play a cytoprotective role in fulvestrant-treated cancer cells, helping them to survive the stress induced by the drug.[7][9] Studies have shown that fulvestrant-resistant MCF-7 cells have higher levels of autophagy markers.[7][10] However, the effectiveness of inhibiting autophagy to overcome resistance is still an active area of research, with some studies showing that it does not always re-sensitize cells to fulvestrant, especially when combined with other inhibitors like palbociclib.[11]
Q5: How can I detect ESR1 mutations in my cell line or patient samples?
A5: A highly effective method for detecting ESR1 mutations is through the analysis of circulating tumor DNA (ctDNA) from blood samples, also known as a liquid biopsy.[4][12] This allows for monitoring the development of resistance mutations over time without invasive tissue biopsies.[3] For cell lines, standard sequencing methods like Sanger sequencing or next-generation sequencing (NGS) of the ESR1 gene can be employed.
Troubleshooting Guides
Guide 1: Unexpected Results in Fulvestrant Sensitivity Assays
| Observed Problem | Potential Cause | Suggested Solution |
| Parental cell line shows high tolerance to fulvestrant. | Cell line may have intrinsic resistance or has been misidentified. | Verify the identity of the cell line via short tandem repeat (STR) profiling. Test a range of fulvestrant concentrations to accurately determine the half-maximal inhibitory concentration (IC50). |
| High variability between replicate experiments. | Inconsistent cell seeding density, variations in drug preparation, or contamination. | Ensure precise cell counting for seeding. Prepare fresh drug dilutions for each experiment from a validated stock. Regularly test for mycoplasma contamination. |
| Resistant cell line phenotype is unstable. | The resistance mechanism may be transient or heterogeneous.[8] | Maintain a low concentration of fulvestrant in the culture medium for resistant cell lines to ensure selective pressure.[1] Consider single-cell cloning to isolate a homogeneously resistant population. |
Guide 2: Investigating the Mechanism of Resistance in a Newly Developed Resistant Cell Line
| Experimental Question | Recommended Action | Data Interpretation |
| Is resistance caused by ESR1 mutations? | Sequence the ligand-binding domain of the ESR1 gene in both parental and resistant cell lines. | The presence of mutations like F404, Y537S, or D538G in the resistant line points to a classic mechanism of acquired resistance.[4][5][6] |
| Are alternative signaling pathways activated? | Perform Western blot analysis for key signaling proteins (e.g., p-AKT, p-ERK, EGFR, HER2) in parental vs. resistant cells.[7] | Increased phosphorylation of AKT or ERK, or overexpression of EGFR/HER2 in resistant cells suggests pathway activation.[7] |
| Is autophagy upregulated? | Measure levels of autophagy markers like LC3-II and Beclin-1 via Western blot or immunofluorescence.[7][13] | An increased LC3-II/LC3-I ratio and higher Beclin-1 levels in resistant cells indicate enhanced autophagy.[7] |
| Are there changes in cell cycle regulators? | Analyze the expression of cell cycle proteins such as Cyclin E2 by Western blot or qPCR.[1] | Overexpression of Cyclin E2 in the resistant cell line can be a marker of a stable resistant phenotype.[1][2] |
Experimental Protocols
Protocol 1: Generation of a Fulvestrant-Resistant Cell Line
-
Culture Parental Cells: Begin by culturing the parental ER-positive breast cancer cell line (e.g., MCF-7, T-47D) in its standard growth medium.
-
Initial Drug Exposure: Introduce fulvestrant at a low concentration (e.g., starting from 100 pM).[1]
-
Gradual Dose Escalation: As cells adapt and resume proliferation, gradually increase the concentration of fulvestrant. This process is typically carried out over several months.
-
Maintenance of Resistant Line: Once the cells are able to proliferate in a high concentration of fulvestrant (e.g., 100 nM), they can be considered resistant. Maintain the resistant cell line in a medium containing this concentration of the drug to preserve the resistant phenotype.[1]
-
Validation: Regularly validate the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Grow parental and fulvestrant-resistant cells to 70-80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-EGFR, anti-HER2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Efficacy of Combination Therapies in Overcoming Fulvestrant Resistance
| Resistance Mechanism | Combination Therapy | Cell Line Model | Observed Effect | Reference |
| ESR1 Mutation (D538G) | Fulvestrant + Palbociclib (CDK4/6 inhibitor) | PDX Model | Sustained tumor growth inhibition | [14] |
| ESR1 Mutation (D538G) | Fulvestrant + Everolimus (mTOR inhibitor) | PDX Model | Sustained tumor growth inhibition | [14] |
| ESR1 Mutation (Y537S) | Fulvestrant + Chemotherapy (e.g., 5FU) | MCF7, T47D | Synergistic reduction in cell viability | [6] |
| EGFR/HER2 Upregulation | Lapatinib (EGFR/HER2 inhibitor) | MCF-7Fulv, MCF-7Tam | Strong reduction in cell proliferation | [7] |
Visualizations
Caption: Key mechanisms of acquired resistance to fulvestrant.
Caption: Experimental workflow for developing resistant cell lines.
Caption: Logic for selecting a strategy to overcome resistance.
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 4. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Autophagy and senescence facilitate the development of antiestrogen resistance in ER positive breast cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. breastcancernow.org [breastcancernow.org]
- 13. Therapeutic Potential for Targeting Autophagy in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: Interference of PR Antagonist 1 with Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter interference from "PR antagonist 1" in fluorescence-based assays. Given that "this compound" is a general descriptor for a class of selective progesterone (B1679170) receptor (PR) antagonists, this guide provides broadly applicable troubleshooting strategies and frequently asked questions to help identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with my fluorescence assay?
"this compound" refers to a selective progesterone receptor (PR) antagonist.[1][2] These compounds are often structurally complex, containing multiple aromatic rings and conjugated systems.[3][4] Such chemical structures can possess inherent fluorescent properties (autofluorescence) or the ability to absorb light in the UV-visible range, which can lead to interference in fluorescence-based assays through mechanisms like fluorescence quenching.[5][6]
Q2: What are the primary modes of interference I should be aware of when using a PR antagonist in my fluorescence assay?
There are two main ways a small molecule like a PR antagonist can interfere with a fluorescence-based assay:
-
Autofluorescence: The antagonist itself may emit light upon excitation at the wavelengths used in your assay. This can lead to a false-positive signal or an artificially high background, masking the true signal from your experimental system.[5][6]
-
Fluorescence Quenching: The antagonist may absorb the excitation light intended for your fluorophore or the emission light from the fluorophore. This is often referred to as the "inner filter effect" and can result in a false-negative signal or an underestimation of the biological effect.[7]
Q3: My assay is showing a dose-dependent increase in signal in the presence of the PR antagonist, even in my negative control wells. What could be the cause?
A dose-dependent increase in signal, especially in control wells lacking the complete biological system (e.g., no enzyme or cells), is a strong indicator of autofluorescence .[7] The antagonist itself is likely fluorescing at the excitation and emission wavelengths of your assay.
Q4: I'm observing a decrease in my fluorescence signal with increasing concentrations of the PR antagonist. How can I determine if this is a real biological effect or an artifact?
While this could be a genuine biological effect, it is also a classic symptom of fluorescence quenching .[5] To differentiate between true antagonism and assay interference, it is crucial to run appropriate control experiments, as detailed in the troubleshooting guides below.
Q5: Can the formulation of the PR antagonist cause issues?
Yes. Some small molecules, particularly at higher concentrations, can form colloidal aggregates . These aggregates can sequester and denature proteins, leading to non-specific inhibition that can be misinterpreted as a specific biological effect.[7] This is often characterized by a steep, non-sigmoidal dose-response curve and sensitivity to the presence of detergents.[7]
Troubleshooting Guides
If you suspect that your PR antagonist is interfering with your fluorescence-based assay, follow these troubleshooting guides to diagnose and mitigate the issue.
Guide 1: Diagnosing Autofluorescence
Symptom: A dose-dependent increase in fluorescence signal is observed in the presence of the PR antagonist, which is independent of the biological target.
Protocol:
-
Prepare a serial dilution of the PR antagonist in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer to serve as a blank.
-
Dispense the dilutions into the wells of a microplate.
-
Read the plate using the same fluorescence plate reader and the same excitation and emission wavelength filter set as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from the wells containing only the antagonist compared to the buffer-only wells, this confirms that the compound is autofluorescent at your assay's wavelengths.[5][7]
Guide 2: Mitigating Autofluorescence
If autofluorescence is confirmed, consider the following strategies:
-
Strategy 1: Wavelength Shift:
-
Rationale: Interference is dependent on the overlap between the antagonist's fluorescence spectrum and the assay's detection wavelengths.[5] Shifting to a spectral region where the compound does not fluoresce can resolve the issue.
-
Action:
-
Characterize the full excitation and emission spectra of your PR antagonist.
-
If possible, select a fluorophore for your assay that has excitation and/or emission wavelengths outside the range of the antagonist's fluorescence. Many fluorophores are available that span the UV and visible spectrum.[6]
-
-
-
Strategy 2: Background Subtraction:
-
Rationale: If the autofluorescence is consistent and not overwhelmingly high, it can be mathematically removed from your experimental data.[5]
-
Action:
-
In your primary assay plate, include control wells containing the PR antagonist at all tested concentrations but lacking a key component of the biological assay (e.g., the fluorophore-labeled substrate or cells).
-
Subtract the average fluorescence signal from these "compound only" control wells from your corresponding experimental wells.[5]
-
-
Guide 3: Diagnosing and Mitigating Colloidal Aggregation
Symptom: A very steep, non-sigmoidal dose-response curve is observed. The results may also show high variability between replicate wells.
Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.[7]
-
Compare the dose-response curves obtained with and without the detergent.
-
Analyze the data: If the inhibitory activity of the PR antagonist is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is forming colloidal aggregates that are causing non-specific inhibition.[7]
Data Presentation
Table 1: Summary of Potential Interferences by this compound
| Interference Type | Symptoms | Recommended Troubleshooting Action |
| Autofluorescence | Dose-dependent increase in signal, independent of the biological target. | Perform a spectral scan of the compound. Run controls with the compound alone and subtract the background signal. Consider using a different fluorophore with non-overlapping spectra.[5] |
| Fluorescence Quenching | Dose-dependent decrease in signal. | Run a control experiment with the fluorophore and the compound in the absence of the biological target. If quenching is observed, consider using a different fluorophore or a non-fluorescence-based orthogonal assay.[5][7] |
| Colloidal Aggregation | Steep, non-sigmoidal dose-response curve; high variability. | Repeat the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of potency in the presence of detergent suggests aggregation.[7] |
Experimental Protocols
Protocol 1: Autofluorescence and Quenching Control Experiment
Objective: To determine if "this compound" exhibits autofluorescence or quenches the signal of the assay's fluorophore.
Materials:
-
"this compound" stock solution
-
Assay buffer
-
Fluorophore used in the primary assay
-
Microplate reader with appropriate filters
-
Black-walled microplates suitable for fluorescence assays[8]
Methodology:
-
Prepare a serial dilution of "this compound" in assay buffer at the same concentrations used in the main experiment.
-
Set up the following controls in a microplate:
-
Buffer Blank: Wells containing only assay buffer.
-
Antagonist Autofluorescence Control: Wells containing each concentration of the "this compound" dilution series in assay buffer.
-
Fluorophore Control: Wells containing the fluorophore at the assay concentration in buffer.
-
Quenching Control: Wells containing the fluorophore at the assay concentration and each concentration of the "this compound" dilution series.
-
-
Incubate the plate under the same conditions as the primary assay (time and temperature).
-
Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.
Interpretation of Results:
| Observation | Interpretation |
| Antagonist Autofluorescence Control shows a concentration-dependent increase in signal compared to the Buffer Blank . | "this compound" is autofluorescent at the assay's wavelengths.[5] |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control . | "this compound" is quenching the fluorescence of your assay's fluorophore.[5] |
| No significant change in signal in either control. | Direct interference from "this compound" is unlikely. |
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Progesterone receptor signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
Improving bioavailability of "PR antagonist 1" for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of "PR antagonist 1".
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound in In Vivo Studies
Possible Cause: Poor aqueous solubility and/or rapid metabolism are common challenges with steroid receptor modulators that can lead to low absorption and variable plasma concentrations.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of "this compound" at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Assess the compound's lipophilicity (LogP). High lipophilicity can sometimes lead to poor aqueous solubility.
-
Evaluate the solid-state properties (e.g., crystallinity vs. amorphous state) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Amorphous forms are often more soluble.
-
-
Formulation Optimization: Based on the characterization, consider the following formulation strategies to enhance solubility and dissolution rate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1]
-
Co-solvents and pH Modification:
-
Lipid-Based Formulations: These are particularly useful for lipophilic compounds.
-
Solid Dispersions: The drug is dispersed in a polymer matrix to improve solubility.[3][4] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[1][4]
-
-
In Vitro Dissolution Testing: Perform dissolution studies on different formulations to compare their release profiles under simulated gastrointestinal conditions. The formulation with the most rapid and complete dissolution is likely to have better in vivo performance.
Issue 2: High First-Pass Metabolism Suspected
Possible Cause: "this compound" may be extensively metabolized by the liver after oral absorption, reducing the amount of active drug that reaches systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays:
-
Incubate "this compound" with liver microsomes or hepatocytes to assess its metabolic stability.[5] A high clearance rate suggests susceptibility to first-pass metabolism.
-
-
Route of Administration Adjustment:
-
Consider alternative routes of administration that bypass the liver, such as subcutaneous, intraperitoneal, or intravenous injection, to determine the absolute bioavailability. A significant difference between oral and intravenous bioavailability points to first-pass metabolism.
-
-
Formulation Strategies to Reduce Pre-systemic Metabolism:
-
Lipid-based formulations: Some lipid-based systems can promote lymphatic transport, which partially bypasses the liver.[1]
-
Prodrugs: Designing a prodrug of "this compound" that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation can be a viable strategy.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take if I observe no in vivo efficacy with this compound?
A1: First, confirm that the lack of efficacy is due to poor bioavailability and not a lack of target engagement. This can be done by conducting a pharmacokinetic (PK) study to measure the plasma concentration of "this compound" over time after administration. If the plasma concentrations are below the concentration required for receptor antagonism (determined from in vitro assays), then focusing on improving bioavailability is the correct next step.
Q2: How do I choose the best formulation strategy for "this compound"?
A2: The choice of formulation depends on the physicochemical properties of your compound.[3] A summary of suitable strategies based on compound properties is provided in the table below.
| Compound Property | Recommended Formulation Strategies |
| Poor aqueous solubility, crystalline solid | Particle size reduction (micronization, nanonization), solid dispersions, complexation with cyclodextrins.[2][3][4] |
| High lipophilicity (LogP > 3) | Lipid-based formulations (e.g., SEDDS), solid dispersions.[1] |
| Ionizable (acidic or basic functional groups) | pH modification of the vehicle, salt formation.[1][2] |
| Suspected high first-pass metabolism | Lipid-based formulations, prodrug approach, alternative routes of administration.[1][3] |
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study to assess bioavailability?
A3: The primary parameters to determine from the plasma concentration-time profile are:
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.[6]
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[5][6]
-
AUC (Area Under the Curve): The total drug exposure over time.[5][7]
By comparing the AUC after oral administration to the AUC after intravenous administration, you can calculate the absolute bioavailability.[6]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate of "this compound" by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of the Suspension:
-
Disperse a known amount of "this compound" in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
-
High-Pressure Homogenization:
-
Process the suspension through a high-pressure homogenizer.
-
Apply multiple homogenization cycles until the desired particle size is achieved.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the nanosuspension using dynamic light scattering (DLS).
-
-
In Vitro Dissolution:
-
Perform dissolution testing of the nanosuspension and compare it to the unformulated drug powder.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of different formulations of "this compound".
Methodology:
-
Animal Dosing:
-
Administer the selected formulation of "this compound" to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[7]
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma.
-
-
Bioanalytical Method:
-
Quantify the concentration of "this compound" in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[5]
-
Visualizations
Caption: Generalized Progesterone Receptor (PR) signaling pathway and the mechanism of action of a PR antagonist.
Caption: Experimental workflow for troubleshooting poor in vivo bioavailability.
Caption: Logical relationships for selecting a formulation strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 7. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"PR antagonist 1" stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of "PR Antagonist 1," a selective progesterone (B1679170) receptor (PR) antagonist used in research for conditions such as endometriosis and uterine fibroids. The information herein is compiled from general knowledge of steroid and non-steroidal PR antagonists and established stability testing guidelines. Researchers should validate these recommendations for their specific batches and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid "this compound"?
A1: For long-term storage, solid "this compound" should be stored in a well-sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for extended periods. For routine use, storage at 2-8°C is acceptable for shorter durations, but stability should be monitored.
Q2: How should I prepare and store stock solutions of "this compound"?
A2: Stock solutions should be prepared in a suitable solvent such as DMSO. For short-term storage (up to one month), these solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for in-vivo experiments.
Q3: Is "this compound" sensitive to light?
A3: Yes, compounds of this nature can be sensitive to light. Therefore, it is recommended to store both the solid compound and its solutions in light-protecting containers (e.g., amber vials) and to minimize exposure to light during handling and experiments. Photostability testing should be conducted as part of a comprehensive stability program.
Q4: What are the signs of degradation I should look for?
A4: Degradation of "this compound" may not be visually apparent. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the purity of the active substance. Physical changes such as discoloration or changes in solubility can also be indicators of degradation.
Stability Testing Summary
The following tables summarize the recommended conditions for stability testing of "this compound" based on international guidelines.
Table 1: Stability Testing Conditions for "this compound" Active Substance
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Testing Frequency for "this compound" Stability Studies
| Study Type | Testing Frequency |
| Long-term | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months). |
| Accelerated | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
This method is designed to separate "this compound" from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (to be determined based on the UV spectrum of "this compound").
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare solutions of "this compound" at a known concentration in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak ("this compound").
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of "this compound" stock solution. | Prepare fresh stock solutions. Aliquot stock solutions and store at -80°C to avoid multiple freeze-thaw cycles. Verify the purity of the stock solution using HPLC. |
| Precipitation in working solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the experimental conditions. If using a solvent mixture, add each solvent sequentially and ensure complete dissolution, using sonication if necessary. Prepare working solutions fresh on the day of the experiment. |
| Loss of biological activity | Compound degradation due to improper storage or handling. | Store the compound and solutions as recommended, protected from light and temperature fluctuations. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC | Degradation of the compound. | Investigate the storage conditions and handling procedures. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and pathways. |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability and handling of "this compound".
Caption: Workflow for conducting stability testing of "this compound".
Caption: Potential degradation pathways for "this compound".
Mitigating "PR Antagonist 1" Induced Cell Stress in Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating cell stress induced by progesterone (B1679170) receptor (PR) antagonists in cell culture experiments. The following information is organized into frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and summaries of quantitative data.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro studies with PR antagonists such as Mifepristone (B1683876) (RU-486), Onapristone, and Lonaprisan.
| Question | Possible Causes | Troubleshooting/Mitigation Strategies |
| 1. Why am I observing massive, unexpected cell death even at low concentrations of the PR antagonist? | - Solvent Toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) may be at a toxic concentration. - Antiglucocorticoid Off-Target Effects: Mifepristone, in particular, has significant antiglucocorticoid activity which can induce stress and apoptosis in cells expressing the glucocorticoid receptor (GR).[1][2][3] - Cell Line Sensitivity: The chosen cell line may be exceptionally sensitive to the antagonist. | - Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. - Account for Antiglucocorticoid Effects: If using mifepristone, consider using a cell line with low or no GR expression. Alternatively, co-treat with a low dose of a glucocorticoid to counteract the antagonistic effect, though this may complicate data interpretation.[4] For antagonists with lower antiglucocorticoid activity like Onapristone, this may be less of an issue.[5] - Perform a Dose-Response Curve: Titrate the antagonist concentration to find the optimal range for your experiment. |
| 2. Why are my PR-negative control cells showing a response to the PR antagonist? | - Off-Target Effects: The antagonist may be interacting with other cellular targets besides the progesterone receptor.[6] - Presence of other Steroid Receptors: Some PR antagonists can bind to other steroid receptors, such as the glucocorticoid receptor.[1][2] - Low-level PR Expression: The cell line may have low, but functional, levels of PR that are not easily detectable by all methods. | - Characterize Off-Target Effects: Review the literature for known off-target effects of the specific antagonist being used. - Use a "Cleaner" Antagonist: Consider using a more specific PR antagonist with fewer off-target effects if available. - Confirm PR Status: Use a sensitive method like RT-qPCR to confirm the absence of PR mRNA in your negative control cell line. |
| 3. I am not observing the expected cell stress or apoptosis after treatment. What should I do? | - Incorrect Assay Timing: Apoptosis is a dynamic process. The time point of analysis may be too early or too late to detect the peak response. - Insufficient Drug Concentration: The concentration of the antagonist may be too low to induce a detectable effect. - Cell Line Resistance: The chosen cell line may be resistant to the effects of the PR antagonist. | - Perform a Time-Course Experiment: Analyze cell stress at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal window for detection. - Increase Drug Concentration: Perform a dose-response experiment with a wider range of concentrations. - Choose a Sensitive Cell Line: Refer to the literature to select a cell line known to be responsive to PR antagonists. |
| 4. My MTT/XTT assay results are inconsistent or show an unexpected increase in signal. | - Compound Interference: The PR antagonist itself may interfere with the tetrazolium dye reduction, leading to false readings. - Changes in Metabolic Activity: The antagonist may be altering the metabolic state of the cells without affecting viability, leading to a discrepancy between the MTT assay and actual cell number. | - Use an Alternative Viability Assay: Consider using a non-enzymatic viability assay, such as crystal violet staining or a trypan blue exclusion assay, to confirm your results. - Perform a Cell Count: Manually count the cells using a hemocytometer to get a direct measure of cell number. |
II. Data Presentation: Effects of PR Antagonists on Cell Viability and Cycle
The following tables summarize quantitative data on the effects of various PR antagonists on different cancer cell lines.
Table 1: IC50 Values of PR Antagonists in Breast Cancer Cell Lines
| PR Antagonist | Cell Line | Receptor Status | IC50 (µM) | Incubation Time (h) |
| Mifepristone | T47D | ER+, PR+ | ~10-20 | 48 |
| MCF-7 | ER+, PR+ | ~15-25 | 48 | |
| Onapristone | T47D | ER+, PR+ | Not specified | Not specified |
| Lonaprisan | T47D | ER+, PR+ | Not specified | Not specified |
Note: IC50 values can vary depending on experimental conditions. The data presented here are approximate values based on available literature.
Table 2: Effects of PR Antagonists on Cell Cycle Distribution and Apoptosis
| PR Antagonist | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Changes |
| Mifepristone | Uterine Leiomyoma Cells | - | Increased | Decreased Bcl-2, Increased Beclin-1[7][8] |
| Human Cholangiocarcinoma Cells | - | Increased | Decreased Bcl-2, Increased Bax[1] | |
| Onapristone | T47D Breast Cancer Cells | G0/G1 Arrest | - | - |
| Lonaprisan | T47D Breast Cancer Cells | G0/G1 Arrest | - | Increased p21[9] |
III. Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to assess PR antagonist-induced cell stress.
A. Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
PR antagonist stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the PR antagonist and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
PR antagonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the PR antagonist as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
C. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the levels of intracellular ROS.
Materials:
-
Cells of interest
-
PR antagonist
-
DCFDA (2',7' –dichlorofluorescin diacetate) or other suitable ROS-sensitive probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the PR antagonist and controls.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at various time points.
IV. Signaling Pathways and Visualizations
PR antagonists induce cell stress through the modulation of specific signaling pathways. The diagrams below illustrate these mechanisms.
A. PR Antagonist-Induced Apoptosis via Bcl-2 Family Regulation
PR antagonists can promote apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, mifepristone has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
B. PR Antagonist-Induced Cell Cycle Arrest via p21 Upregulation
Certain PR antagonists, such as Lonaprisan, can induce cell cycle arrest at the G0/G1 phase by upregulating the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[9] The antagonist-bound PR can directly bind to the p21 promoter, leading to increased transcription. p21 then inhibits the activity of cyclin/CDK complexes, preventing cell cycle progression.
C. Experimental Workflow for Assessing PR Antagonist-Induced Cell Stress
The following diagram outlines a general workflow for investigating the effects of PR antagonists on cell stress.
References
- 1. The antiglucocorticoid action of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiglucocorticoid Effects of Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Progesterone receptor antagonist provides palliative effects for uterine leiomyoma through a Bcl-2/Beclin1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone receptor antagonist provides palliative effects for uterine leiomyoma through a Bcl-2/Beclin1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiprogestin Lonaprisan inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
"PR antagonist 1" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving PR Antagonist 1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of the progesterone (B1679170) receptor (PR). It binds to the PR, preventing the natural ligand, progesterone, from binding and activating the receptor. This blockade inhibits the downstream signaling pathways that are normally triggered by progesterone, such as the regulation of gene transcription responsible for cell proliferation and differentiation in hormone-responsive tissues.[1]
Q2: What are the different types of progesterone receptor antagonists?
Progesterone antagonists can be broadly categorized into two types based on their interaction with the PR and its subsequent binding to DNA. Type I antagonists, such as ZK98299, hinder the association of the PR with DNA. In contrast, Type II antagonists, like RU486 (mifepristone), permit the PR to bind to DNA but prevent the necessary conformational changes for transcriptional activation.[2]
Q3: In which cell lines can I test the activity of this compound?
This compound is most effectively tested in progesterone receptor-positive (PR+) cell lines. The T-47D human breast cancer cell line is a commonly used and well-characterized model for studying PR antagonists due to its high expression of PR.[3][4] Other PR-positive cell lines, such as certain endometrial or ovarian cancer cell lines, may also be suitable depending on the research context.
Q4: What are the expected effects of this compound in cell culture?
In PR-positive cancer cell lines, this compound is expected to inhibit progesterone-induced cell proliferation.[5] This is often accompanied by an arrest of the cell cycle in the G1 phase.[5] Furthermore, it can modulate the expression of progesterone-responsive genes.
Q5: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to avoid repeated freeze-thaw cycles of the stock solution. For in vivo studies, the compound may need to be formulated in a vehicle appropriate for the chosen route of administration. Always refer to the manufacturer's specific instructions for optimal storage conditions, which are typically at -20°C or -80°C.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell proliferation. | Low or absent PR expression in the cell line. | Confirm PR expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher PR levels, such as T-47D cells. |
| Incorrect concentration of agonist or antagonist. | Perform a dose-response curve for your progestin agonist to determine the optimal concentration for stimulation (typically EC80). Ensure you are using an appropriate concentration range for this compound to observe inhibition. | |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles. | |
| High variability in experimental results. | Inconsistent cell seeding density. | Use an automated cell counter to ensure uniform cell plating across all wells. Maintain a consistent and low cell passage number for all experiments. |
| Inconsistent incubation times. | Strictly adhere to the optimized incubation times for both agonist stimulation and antagonist pre-incubation to ensure a consistent and optimal signal window. | |
| Contamination of cell cultures. | Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are followed throughout the experimental workflow. | |
| Unexpected agonist activity of this compound. | Cellular context and cross-talk with other signaling pathways. | Some PR antagonists can exhibit partial agonist activity depending on the cell type and the presence of other signaling molecules, such as cAMP.[2] Consider the specific cellular context of your experiment. |
| Incorrect readout or assay. | Ensure the chosen assay is specific for the antagonistic effect you wish to measure. For example, a reporter gene assay can provide more specific information on transcriptional antagonism than a simple proliferation assay. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of T-47D cells.
-
Cell Seeding: Plate T-47D cells in a 96-well plate at a density of 5,000 cells per well in complete growth medium. Allow the cells to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Then, add a progestin agonist (e.g., R5020) at its EC80 concentration. Include appropriate controls: vehicle control, agonist-only control, and antagonist-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the agonist-treated control. Plot the results as a dose-response curve to determine the IC50 value of this compound.
Western Blot for PR Expression
This protocol is for confirming the presence of the progesterone receptor in your cell line.
-
Cell Lysis: Grow cells to 80-90% confluency. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the progesterone receptor (e.g., PR-A/B antibody) overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Quantitative Data
The following table summarizes typical concentration ranges for in vitro experiments with a potent PR antagonist. Note that these are representative values and should be optimized for your specific experimental conditions.
| Parameter | Cell Line | Value | Reference Compound |
| IC50 for Inhibition of Proliferation | T-47D | 1 - 100 nM | Mifepristone |
| Effective Concentration in Reporter Gene Assay | T-47D | 10 - 500 nM | Onapristone |
| Concentration for Western Blot Analysis | T-47D | 100 nM - 1 µM | RU486 |
Visualizations
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling and antagonism.
Experimental Workflow for a Cell-Based Assay
References
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist-induced qualitative and quantitative alterations of progesterone receptor from breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellsignal.com [cellsignal.com]
Adjusting "PR antagonist 1" dosage for long-term cell treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PR Antagonist 1 (also known as compound 8) for long-term cell treatment. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective progesterone (B1679170) receptor (PR) antagonist.[1][2][3][4] Its primary mechanism of action is to competitively bind to the progesterone receptor, thereby blocking the binding of progesterone. This inhibition prevents the receptor from undergoing the conformational changes necessary for nuclear translocation and subsequent regulation of target gene expression.
Q2: What is the recommended starting concentration for this compound in long-term cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. Based on data from other progesterone receptor antagonists like mifepristone (B1683876) and onapristone, a starting range of 10 nM to 1 µM is advisable for initial experiments.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, we recommend dissolving it in a suitable solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in culture media over extended periods should be considered; for long-term treatments, replenishing the media with a fresh antagonist every 48-72 hours is recommended.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is described as a selective PR antagonist, the potential for off-target effects should always be considered, as this can be common with small molecule inhibitors.[5] Some progesterone antagonists, like mifepristone, have been shown to have an affinity for the glucocorticoid receptor (GR).[1] It is recommended to perform control experiments to rule out off-target effects, such as using a PR-negative cell line or co-treatment with a specific GR antagonist if glucocorticoid-related effects are suspected.
Troubleshooting Guide
Problem 1: Reduced or Loss of Antagonist Efficacy Over Time
| Possible Cause | Recommended Solution |
| Degradation of this compound in culture medium. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Replenish the culture medium with fresh this compound every 48-72 hours. |
| Development of cellular resistance. | 1. Perform a cell viability assay to compare the IC50 of the current cell line with an earlier, frozen stock. 2. If resistance is confirmed, analyze resistant cells for changes in PR expression (qPCR or Western blot). 3. Consider isolating single-cell clones from the resistant population to study the mechanism of resistance. |
| Inconsistent cell culture practices. | 1. Standardize cell seeding density for all experiments. 2. Use cells within a consistent and low passage number range. 3. Use the same batch of media and supplements for all related experiments. |
Problem 2: Observed Cytotoxicity or Changes in Cell Morphology
| Possible Cause | Recommended Solution |
| High concentration of this compound. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Visually inspect cells daily for any morphological changes. 3. Use a lower concentration of the antagonist that still achieves the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent in the culture medium is below a toxic level (typically <0.1% for DMSO). 2. Include a vehicle control (medium with the same concentration of solvent but without the antagonist) in all experiments. |
| Off-target effects of the antagonist. | 1. Investigate potential off-target effects by testing the antagonist on a PR-negative cell line. 2. Review literature for known off-target effects of similar progesterone receptor antagonists. |
Problem 3: Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent antagonist concentration. | 1. Ensure accurate and consistent preparation of stock and working solutions. 2. Use calibrated pipettes and proper pipetting techniques. |
| Cellular heterogeneity. | 1. If working with a heterogeneous cell population, consider single-cell cloning to establish a more uniform cell line. |
| Variations in cell culture conditions. | 1. Maintain consistent incubator conditions (temperature, CO2, humidity). 2. Avoid batch-to-batch variability in media and supplements by purchasing larger lots when possible. |
Experimental Protocols
Dose-Response Curve for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude (e.g., 1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of the antagonist. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, 7 days, etc.). For longer time points, the medium with the antagonist should be replenished every 48-72 hours.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the antagonist concentration. Use a non-linear regression analysis to calculate the IC50 value.
Visualizations
Caption: Progesterone Receptor Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Long-Term Cell Treatment with this compound.
References
Validation & Comparative
Progesterone Receptor Antagonists in Breast Cancer Cells: A Comparative Analysis of Mifepristone, Telapristone Acetate, and Ulipristal Acetate
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of progesterone (B1679170) receptor antagonists in breast cancer cell models.
This guide provides an objective comparison of the in vitro performance of three key progesterone receptor (PR) antagonists and selective progesterone receptor modulators (SPRMs) in breast cancer cells: mifepristone (B1683876), telapristone (B1682008) acetate (B1210297), and ulipristal (B1683391) acetate. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons of their effects on cell viability, apoptosis, and underlying signaling pathways. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility.
Introduction to Progesterone Receptor Antagonism in Breast Cancer
Progesterone, acting through its receptor (PR), plays a significant role in the proliferation and progression of a substantial subset of breast cancers. Consequently, antagonizing the PR signaling pathway has emerged as a promising therapeutic strategy. Mifepristone (RU-486), a well-known PR antagonist with some glucocorticoid receptor activity, has been studied for its anti-cancer effects. More recently, second-generation SPRMs, such as telapristone acetate and ulipristal acetate, have been developed with the aim of providing more selective PR antagonism and an improved side-effect profile. This guide delves into the comparative preclinical data of these compounds in breast cancer cell lines.
Comparative Efficacy in Breast Cancer Cells
The anti-proliferative and pro-apoptotic effects of mifepristone, telapristone acetate, and ulipristal acetate have been evaluated in various breast cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (µM) | Reference |
| Mifepristone | SUM149PT (TNBC) | 11.3 | [1] |
| Mifepristone | HCC1937 (TNBC) | 17.2 | [1] |
| FZU-00,003 (Mifepristone Derivative) | SUM149PT (TNBC) | 2.6 | [1] |
| FZU-00,003 (Mifepristone Derivative) | HCC1937 (TNBC) | 4.3 | [1] |
Mechanisms of Action and Signaling Pathways
Mifepristone, telapristone acetate, and ulipristal acetate exert their anti-cancer effects by modulating PR-mediated signaling pathways that control cell cycle progression and apoptosis.
Mifepristone
Mifepristone competitively binds to the progesterone receptor, preventing the binding of progesterone and subsequent transcriptional activation of target genes involved in cell proliferation. In breast cancer cells, mifepristone has been shown to induce a G1-S phase cell cycle arrest.[2] This is associated with the induction of the cyclin-dependent kinase inhibitor p21. Furthermore, mifepristone promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio.[3][4] This leads to the activation of caspases, key executioners of apoptosis.[5]
Telapristone Acetate
Telapristone acetate, a selective progesterone receptor modulator, also acts as a competitive antagonist of the PR. Its mechanism of action in breast cancer cells involves the suppression of the G1-S phase transition by inhibiting the expression of cyclin-dependent kinases 2 (CDK2) and 4 (CDK4).[2][6] By inhibiting these key regulators of the cell cycle, telapristone acetate effectively halts cell proliferation.
Ulipristal Acetate
Ulipristal acetate is another SPRM that demonstrates anti-proliferative effects in breast cancer cells. Its mechanism involves the repression of the anti-apoptotic factor B-cell lymphoma 2-like 1 (BCL2-L1), a member of the Bcl-2 family.[7][8] By downregulating this critical survival protein, ulipristal acetate sensitizes cancer cells to apoptosis.
Signaling Pathway Diagrams
Figure 1: Progesterone receptor signaling and points of intervention by antagonists.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of PR antagonists in breast cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cells (e.g., T47D, MCF-7)
-
Complete cell culture medium
-
PR antagonist/SPRM (Mifepristone, Telapristone Acetate, Ulipristal Acetate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PR antagonist/SPRM or vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cells
-
PR antagonist/SPRM
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of PR antagonist/SPRM or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in PR signaling, cell cycle, and apoptosis.
Materials:
-
Breast cancer cells
-
PR antagonist/SPRM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-CDK2, anti-CDK4, anti-Bcl-2, anti-Bax, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PR antagonists as described for other assays.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Mifepristone and the newer generation SPRMs, telapristone acetate and ulipristal acetate, all demonstrate significant anti-proliferative and pro-apoptotic effects in breast cancer cell lines. While their primary mechanism involves the antagonism of the progesterone receptor, they achieve this through distinct effects on downstream signaling pathways, including the regulation of cell cycle proteins like CDKs and p21, and apoptotic mediators of the Bcl-2 family. The development of more potent and selective PR antagonists, as suggested by derivatives of mifepristone, holds promise for future therapeutic strategies in PR-positive breast cancers. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and efficacy of these compounds in various breast cancer subtypes.
References
- 1. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Additive effect of mifepristone and tamoxifen on apoptotic pathways in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of mifepristone/IFN-γ-induced apoptosis of human cholangiocarcinoma cell line FRH-0201 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression | PLOS One [journals.plos.org]
- 8. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Vilaprisan vs. Onapristone in Endometrial Cancer Models: A Comparative Guide
A detailed comparison of two progesterone (B1679170) receptor antagonists, Vilaprisan and Onapristone, reveals differing levels of investigation and available data in the context of endometrial cancer. While Onapristone has been evaluated in preclinical endometrial cancer models, data for Vilaprisan in this specific indication is notably scarce, with its development primarily focused on uterine fibroids and endometriosis before being discontinued (B1498344) due to long-term safety concerns.
This guide provides a comprehensive overview of the existing experimental data for both compounds, highlighting their mechanisms of action, preclinical efficacy, and the experimental protocols used in their evaluation.
Mechanism of Action
Both Vilaprisan and Onapristone are antagonists of the progesterone receptor (PR), a key driver in hormone-responsive cancers. However, they are classified into different categories based on their interaction with the PR.
Onapristone is a Type I PR antagonist. This class of antagonists prevents the progesterone receptor from binding to DNA, thereby inhibiting the transcription of progesterone-responsive genes.[1][2] This action blocks both ligand-dependent and ligand-independent PR activity.[3]
Vilaprisan is a selective progesterone receptor modulator (SPRM) with potent antagonistic activity.[4] While detailed molecular interaction studies in endometrial cancer models are not available, SPRMs typically compete with progesterone for binding to the PR, leading to a conformational change in the receptor that prevents its normal function.
Preclinical Performance in Endometrial Cancer Models
Direct comparative studies of Vilaprisan and Onapristone in endometrial cancer models have not been identified in the available literature. The following sections summarize the individual preclinical data for each compound.
Onapristone: Evidence in Endometrial Cancer
Preclinical studies have demonstrated the anti-tumor activity of Onapristone in progesterone receptor-positive (PR+) endometrial cancer models.
In Vitro Studies:
In the PR-positive Ishikawa human endometrial cancer cell line, Onapristone has been shown to reduce cell viability and induce apoptosis.[5] However, it has been noted that many uterine cancer cell lines exhibit relative resistance to Onapristone as a monotherapy.[5]
In Vivo Studies:
In an orthotopic mouse model using Ishikawa cells, Onapristone treatment resulted in a significant reduction in tumor weight and the number of tumor nodules compared to a control group.[5] Specifically, there was a 65.5% reduction in tumor weight and a 63.6% decrease in the number of tumor nodules.[5]
Vilaprisan: Limited Data in Endometrial Cancer
There is a notable lack of published preclinical studies evaluating the efficacy of Vilaprisan specifically in endometrial cancer models. The development of Vilaprisan was focused on uterine fibroids and endometriosis. While some research indicated that genes regulated by Vilaprisan are overexpressed in endometrial carcinoma, this does not provide direct evidence of its therapeutic efficacy in this cancer type.[4] The clinical development of Vilaprisan was ultimately terminated due to adverse findings in long-term preclinical toxicology studies in rodents.
Data Summary
The following tables provide a structured overview of the available quantitative data for Onapristone and Vilaprisan.
Table 1: In Vitro Efficacy of Onapristone in Ishikawa Endometrial Cancer Cells
| Parameter | Cell Line | Treatment | Result | Citation |
| Cell Viability | Ishikawa | Onapristone | Dose-dependent reduction | [5] |
| Apoptosis | Ishikawa | 20 µM Onapristone | Significant increase vs. control | [5] |
Table 2: In Vivo Efficacy of Onapristone in an Orthotopic Endometrial Cancer Mouse Model
| Parameter | Model | Treatment | Result | Citation |
| Tumor Weight Reduction | Ishikawa cell-derived orthotopic tumors | Onapristone | 65.5% reduction vs. control | [5] |
| Tumor Nodule Reduction | Ishikawa cell-derived orthotopic tumors | Onapristone | 63.6% reduction vs. control | [5] |
Table 3: In Vitro Potency of Vilaprisan (General)
| Parameter | Target | IC50 | Citation |
| PR Antagonism | Progesterone Receptor A | Not available in endometrial cancer cells | |
| PR Antagonism | Progesterone Receptor B | Not available in endometrial cancer cells |
Note: IC50 values for Vilaprisan in endometrial cancer cell lines are not available in the reviewed literature.
Experimental Protocols
Onapristone In Vitro Studies
-
Cell Viability Assay: Ishikawa cells were treated with varying concentrations of Onapristone for 72 hours. Cell viability was assessed to determine the dose-dependent effects of the compound.[5]
-
Apoptosis Assay: Ishikawa cells were treated with 20 µM Onapristone for 72 hours. The rate of apoptosis was then measured and compared to control-treated cells.[5]
Onapristone In Vivo Study
-
Orthotopic Mouse Model: An orthotopic mouse model of uterine cancer was established using Ishikawa cells. The mice were then treated with Onapristone. Tumor growth was monitored, and at the end of the study, tumor weight and the number of tumor nodules were measured and compared to a control group.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of progesterone receptor antagonists and a typical experimental workflow for evaluating these compounds.
References
- 1. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Nuclear Phospho-Progesterone Receptor Enhances Antitumor Activity of Onapristone in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Progesterone Receptor Antagonists: "PR antagonist 1" vs. Established Alternatives
A detailed guide for researchers and drug development professionals on the binding characteristics of "PR antagonist 1" in comparison to mifepristone (B1683876) and ulipristal (B1683391) acetate (B1210297), supported by experimental data and protocols.
This guide provides an objective comparison of the binding performance of the novel nonsteroidal progesterone (B1679170) receptor (PR) antagonist, "this compound" (also known as PF-02413873), with the established PR modulators mifepristone (RU-486) and ulipristal acetate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate PR antagonists for their research needs.
Executive Summary
Progesterone receptor antagonists are critical tools in reproductive health research and have significant therapeutic potential for various gynecological conditions. "this compound" is a selective, nonsteroidal PR antagonist. This guide validates its binding to the progesterone receptor through a competitive binding assay and compares its affinity to that of mifepristone, a potent PR and glucocorticoid receptor antagonist, and ulipristal acetate, a selective progesterone receptor modulator (SPRM).
Comparative Binding Affinity
The binding affinity of a compound to its target receptor is a key determinant of its potency and potential for off-target effects. The following table summarizes the available quantitative data on the binding affinity of "this compound", mifepristone, and ulipristal acetate to the progesterone receptor. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower values indicate higher binding affinity.
| Compound | Progesterone Receptor (PR) Binding Affinity | Reference |
| This compound (PF-02413873) | Ki = 2.6 nM | [1] |
| Mifepristone (RU-486) | High Affinity (Qualitative) | [2][3][4] |
| Ulipristal Acetate | High Affinity (Qualitative) | [5][6] |
Note: Quantitative, directly comparable Ki or IC50 values for mifepristone and ulipristal acetate from a single peer-reviewed study using the same assay conditions were not available at the time of this review. The term "High Affinity" is used based on consistent descriptions in the scientific literature. For a precise comparison, it is recommended that these compounds be evaluated head-to-head in the same experimental setup.
Experimental Validation: Competitive Binding Assay
A competitive binding assay is a standard in vitro method used to determine the affinity of a test compound for a receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a constant concentration of a labeled ligand (typically radiolabeled or fluorescently tagged) for binding to the receptor.
Principle of the Assay
The assay is based on the principle of competition between the unlabeled antagonist ("this compound", mifepristone, or ulipristal acetate) and a labeled ligand for a limited number of progesterone receptors. As the concentration of the unlabeled antagonist increases, it displaces more of the labeled ligand from the receptor, resulting in a decrease in the measured signal from the bound labeled ligand.
Experimental Workflow
Detailed Experimental Protocol: Whole-Cell Competitive Radioligand Binding Assay
This protocol describes a whole-cell competitive binding assay using a radiolabeled progestin to determine the binding affinity of "this compound" and other compounds to the progesterone receptor.
Materials:
-
Cells: T47D human breast cancer cells (or other suitable cell line endogenously expressing the progesterone receptor).
-
Radioligand: [³H]-Progesterone or other suitable radiolabeled progestin.
-
Test Compounds: "this compound", mifepristone, ulipristal acetate.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Serum-free RPMI-1640.
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS.
-
Scintillation Cocktail.
-
Multi-well plates (e.g., 24-well plates).
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Culture T47D cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into 24-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand in a suitable solvent (e.g., ethanol).
-
Prepare stock solutions of the unlabeled test compounds ("this compound", mifepristone, ulipristal acetate) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should span several orders of magnitude around the expected Ki.
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd for the progesterone receptor.
-
-
Competition Binding Assay:
-
Wash the confluent cell monolayers twice with assay buffer.
-
To each well, add the assay buffer containing the fixed concentration of the radioligand.
-
For total binding, add assay buffer without any unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled progesterone (e.g., 1 µM).
-
To the remaining wells, add the different concentrations of the test compounds.
-
Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation and Lysis:
-
Aspirate the incubation medium.
-
Wash the cell monolayers three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Progesterone Receptor Signaling Pathway
The binding of an antagonist to the progesterone receptor blocks the downstream signaling cascade that is normally initiated by progesterone.
Conclusion
"this compound" (PF-02413873) is a high-affinity, selective antagonist of the progesterone receptor.[1] The provided competitive binding assay protocol offers a robust method for validating and quantifying the binding affinity of this and other PR antagonists. While direct comparative binding data with mifepristone and ulipristal acetate under identical conditions is limited in the public domain, the available information suggests that all three compounds are potent interactors with the progesterone receptor. Researchers should consider the specific requirements of their studies, including the need for selectivity over the glucocorticoid receptor, when choosing an appropriate PR antagonist. For definitive comparisons, a head-to-head binding assay as described in this guide is recommended.
References
- 1. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Binding Assays | Sartorius [sartorius.com]
- 3. ijcmr.com [ijcmr.com]
- 4. medicalsciencejournal.com [medicalsciencejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Unmasking Off-Target Effects: A Comparative Guide to Progesterone Receptor Antagonist Cross-Reactivity with the Glucocorticoid Receptor
For researchers, scientists, and drug development professionals, understanding the specificity of a progesterone (B1679170) receptor (PR) antagonist is paramount. While targeting the progesterone receptor is crucial for therapeutic interventions in areas such as reproductive health and oncology, unintended cross-reactivity with the glucocorticoid receptor (GR) can lead to a host of off-target effects, complicating clinical outcomes. This guide provides a detailed comparison of "PR antagonist 1" (a placeholder for a novel antagonist) with established PR antagonists, focusing on their cross-reactivity with the glucocorticoid receptor, supported by experimental data and detailed protocols.
Introduction to Receptor Cross-Reactivity
The progesterone and glucocorticoid receptors are closely related members of the nuclear receptor superfamily. Their structural similarities, particularly in the ligand-binding domain, create a potential for pharmacological agents to bind to both, leading to a lack of specificity. This is a significant concern in drug development, as the glucocorticoid receptor is involved in a wide array of physiological processes, including metabolism, inflammation, and immune response. Unintended activation or inhibition of GR by a PR antagonist can result in undesirable side effects.
This guide will focus on comparing the cross-reactivity profiles of several PR antagonists, with a particular emphasis on mifepristone (B1683876), a well-characterized non-selective antagonist, and newer generation antagonists designed for improved selectivity.
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity of a PR antagonist is determined by its relative binding affinity and functional activity at both the progesterone and glucocorticoid receptors. A higher binding affinity (lower Ki or IC50 value) for PR compared to GR, coupled with potent antagonism at PR and minimal activity at GR, indicates a more selective compound.
Table 1: Comparative Binding Affinities of PR Antagonists for Progesterone and Glucocorticoid Receptors
| Compound | Progesterone Receptor (PR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Selectivity (GR IC50 / PR IC50) |
| Mifepristone (RU-486) | 0.2[1] | 2.6[1] | 13 |
| Vilaprisan (B611686) | 0.09 (PR A), 0.095 (PR B)[2] | Significantly lower than mifepristone (exact value not specified) | High |
| Onapristone (B1677295) | Data not available | Data not available | - |
| Telapristone (B1682008) | Data not available | Data not available | - |
Mifepristone, a first-generation PR antagonist, demonstrates high affinity for both the progesterone and glucocorticoid receptors.[1] This lack of selectivity is so pronounced that mifepristone is also utilized clinically for its anti-glucocorticoid properties. In contrast, newer antagonists like vilaprisan have been engineered for greater selectivity. Vilaprisan exhibits potent binding to the progesterone receptor isoforms A and B, with significantly reduced activity at the glucocorticoid receptor.[2] While specific IC50 values for onapristone and telapristone at the GR are not detailed in the provided search results, they are generally recognized as having improved selectivity for PR over GR compared to mifepristone.
Signaling Pathways and Mechanisms of Action
The binding of an antagonist to its receptor initiates a cascade of molecular events that ultimately modulate gene expression. Understanding these pathways is crucial for interpreting the functional consequences of cross-reactivity.
Figure 1: Progesterone and Glucocorticoid Receptor Signaling Pathways.
As illustrated in Figure 1, both PR and GR, upon binding their respective ligands, dissociate from heat shock proteins, dimerize, and translocate to the nucleus to bind to specific DNA sequences (response elements), thereby regulating gene transcription. A non-selective PR antagonist can block both pathways, leading to a broader physiological impact.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of a PR antagonist, two primary in vitro assays are employed: receptor binding assays and reporter gene assays.
Figure 2: Experimental Workflow for Assessing Receptor Cross-Reactivity.
Receptor Binding Assay
This assay measures the affinity of the antagonist for the PR and GR. A common method is a competitive binding assay using a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare cell lysates or purified receptors containing either PR or GR.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand for either PR (e.g., [3H]-progesterone) or GR (e.g., [3H]-dexamethasone).
-
Competition: Add increasing concentrations of the unlabeled test antagonist to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filter-based method.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test antagonist. The concentration at which 50% of the radioligand is displaced is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50.
Reporter Gene Assay
This functional assay measures the ability of the antagonist to inhibit agonist-induced transcription mediated by PR or GR.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect them with two plasmids: one expressing either the full-length PR or GR, and another containing a reporter gene (e.g., luciferase) under the control of a promoter with the corresponding hormone response elements (PREs for PR, GREs for GR).
-
Treatment: Treat the transfected cells with a known agonist for PR (e.g., progesterone) or GR (e.g., dexamethasone) in the presence of increasing concentrations of the test antagonist.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of the test antagonist. The concentration that causes a 50% reduction in the agonist-induced luciferase activity is the IC50 value for functional antagonism.
Logical Framework for Antagonist Selectivity
The ideal PR antagonist should exhibit high affinity for PR and low affinity for GR, resulting in potent and selective inhibition of PR-mediated signaling with minimal impact on GR-mediated pathways.
Figure 3: Logical Relationship of PR Antagonist Selectivity.
Conclusion
The development of selective PR antagonists is a critical goal for minimizing off-target effects and improving the safety and efficacy of new therapeutics. While "this compound" remains a hypothetical compound, this guide provides the framework for its evaluation against established agents. By employing rigorous in vitro assays to determine binding affinities and functional activities at both the progesterone and glucocorticoid receptors, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for advancing drug candidates with the desired therapeutic action and a minimized risk of adverse effects due to receptor cross-reactivity.
References
Validating Target Engagement of "PR Antagonist 1" Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of a novel progesterone (B1679170) receptor (PR) antagonist, referred to as "PR Antagonist 1." We offer a comparative analysis of experimental approaches, focusing on gene expression profiling to confirm that the antagonist effectively modulates the activity of the progesterone receptor. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes visualizations to clarify complex biological pathways and workflows.
Introduction to Progesterone Receptor Antagonism
Progesterone, a key steroid hormone, exerts its physiological effects by binding to the progesterone receptor (PR), a ligand-activated transcription factor.[1][2] Upon binding, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[3] Progesterone receptor antagonists are compounds that bind to the PR and block the actions of progesterone.[2][4] These antagonists can be classified into different types based on their mechanism of action. Some, like mifepristone (B1683876) (a Type II antagonist), promote the binding of the PR to DNA but recruit corepressors instead of coactivators, leading to transcriptional repression.[2][5] Others (Type I antagonists) work by impairing the PR's ability to associate with DNA.[5]
Validating that a new compound, such as "this compound," engages its intended target is a critical step in drug development. Gene expression analysis is a powerful tool for this purpose, as it allows for the direct measurement of the functional consequences of PR antagonism on downstream target genes.
Comparative Gene Expression Analysis of PR Antagonists
To assess the efficacy of "this compound," its effect on the expression of known progesterone-responsive genes can be compared to that of well-characterized PR antagonists, such as Mifepristone and Onapristone. The following table summarizes hypothetical, yet representative, quantitative data from a gene expression study in a PR-positive breast cancer cell line (e.g., T47D).
Table 1: Comparative Analysis of Progesterone-Regulated Gene Expression
| Gene Symbol | Treatment Condition | "this compound" (Fold Change) | Mifepristone (Fold Change) | Onapristone (Fold Change) |
| PGR | Progesterone (R5020) | - | - | - |
| Progesterone + "this compound" | -0.85 | -0.92 | -0.78 | |
| TFF1 | Progesterone (R5020) | - | - | - |
| Progesterone + "this compound" | -1.5 | -1.8 | -1.2 | |
| CTSD | Progesterone (R5020) | - | - | - |
| Progesterone + "this compound" | -1.2 | -1.4 | -1.1 | |
| WNT4 | Progesterone (R5020) | - | - | - |
| Progesterone + "this compound" | -2.1 | -2.5 | -1.9 | |
| AXIN2 | Progesterone (R5020) | - | - | - |
| Progesterone + "this compound" | -1.9 | -2.2 | -1.7 |
Fold change is relative to cells treated with progesterone (e.g., the synthetic progestin R5020) alone. Negative values indicate repression of the progesterone-induced gene expression.
Experimental Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data.[6] The following protocols for cell culture, treatment, and gene expression analysis are recommended.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a well-characterized, PR-positive cell line, such as the T47D breast cancer cell line.[7]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, culture cells in phenol (B47542) red-free media supplemented with charcoal-stripped serum for at least 24 hours to reduce the influence of endogenous hormones.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO or ethanol)
-
Progesterone agonist (e.g., 10 nM R5020)
-
"this compound" alone (to assess for any agonist activity)
-
Progesterone agonist + "this compound"
-
Progesterone agonist + Mifepristone (as a positive control antagonist)
-
Progesterone agonist + Onapristone (as a comparative antagonist)
-
-
Incubation: Treat cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late gene expression events.
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure an RNA Integrity Number (RIN) > 8 for downstream applications.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.[8][9]
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). 3' mRNA-Seq methods can be a cost-effective alternative for gene expression profiling.[9]
-
Sequencing: Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align reads to a reference genome (e.g., human genome assembly GRCh38) using an aligner such as STAR.
-
Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment groups using packages such as DESeq2 or edgeR in R.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach suitable for validating the expression changes of a smaller set of genes identified by RNA-Seq or from the literature.[6]
-
Reverse Transcription: Synthesize cDNA from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design and validate primers specific to the target genes of interest (e.g., PGR, TFF1, CTSD, WNT4, AXIN2) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Perform qPCR using a real-time PCR system and a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the progesterone-treated group.
Visualizing the Molecular Mechanisms and Experimental Plan
To better understand the underlying biology and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Progesterone signaling and its inhibition by a PR antagonist.
Caption: Experimental workflow for gene expression analysis.
Caption: Logical framework for validating PR antagonist target engagement.
References
- 1. Mechanism of Action of Progesterone Antagonists | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. biocompare.com [biocompare.com]
- 7. SUBTIL_PROGESTIN_TARGETS [gsea-msigdb.org]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Progesterone Receptor Antagonists: A New Frontier in Overcoming Tamoxifen Resistance in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a mainstay of treatment for decades. However, the development of tamoxifen resistance remains a significant clinical challenge. Emerging evidence points towards the progesterone (B1679170) receptor (PR) as a key player in this resistance, making PR antagonists a promising therapeutic avenue. This guide provides a comparative overview of the efficacy of PR antagonists in tamoxifen-resistant breast cancer, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways. While the term "PR antagonist 1" is not a recognized specific compound, this guide will focus on prominent PR antagonists that have been investigated in this context: onapristone (B1677295), mifepristone (B1683876), and ulipristal (B1683391) acetate (B1210297).
Comparative Efficacy of PR Antagonists
The efficacy of PR antagonists in overcoming tamoxifen resistance has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative data.
| Compound | Model System | Metric | Result | Citation |
| Onapristone | Tamoxifen-resistant breast cancer patients | Overall Response Rate (ORR) | 10% | [1] |
| Tamoxifen-resistant breast cancer patients | Clinical Benefit Rate (CBR) | 49% | [1] | |
| T47-D (PR+) breast cancer cell line | Growth Inhibition | 39% | [2] | |
| SK-BR-3 (PR+) breast cancer cell line | Growth Inhibition | 17% | [2] | |
| Mifepristone | Antiestrogen-resistant MCF-7 cells | - | Induces growth arrest and apoptosis | [3] |
| MCF-7 cells | IC50 for cell density reduction | 6.9 ± 0.5 μM | [4] | |
| C4-I (nPR-negative) cells | IC50 for cell density reduction | 5.3 ± 0.3 μM | [4] | |
| Mifepristone + Tamoxifen | Antiestrogen-resistant MCF-7 cells | - | Additive effect on growth inhibition and apoptosis | [5] |
| Ulipristal Acetate | Premenopausal women (prevention setting) | Reduction in Ki67% positivity | 84% (median) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of evaluating PR antagonist efficacy.
Cell Culture and Development of Tamoxifen-Resistant Cell Lines
MCF-7 human breast cancer cells, which are ER+ and PR+, are a common model for studying endocrine resistance. Tamoxifen-resistant MCF-7 (MCF-7/TAMR) cells can be generated by continuous exposure to 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin.
-
Induction of Resistance: To induce tamoxifen resistance, MCF-7 cells are cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS (to remove endogenous steroids) and treated with gradually increasing concentrations of 4-OHT (e.g., starting from 0.1 µM and escalating to 1 µM) over several months. Resistant clones are then selected and expanded.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed MCF-7 or MCF-7/TAMR cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PR antagonist (e.g., onapristone, mifepristone), tamoxifen, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assays (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.
-
Cell Lysis: After treatment, harvest the cells and lyse them in a chilled cell lysis buffer on ice for 10 minutes.[7]
-
Centrifugation: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[7]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.[7] The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Signaling Pathways and Mechanisms of Action
Tamoxifen resistance is a complex phenomenon involving the dysregulation of multiple signaling pathways. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most critical pathways implicated in this process. PR antagonists appear to exert their effects by modulating these pathways.
Overview of Tamoxifen Resistance Pathways
In tamoxifen-resistant cells, there is often an upregulation of growth factor receptor signaling, leading to the activation of downstream pathways like PI3K/AKT and MAPK/ERK. This activation can lead to ligand-independent phosphorylation and activation of ER, rendering tamoxifen ineffective.
Caption: Key signaling pathways involved in tamoxifen resistance.
Mechanism of PR Antagonist Action
PR antagonists can counteract tamoxifen resistance through several mechanisms. They can directly inhibit PR-mediated signaling, which can cross-talk with the ER pathway. Furthermore, some PR antagonists have been shown to directly impact the PI3K/AKT and MAPK/ERK pathways.
Caption: Proposed mechanisms of PR antagonist action in overcoming tamoxifen resistance.
Conclusion
PR antagonists represent a promising therapeutic strategy to overcome tamoxifen resistance in ER+ breast cancer. Clinical and preclinical data, particularly for onapristone and mifepristone, demonstrate their potential to inhibit the growth of resistant tumors. The mechanisms underlying their efficacy appear to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, in addition to direct PR antagonism. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of these agents in the management of tamoxifen-resistant breast cancer. The development of biomarkers to identify patients most likely to respond to PR antagonist therapy will also be crucial for their successful integration into clinical practice.
References
- 1. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 2. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone induces growth arrest, caspase activation, and apoptosis of estrogen receptor-expressing, antiestrogen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Additive effect of mifepristone and tamoxifen on apoptotic pathways in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The progesterone receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Differential Effects of Ulipristal Acetate on Progesterone Receptor Isoforms: A Comparative Guide
For Immediate Release
In the intricate world of steroid hormone signaling, the progesterone (B1679170) receptor (PR) plays a pivotal role in mediating the effects of progesterone, a key hormone in reproductive health and a factor in certain cancers. The existence of two main isoforms of the progesterone receptor, PR-A and PR-B, adds a layer of complexity to understanding its function and the development of targeted therapies. This guide provides a comparative analysis of the effects of the selective progesterone receptor modulator (SPRM), Ulipristal (B1683391) Acetate (B1210297) (UPA), on the transcriptional activity mediated by PR-A and PR-B, offering valuable insights for researchers, scientists, and drug development professionals.
Distinguishing PR-A and PR-B: A Tale of Two Isoforms
PR-A and PR-B are transcribed from the same gene but exhibit distinct functional properties. PR-B typically functions as a stronger activator of progesterone-responsive genes, while PR-A can act as a repressor of PR-B and other steroid hormone receptors, depending on the cellular context.[1][2] This functional divergence underscores the importance of evaluating the isoform-specific effects of PR modulators.
Ulipristal Acetate: A Tale of Mixed Agonist and Antagonist Activity
Ulipristal Acetate is a well-characterized SPRM with both agonistic and antagonistic effects that are dependent on the target tissue and the specific PR isoform present.[3] Understanding these differential effects is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Comparison of Ulipristal Acetate's Effects on PR-A and PR-B Mediated Transcription
To elucidate the isoform-specific actions of UPA, we have compiled data from studies utilizing reporter gene assays in cell lines engineered to express either PR-A or PR-B. These assays typically measure the ability of the receptor to activate the transcription of a reporter gene in response to a ligand.
| Ligand/Antagonist | Receptor Isoform | Transcriptional Activity Assay | Quantitative Measure | Result | Reference |
| Progesterone (R5020) | PR-A | Cell Proliferation | % of control | Stimulation of proliferation | [4] |
| Ulipristal Acetate (UPA) | PR-A | Cell Proliferation | % of control | Inhibition of proliferation | [4] |
| Ulipristal Acetate (UPA) | PR-B | Transactivation Assay | pIC50 | 9.7 | [5] |
| Ulipristal Acetate (UPA) | PR-B | Transactivation Assay | pEC50 | 7 | [5] |
Table 1: Summary of quantitative data on the effects of Progesterone (R5020) and Ulipristal Acetate (UPA) on PR-A and PR-B mediated cellular responses and transcriptional activity. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration, indicating the potency of antagonism. The pEC50 value represents the negative logarithm of the half-maximal effective concentration, indicating the potency of agonism.
The data presented in Table 1 highlights the distinct effects of UPA on PR-A and PR-B. In a breast cancer cell line expressing only PR-A, UPA demonstrated an antagonistic effect by inhibiting cell proliferation.[4] Conversely, in a transactivation assay using cells expressing PR-B, UPA exhibited potent antagonistic activity (pIC50 of 9.7) but also some level of agonistic activity (pEC50 of 7).[5] This dual activity on PR-B underscores its classification as a selective progesterone receptor modulator.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for the interpretation and replication of the findings.
Cell Culture and Proliferation Assay (for PR-A)
Cell Line: MDA-iPRA, a bi-inducible human breast cancer cell system allowing for the specific expression of PR-A.[4]
Protocol:
-
MDA-iPRA cells are cultured in a suitable medium, and PR-A expression is induced.
-
Cells are then treated with either a vehicle control, progesterone (R5020) as an agonist, or Ulipristal Acetate (UPA).
-
Cell proliferation is assessed at specific time points (e.g., day 3) using standard methods such as the MTT assay or direct cell counting.
-
The results are expressed as a percentage of the vehicle-treated control.[4]
Transcriptional Activation Assay (for PR-B)
Cell Line: Chinese Hamster Ovary (CHO) cells engineered to express human PR-B.[5]
Protocol:
-
CHO cells expressing human PR-B are cultured and seeded in microplates.
-
The cells are co-transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
For antagonist activity (IC50 determination), cells are treated with a fixed concentration of a progesterone agonist (e.g., Org 2058) and varying concentrations of Ulipristal Acetate.
-
For agonist activity (EC50 determination), cells are treated with varying concentrations of Ulipristal Acetate alone.
-
After an incubation period, the reporter gene activity (e.g., luciferase luminescence) is measured.
-
The IC50 and EC50 values are calculated from the dose-response curves.[5]
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the signaling pathways of PR-A and PR-B and the general workflow of a reporter gene assay.
Figure 1: Simplified signaling pathway of PR-A and PR-B mediated transcription.
Figure 2: General experimental workflow for a reporter gene assay.
Conclusion
The differential effects of Ulipristal Acetate on PR-A and PR-B underscore the importance of an isoform-specific approach in the development and evaluation of progesterone receptor modulators. While UPA demonstrates clear antagonistic properties on PR-A-mediated proliferation, its mixed agonist/antagonist profile on PR-B highlights the complexity of its mechanism of action. Further research with standardized, directly comparative assays will be crucial to fully delineate the therapeutic potential of UPA and other SPRMs in various physiological and pathological contexts. This guide provides a foundational understanding for researchers to build upon in their quest for more targeted and effective hormonal therapies.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptors (PR)-B and -A regulate transcription by different mechanisms: AF-3 exerts regulatory control over coactivator binding to PR-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulipristal acetate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
"PR antagonist 1" selectivity profile against other nuclear receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "PR Antagonist 1," a selective progesterone (B1679170) receptor (PR) antagonist, against other nuclear receptors. For the purpose of this guide, the well-characterized PR antagonist Mifepristone (RU-486) will be used as "this compound" to provide concrete, experimentally-derived data. The selectivity of a compound is critical in drug development to ensure targeted efficacy and minimize off-target effects.
Mechanism of Action: Nuclear Receptor Antagonism
Nuclear receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR), are ligand-activated transcription factors. Typically, a steroid hormone (agonist) binds to the receptor's ligand-binding domain (LBD), causing a conformational change that promotes coactivator recruitment and subsequent gene transcription. An antagonist, like this compound, binds to the LBD but induces a different conformational change that prevents coactivator binding and blocks the signaling pathway.
Figure 1. Simplified signaling pathway for nuclear receptor agonism and antagonism.
Selectivity Profile of this compound (Mifepristone)
The selectivity of a PR antagonist is determined by comparing its binding affinity for PR against its affinity for other related nuclear receptors. High selectivity is desirable to avoid unwanted side effects, such as the anti-glucocorticoid effects that can occur with less selective compounds. Mifepristone is known to be a potent PR antagonist but also exhibits significant binding to the glucocorticoid receptor[1][2][3].
The table below summarizes the relative binding affinities of Mifepristone for several nuclear receptors. The data is presented as the inhibitory constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Relative Affinity vs. PR |
| Progesterone Receptor (PR) | This compound (Mifepristone) | ~1.9 | 1.0x |
| Glucocorticoid Receptor (GR) | This compound (Mifepristone) | ~2.0 | ~0.95x |
| Androgen Receptor (AR) | This compound (Mifepristone) | Weak | Significantly Lower |
| Mineralocorticoid Receptor (MR) | This compound (Mifepristone) | Not Reported | Not Reported |
| Estrogen Receptor (ER) | This compound (Mifepristone) | Not Reported | Not Reported |
Data compiled from published studies. Values are approximate and can vary based on assay conditions. Mifepristone binds to PR and GR with similar high affinity[4]. Its affinity for the androgen receptor is considerably weaker[4][5].
Experimental Protocols
The data presented above is typically generated using one of two key experimental methods: competitive binding assays or reporter gene assays.
Figure 2. Experimental workflows for assessing antagonist selectivity.
1. Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the receptor of interest.
-
Objective: To determine the binding affinity (Ki) of this compound for PR, GR, AR, etc.
-
Materials:
-
Purified recombinant nuclear receptor ligand-binding domains (LBDs).
-
Radiolabeled ligand (e.g., [3H]-Progesterone for PR, [3H]-Dexamethasone for GR).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., HEPES, Tris-HCl with additives).
-
Scintillation plates or filter membranes.
-
Scintillation counter.
-
-
Methodology:
-
Plate Preparation: Purified receptor LBD is immobilized onto the wells of a microplate (e.g., Ni-chelate coated plates for His-tagged proteins)[6].
-
Competition Reaction: A fixed concentration of the radiolabeled ligand is added to each well along with serially diluted concentrations of the unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding reaction to reach equilibrium[7].
-
Separation: Unbound radioligand is removed by washing the wells[7].
-
Detection: Scintillation fluid is added, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as radioactivity versus antagonist concentration. A competition curve is generated, from which the IC50 (the concentration of antagonist that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation[8].
-
2. Cell-Based Reporter Gene Assay
This functional assay measures the ability of an antagonist to block agonist-induced transcription of a reporter gene.
-
Objective: To determine the functional antagonist potency (IC50) of this compound.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)[9].
-
Expression plasmid encoding the full-length nuclear receptor (e.g., human PR).
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., Luciferase or a fluorescent protein)[10][11][12].
-
Transfection reagent (e.g., Lipofectamine)[9].
-
Agonist (e.g., Progesterone).
-
This compound.
-
Luminometer or fluorescence plate reader.
-
-
Methodology:
-
Transfection: Cells are co-transfected with the receptor expression plasmid and the reporter plasmid and seeded into a multi-well plate.
-
Treatment: After an incubation period (e.g., 24 hours), the cells are treated with a fixed concentration of the agonist (to stimulate transcription) and simultaneously with serially diluted concentrations of this compound.
-
Incubation: The cells are incubated for an additional period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis: The cells are lysed to release the reporter protein.
-
Detection: The appropriate substrate is added (e.g., luciferin (B1168401) for luciferase), and the resulting signal (luminescence) is measured with a luminometer[9].
-
Data Analysis: The signal is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is calculated. This process is repeated for each nuclear receptor of interest (GR, AR, etc.) using the appropriate agonist.
-
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth of Progesterone Receptor Antagonism: A Guide to Reproducibility in Preclinical Experiments
A critical examination of the experimental variability in the study of "PR antagonist 1" and its alternatives, providing researchers with a framework for more robust and reproducible study design.
The study of progesterone (B1679170) receptor (PR) antagonists is a cornerstone of research in oncology, endocrinology, and reproductive medicine. However, the reproducibility of experiments involving these compounds across different laboratories can be a significant challenge, leading to conflicting results and hindering translational progress. This guide provides a comparative analysis of "this compound" (represented here by the well-characterized antagonist, Mifepristone) and other PR antagonists, with a focus on highlighting the sources of experimental variability and offering detailed protocols to promote standardized and reproducible research.
Comparative Efficacy of PR Antagonists: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. However, as the following table illustrates, the reported IC50 values for the same PR antagonist can vary significantly between studies. This variability underscores the critical need for standardized experimental conditions. Factors contributing to these discrepancies include the specific breast cancer cell line used (e.g., T47D, MCF-7), the duration of drug exposure, and the type of cell viability assay employed.
| PR Antagonist | Breast Cancer Cell Line | Treatment Duration | Assay Method | Reported IC50 (µM) | Reference |
| Mifepristone (B1683876) ("this compound") | MCF-7 | 72 hours | Cell Counting | ~6.9 | [1] |
| T47D | 48 hours | SRB Assay | Not explicitly stated, but showed viability reduction | [2] | |
| HCC1937 (TNBC) | 48 hours | SRB Assay | 17.2 | [2] | |
| SUM149PT (TNBC) | 48 hours | SRB Assay | 11.3 | [2] | |
| Onapristone | T47D | Not Specified | Proliferation Assay | Growth inhibition observed, but IC50 not provided | [1] |
| SK-BR-3 | Not Specified | Proliferation Assay | Growth inhibition observed, but IC50 not provided | [1] | |
| Telapristone Acetate (B1210297) (CDB-4124) | T47D | Not Specified | Proliferation Assay | Suppression of G1/S transition observed | [3][4] |
| Ulipristal (B1683391) Acetate (CDB-2914) | CHO (expressing human PR-B) | Not Specified | Transactivation Assay | 0.0002 | [5][6] |
Deciphering the Progesterone Receptor Signaling Pathway
The biological effects of PR antagonists are mediated through their interaction with the progesterone receptor, a ligand-activated transcription factor. Understanding the intricacies of the PR signaling pathway is crucial for interpreting experimental results and designing targeted therapies. Progesterone binding to its receptor initiates a cascade of events, including receptor dimerization, nuclear translocation, and the modulation of target gene expression. This pathway can be influenced by crosstalk with other signaling pathways, such as those activated by growth factors.
Caption: Progesterone Receptor (PR) Signaling Pathway.
A Standardized Workflow for Assessing PR Antagonist Efficacy
To enhance the reproducibility of in vitro studies on PR antagonists, a standardized experimental workflow is essential. The following diagram outlines a typical workflow for a cell proliferation assay, a common method for evaluating the efficacy of these compounds. Adherence to a consistent workflow can minimize variability between experiments and laboratories.
Caption: Standardized workflow for a cell proliferation assay.
Designing a Comparative Study for Enhanced Reproducibility
When comparing the efficacy of different PR antagonists, a well-designed study is crucial for obtaining reliable and reproducible results. The logical diagram below illustrates a robust comparative study design that incorporates multiple cell lines and standardized assays to minimize bias and enhance the generalizability of the findings.
Caption: Logical diagram of a comparative study design.
Detailed Experimental Protocols for Key Assays
To facilitate the standardization of experiments, this section provides detailed protocols for two commonly used assays to assess the anti-proliferative effects of PR antagonists.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7]
Materials:
-
Breast cancer cell lines (e.g., T47D, MCF-7)
-
Complete culture medium
-
96-well plates
-
PR antagonist stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the PR antagonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Ki67 Immunohistochemistry (IHC) Proliferation Assay
The Ki67 protein is a cellular marker for proliferation.[8][9] This protocol is for assessing proliferation in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide, 3%
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki67 primary antibody at the optimal dilution and incubation time/temperature as determined by prior validation.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the slides and apply the DAB substrate. Monitor for the development of the brown color.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.
-
Scoring: Count the percentage of Ki67-positive tumor cell nuclei in at least 500 tumor cells in representative high-power fields.[8] The Ki67 proliferation index is the percentage of positive cells.
By providing this comparative data and these detailed protocols, this guide aims to equip researchers with the tools and knowledge necessary to design and execute more reproducible experiments in the field of progesterone receptor antagonism, ultimately accelerating the translation of promising preclinical findings into clinical applications.
References
- 1. MCF-7 cell apoptosis and cell cycle arrest: non-genomic effects of progesterone and mifepristone (RU-486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. CDB-4124, a progesterone receptor modulator, inhibits mammary carcinogenesis by suppressing cell proliferation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ulipristal acetate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Ki67 in Breast Cancer Assay: An Ad Hoc Testing Recommendation from the Canadian Association of Pathologists Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Mifepristone and Progesterone in Competitive Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mifepristone (B1683876), a potent progesterone (B1679170) receptor (PR) antagonist, and progesterone, the endogenous ligand, for use in competitive inhibition studies. Understanding the distinct binding kinetics, functional activities, and experimental considerations of each compound is crucial for designing and interpreting research focused on the progesterone receptor.
Mechanism of Action: A Tale of Competition
The biological effects of progesterone are mediated through its binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on DNA, thereby modulating the transcription of target genes.[1][2]
Mifepristone (also known as RU-486) acts as a competitive antagonist at the progesterone receptor.[1][3] It binds with high affinity to the same site as progesterone but fails to induce the proper conformational change required for full receptor activation.[1] This effectively blocks the actions of progesterone.[1][3] It is important to note that mifepristone can also exhibit partial agonist activities under certain conditions, particularly in the absence of progesterone.
Quantitative Comparison of Binding and Functional Activity
The following tables summarize key quantitative parameters for mifepristone and progesterone, providing a basis for their comparison in competitive inhibition studies.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| Mifepristone | Progesterone Receptor (PR) | ~0.7 nM | High affinity, binds more strongly than progesterone. |
| Progesterone | Progesterone Receptor (PR) | ~7.74 nM | Natural ligand with high affinity.[4] |
Table 1: Comparative Binding Affinities for the Progesterone Receptor. This table highlights the higher binding affinity of mifepristone for the progesterone receptor compared to progesterone itself.
| Compound | Assay Type | Cell Line | Parameter | Value |
| Mifepristone | Antiprogestational Assay | T47D cells | IC50 | ~10⁻⁹ M |
| Progesterone | Reporter Gene Assay | T47D cells | EC50 | Not directly provided in sources |
| Mifepristone | Glucocorticoid Receptor Binding | - | IC50 | ~2.2 nM |
| Progesterone | Glucocorticoid Receptor Binding | - | - | Weak binding |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental outcomes. Below are representative protocols for a competitive binding assay and a functional reporter gene assay.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., mifepristone) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-progesterone) from the progesterone receptor.
Materials:
-
Cell Lysate or Purified Receptor: Source of progesterone receptors (e.g., from T47D cells).
-
Radioligand: [³H]-progesterone.
-
Unlabeled Ligands: Progesterone (for standard curve) and mifepristone (test compound).
-
Assay Buffer: e.g., Tris-HCl buffer with additives.
-
Scintillation Fluid and Counter.
-
96-well plates and filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled progesterone and mifepristone. Prepare a working solution of [³H]-progesterone.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell lysate/purified receptor, and the unlabeled ligand (progesterone for the standard curve or mifepristone for the test).
-
Incubation: Add the radioligand ([³H]-progesterone) to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Progesterone Receptor Functional Reporter Gene Assay
This assay measures the ability of a compound to either activate (agonist) or block (antagonist) the transcriptional activity of the progesterone receptor.
Materials:
-
Cell Line: A suitable cell line that expresses the progesterone receptor (e.g., T47D).
-
Reporter Plasmid: A plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Transfection Reagent.
-
Progesterone and Mifepristone.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay Reagent and Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Transfect the cells with the PRE-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of progesterone (to determine agonist activity) or with a fixed concentration of progesterone in the presence of varying concentrations of mifepristone (to determine antagonist activity).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein (luciferase).
-
Luciferase Assay: Add the luciferase substrate to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
For Agonist Activity: Plot the luminescence signal against the log concentration of progesterone to generate a dose-response curve and determine the EC50 value.
-
For Antagonist Activity: Plot the percentage of inhibition of the progesterone-induced signal against the log concentration of mifepristone to generate an inhibition curve and determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. Reversal of medication abortion with progesterone: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Vilaprisan ("PR Antagonist 1") and its Clinical Relevance: A Comparative Guide
This guide provides a comparative analysis of the preclinical findings for vilaprisan (B611686), a selective progesterone (B1679170) receptor (PR) modulator, and other PR antagonists. The objective is to assess the clinical relevance of these preclinical findings for researchers, scientists, and drug development professionals. Vilaprisan was in development for gynecological conditions such as uterine fibroids and endometriosis before its discontinuation due to preclinical safety signals, making it a pertinent case study.[1][2]
Comparative Preclinical Efficacy and Selectivity
Vilaprisan demonstrated high potency and selectivity for the progesterone receptor in preclinical studies. Its profile is compared here with other notable PR antagonists.
Table 1: In Vitro Receptor Binding and Activity
| Compound | Target Receptor | Activity Type | IC50 (nM) | Anti-Glucocorticoid Activity | Reference |
| Vilaprisan | PR-A | Antagonist | 0.095 | Significantly lower than mifepristone | [3] |
| PR-B | Antagonist | 0.09 | [3] | ||
| Mifepristone | PR | Antagonist | Not specified | Standard antagonist reference | [3] |
| Onapristone (B1677295) | PR | Pure Antagonist | Not specified in results | Not specified in results | [4][5] |
| Telapristone Acetate | PR | Antagonist | Not specified in results | Reduced off-target effects | [6] |
Table 2: Preclinical In Vivo Efficacy Data
| Compound | Preclinical Model | Key Findings | Reference |
| Vilaprisan | Human uterine fibroid tissue in immunodeficient mice | Markedly reduced the growth of leiomyoma tissue. | [7][8][9] |
| Onapristone | DMBA-induced mammary tumor model in rats | Statistically significant tumor growth inhibition at doses ≥ 2 mg/kg. | [10] |
| In-vitro breast cancer models (T47D, MCF7, BT474 cells) | Inhibited cell proliferation in a concentration-dependent manner and enhanced the effects of CDK4/6 inhibitors. | [4] | |
| Telapristone Acetate | Rat mammary tumor models | Suppressed the development of precancerous lesions and mammary tumors. | [6] |
| Mifepristone | Uterine fibroid clinical trials (observational data) | Associated with a reduction in uterine and fibroid size, pain, and bleeding. | [11] |
Mechanism of Action: Progesterone Receptor Signaling
Progesterone receptor antagonists function by competitively blocking the binding of progesterone to its receptors (PR-A and PR-B). This inhibition disrupts the downstream signaling cascades that promote cell proliferation and survival in hormone-dependent tissues.
Experimental Protocols
A summary of the methodologies employed in the key preclinical studies is provided below.
In Vitro Receptor Binding and Transactivation Assays (for Vilaprisan)
-
Objective: To determine the binding affinity and functional activity of vilaprisan on progesterone receptors.
-
Methodology:
-
Receptor Binding: Competitive binding assays were performed using human progesterone receptors (PR-A and PR-B). Radiolabeled progesterone was used as the ligand, and the displacement by increasing concentrations of vilaprisan was measured to calculate its binding affinity.
-
Transactivation Assay: PR-A and PR-B specific transactivation assays were conducted in cells co-transfected with a PR expression vector and a reporter gene construct containing progesterone response elements. The cells were treated with progesterone in the presence and absence of vilaprisan. The inhibitory concentration (IC50) was determined by measuring the suppression of reporter gene activity.[3]
-
Animal Efficacy Model (for Vilaprisan in Uterine Fibroids)
-
Objective: To evaluate the in vivo efficacy of vilaprisan in reducing the growth of uterine fibroid tissue.
-
Methodology:
-
Model: Human uterine fibroid tissue was transplanted into immunodeficient mice.
-
Treatment: The mice were stimulated with estrogen and progesterone to promote the growth of the transplanted tissue.
-
Intervention: Vilaprisan was administered orally at various doses.
-
Endpoint: The growth of the fibroid tissue was monitored and measured over the treatment period to assess the dose-dependent efficacy of vilaprisan.[7][8]
-
In Vitro Proliferation and Survival Assays (for Onapristone)
-
Objective: To assess the anti-proliferative and pro-apoptotic effects of onapristone in breast cancer cell lines.
-
Methodology:
-
Cell Lines: ER+/PR+ breast cancer cell lines (e.g., T47D, MCF7) were used.
-
Proliferation Assay: Cells were treated with varying concentrations of onapristone, and cell proliferation was measured using standard methods like MTT or BrdU incorporation assays.
-
Anchorage-Independent Growth: Soft agar (B569324) assays were performed to evaluate the effect of onapristone on the ability of cells to grow in an anchorage-independent manner, a hallmark of cancer.
-
3D Tumorsphere Assay: The effect of onapristone on the formation and survival of 3D tumorspheres was assessed to model its impact on tumor-initiating cells.[4]
-
Clinical Relevance and Future Directions
The preclinical data for vilaprisan indicated a highly potent and selective PR antagonist with promising efficacy in models of uterine fibroids.[7][8] This strong preclinical profile supported its advancement into clinical trials. Phase I and II studies confirmed its effectiveness in reducing heavy menstrual bleeding and shrinking uterine fibroids in patients.[1][9]
However, the clinical development of vilaprisan was ultimately terminated.[2][12] This decision was based on findings from long-term preclinical rodent carcinogenicity studies which revealed adrenal, uterine, and skin abnormalities after prolonged exposure.[2] This outcome underscores a critical aspect of drug development: the challenge of translating preclinical safety data, particularly from long-term studies, to clinical relevance. While short-term efficacy in preclinical models was a good predictor of clinical effect, long-term safety signals in animal models posed a significant hurdle for continued development.
The case of vilaprisan highlights the importance of comprehensive long-term preclinical toxicology studies. For researchers and drug developers in the field of PR modulators, these findings suggest a need to:
-
Investigate potential off-target effects and long-term safety profiles early in development.
-
Develop more predictive preclinical models for long-term safety assessment.
-
Consider the risk-benefit profile in the context of the intended patient population and duration of treatment.
The journey of vilaprisan from a promising preclinical candidate to a discontinued (B1498344) drug provides valuable lessons for the development of future PR antagonists and other targeted therapies.
References
- 1. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of vilaprisan in Japanese women with fibroids: The Phase 3 ASTEROID 8 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pharmacodynamics and safety of the novel selective progesterone receptor modulator vilaprisan: a double-blind, randomized, placebo-controlled phase 1 trial in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mifepristone for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilaprisan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Progesterone Receptor (PR) Antagonist 1
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of PR Antagonist 1, a representative progesterone (B1679170) receptor antagonist used in research. Adherence to these protocols is critical for ensuring personnel safety, maintaining a clean laboratory environment, and complying with regulatory standards. Progesterone antagonists are potent compounds, often classified as reproductive hazards, and must be handled with the utmost care.[1][2][3][4]
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. As a general rule, all research chemicals should be treated with caution.
Personal Protective Equipment (PPE): A minimum level of PPE is required when handling this compound in any form (solid or liquid solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving is recommended) | Prevents skin contact and absorption.[5][6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles.[5] |
| Body Protection | Impervious, closed-front laboratory coat or gown | Protects against spills and contamination of personal clothing.[5] |
Engineering Controls: Always handle solid (powder) forms of this compound and prepare solutions within a certified chemical fume hood or other appropriate ventilated enclosure to prevent inhalation of airborne particles.[2][7]
Step-by-Step Disposal Protocol
The disposal of this compound and all associated waste must be managed through your institution's Environmental Health and Safety (EHS) department.[8] Never dispose of this chemical or its solutions down the drain or in regular trash. [5][8]
Step 1: Waste Identification and Segregation Proper segregation is crucial to prevent hazardous reactions and ensure compliant disposal.[8] All waste generated from procedures involving this compound must be treated as hazardous chemical waste.[8]
| Waste Stream | Description | Collection Container |
| Solid Waste | Unused or expired solid compound, contaminated gloves, weigh boats, pipette tips, and other disposable labware. | Designated, leak-proof container, clearly labeled "Hazardous Chemical Waste: this compound (Solid)."[8] |
| Liquid Waste | Solutions containing this compound, including experimental media and washings. | Separate, compatible, and shatter-proof liquid waste container, clearly labeled "Hazardous Chemical Waste: this compound (Liquid)" with solvent composition and estimated concentration.[8] |
| Sharps Waste | Needles, syringes, or glass Pasteur pipettes contaminated with the compound. | Designated, puncture-resistant sharps container.[8] |
Step 2: Waste Accumulation and Storage
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name, relevant hazard warnings (e.g., "Reproductive Hazard"), and the date waste was first added.[8]
-
Closure: Keep waste containers securely closed except when actively adding waste.[8]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
Step 3: Accidental Spill Cleanup In the event of a spill, evacuate the immediate area if necessary and follow these steps:
-
Ensure appropriate PPE is worn before beginning cleanup.
-
For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Carefully collect all contaminated materials, including the absorbent and towels.
-
Place the collected waste into a sealed, leak-proof container and label it as "Hazardous Spill Debris: this compound."
-
Decontaminate the spill area with an appropriate solvent or detergent solution, followed by water.[6] Collect the decontamination materials for disposal as hazardous waste.
-
Wash hands thoroughly with soap and water after cleanup.[2][5]
Step 4: Final Disposal Contact your institution's EHS department to schedule a pickup for the accumulated hazardous waste.[8] Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved institutional procedure. The standard and safest method of final disposal is high-temperature incineration by a licensed hazardous waste management company.[3]
Diagrams and Workflows
Disposal Workflow for this compound This diagram outlines the decision-making and segregation process for waste generated during research with this compound.
Caption: Waste segregation and disposal workflow for this compound.
General Progesterone Receptor Antagonist Signaling Pathway This diagram illustrates the general mechanism by which a PR antagonist blocks the action of progesterone.
Caption: this compound competitively binds to the progesterone receptor, blocking gene transcription.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. Minimizing Reproductive Hazards: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Laboratory Reproductive Health Hazards Guidance Document | Office of Research [bu.edu]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. 8 Essential Safety Tips for Handling Reproductive Hazards in the Laboratory | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
